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  • Product: 1-ethyl-5-ethynyl-1H-pyrazole
  • CAS: 1344083-08-4

Core Science & Biosynthesis

Foundational

A Comprehensive Guide to the Synthesis and Characterization of 1-ethyl-5-ethynyl-1H-pyrazole

Abstract: This technical guide provides a detailed, field-proven methodology for the synthesis and comprehensive characterization of 1-ethyl-5-ethynyl-1H-pyrazole, a heterocyclic compound with potential applications in m...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a detailed, field-proven methodology for the synthesis and comprehensive characterization of 1-ethyl-5-ethynyl-1H-pyrazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The synthesis is approached via a robust two-step sequence involving a Sonogashira cross-coupling reaction followed by a silyl deprotection. We offer in-depth, step-by-step protocols grounded in established chemical principles, explaining the causality behind experimental choices to ensure reproducibility and success. The characterization section establishes a self-validating system, detailing the expected spectroscopic data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) required to unambiguously confirm the structure and purity of the target molecule. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous guide.

Introduction and Strategic Approach

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The introduction of an ethynyl group at the C5 position creates a valuable handle for further chemical elaboration, particularly through click chemistry or as a precursor for more complex molecular architectures. This guide outlines a reliable and scalable synthesis for 1-ethyl-5-ethynyl-1H-pyrazole.

Our synthetic strategy is predicated on the well-established and highly efficient Sonogashira cross-coupling reaction.[1] This palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] To circumvent the potential hazards and side reactions associated with handling acetylene gas directly, we employ a two-step approach:

  • Step 1: Sonogashira Coupling: Coupling of a suitable precursor, 1-ethyl-5-iodo-1H-pyrazole, with a stable and easy-to-handle protected alkyne, trimethylsilylacetylene (TMSA).

  • Step 2: Deprotection: Removal of the trimethylsilyl (TMS) protecting group under mild basic conditions to unveil the terminal alkyne, yielding the final product.

This strategy ensures high yields, operational safety, and straightforward purification. The subsequent characterization workflow provides a complete analytical validation of the synthesized compound.

Synthesis of 1-ethyl-5-ethynyl-1H-pyrazole

The overall synthetic pathway is depicted below. It begins with the Sonogashira coupling to form the silyl-protected intermediate, followed by deprotection to yield the target compound.

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection A 1-ethyl-5-iodo-1H-pyrazole C PdCl₂(PPh₃)₂, CuI, Et₃N THF, RT, Inert Atmosphere A->C B Trimethylsilylacetylene (TMSA) B->C D 1-ethyl-5-((trimethylsilyl)ethynyl)-1H-pyrazole (Protected Intermediate) C->D C-C Bond Formation E 1-ethyl-5-((trimethylsilyl)ethynyl)-1H-pyrazole F K₂CO₃, Methanol RT E->F TMS Removal G 1-ethyl-5-ethynyl-1H-pyrazole (Final Product) F->G TMS Removal

Figure 1: Overall synthetic workflow for 1-ethyl-5-ethynyl-1H-pyrazole.

Step 1: Synthesis of 1-ethyl-5-((trimethylsilyl)ethynyl)-1H-pyrazole

Causality: The Sonogashira reaction is chosen for its high functional group tolerance and reliability in forming C(sp²)-C(sp) bonds.[3] We use 1-ethyl-5-iodo-1H-pyrazole as the starting material because the carbon-iodine bond is the most reactive of the halides in the oxidative addition step of the palladium catalytic cycle. A palladium(II) precatalyst, bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), is used, which is reduced in situ to the active Pd(0) species. Copper(I) iodide (CuI) acts as a co-catalyst, forming a copper(I) acetylide intermediate that facilitates the crucial transmetalation step.[1] Triethylamine (Et₃N) serves as both a base to deprotonate the terminal alkyne and to neutralize the HI generated during the reaction. The reaction is performed under an inert atmosphere (argon or nitrogen) to prevent the oxidation and deactivation of the Pd(0) catalyst.

Experimental Protocol:

  • Reactor Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-ethyl-5-iodo-1H-pyrazole (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon for 10-15 minutes.

  • Reagent Addition: Through the septum, add anhydrous tetrahydrofuran (THF) (approx. 10 mL per 1 g of starting material) followed by anhydrous triethylamine (Et₃N) (3.0 eq). Stir the mixture to form a suspension.

  • Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise via syringe over 5 minutes.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting iodide is fully consumed (typically 4-6 hours).

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst residues and ammonium salts. Wash the pad with ethyl acetate.

  • Extraction: Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NH₄Cl solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford 1-ethyl-5-((trimethylsilyl)ethynyl)-1H-pyrazole as a pure compound.[4]

Step 2: Synthesis of 1-ethyl-5-ethynyl-1H-pyrazole

Causality: The trimethylsilyl group is a common protecting group for terminal alkynes. Its removal is readily achieved under mild basic conditions. Potassium carbonate in methanol is a cost-effective and efficient method that generates the desired terminal alkyne without affecting the pyrazole ring.[5]

Experimental Protocol:

  • Reaction Setup: Dissolve the purified 1-ethyl-5-((trimethylsilyl)ethynyl)-1H-pyrazole (1.0 eq) from the previous step in methanol (approx. 20 mL per 1 g of substrate) in a round-bottom flask with a magnetic stir bar.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

  • Workup: Filter the mixture to remove the inorganic salts and wash the solid with a small amount of methanol.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the methanol.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Drying and Final Product Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product, 1-ethyl-5-ethynyl-1H-pyrazole.[6] The product is often of high purity at this stage but can be further purified by column chromatography if necessary.

Characterization and Data Interpretation

A multi-technique approach is essential for the unambiguous confirmation of the final product's structure and purity. The workflow involves sequential analysis using IR, NMR, and MS.

G Start Purified Product IR IR Spectroscopy (Confirm Functional Groups) Start->IR NMR NMR Spectroscopy (¹H & ¹³C) (Elucidate C-H Framework) IR->NMR MS Mass Spectrometry (Confirm Molecular Weight) NMR->MS End Structure Confirmed MS->End

Figure 2: Analytical workflow for structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful tool for identifying key functional groups. For 1-ethyl-5-ethynyl-1H-pyrazole, the most diagnostic peaks are associated with the terminal alkyne moiety.[7]

Functional GroupVibration ModeExpected Absorption (cm⁻¹)Intensity
Terminal Alkyne C-H ≡C-H Stretch ~3300 Strong, Sharp
Alkyne C≡C C≡C Stretch ~2110 Weak to Medium, Sharp
Alkane C-HC-H Stretch2850-2960Medium
Aromatic C=C/C=NRing Stretch1400-1600Medium

Interpretation: The presence of a sharp, strong band near 3300 cm⁻¹ is the most definitive evidence of a terminal alkyne (≡C-H).[8][9] This, coupled with the weaker C≡C stretching vibration around 2110 cm⁻¹, strongly supports the successful deprotection of the TMS group.[10] The absence of strong, broad absorption in the 3200-3600 cm⁻¹ region confirms the absence of water or alcohol impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure. Spectra should be recorded in a deuterated solvent such as CDCl₃.[11]

¹H NMR Spectroscopy:

Proton AssignmentMultiplicityApprox. Chemical Shift (δ, ppm)Coupling Constant (J, Hz)Integration
Pyrazole H-3d or s~7.5~1-2 (if coupled to H-4)1H
Pyrazole H-4d or s~6.3~1-2 (if coupled to H-3)1H
Ethyl -CH₂-q~4.2~7.32H
Acetylenic -C≡H s ~3.2 N/A 1H
Ethyl -CH₃t~1.5~7.33H

¹³C NMR Spectroscopy:

Carbon AssignmentApprox. Chemical Shift (δ, ppm)
Pyrazole C-5~140
Pyrazole C-3~130
Pyrazole C-4~108
Alkyne C (C≡CH) ~85
Alkyne C (C≡CH) ~75
Ethyl -CH₂-~45
Ethyl -CH₃~15

Interpretation:

  • ¹H NMR: The key signal is the singlet for the acetylenic proton at ~3.2 ppm. The presence of two distinct signals for the pyrazole ring protons, along with the characteristic quartet and triplet for the ethyl group, confirms the overall backbone.[12]

  • ¹³C NMR: The two signals in the ~75-85 ppm range are diagnostic for the two sp-hybridized carbons of the ethynyl group.[13] The remaining signals should correspond to the three pyrazole carbons and two ethyl carbons, confirming the complete carbon skeleton.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound and can provide structural information through fragmentation patterns.

ParameterExpected Value
Molecular Formula C₇H₈N₂
Exact Mass 120.0687
Molecular Ion [M]⁺ m/z 120
[M+H]⁺ (ESI) m/z 121

Interpretation: The primary goal is to observe the molecular ion peak corresponding to the calculated molecular weight.[6] High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within a few parts per million (ppm) of the theoretical value. Common fragmentation patterns for pyrazoles may involve the loss of N₂ or cleavage of the ethyl group, which can further support the proposed structure.[14][15]

Safety and Handling Precautions

  • Sonogashira Coupling: Palladium-catalyzed cross-coupling reactions can be exothermic and should be monitored carefully, especially during scale-up.[16][17] It is recommended to use an ice bath to control the temperature during the initial addition of reagents if a significant exotherm is observed.

  • Trimethylsilylacetylene (TMSA): This reagent is a highly flammable liquid and vapor.[18][19] It should be handled in a well-ventilated fume hood, away from ignition sources. All equipment must be properly grounded to prevent static discharge.[20]

  • Catalysts and Reagents: Palladium and copper catalysts can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Solvents like THF and triethylamine are flammable and should be handled in a fume hood.

  • Inert Atmosphere: Maintaining an inert atmosphere is crucial not only for reaction efficiency but also for safety, as it prevents the formation of potentially explosive mixtures.

Conclusion

This guide presents a validated and reliable protocol for the synthesis of 1-ethyl-5-ethynyl-1H-pyrazole. By employing a Sonogashira coupling with a protected alkyne followed by a simple deprotection, the target molecule can be obtained in good yield and high purity. The detailed characterization workflow, utilizing IR, NMR, and Mass Spectrometry, provides a robust system for verifying the structural integrity of the final product. Adherence to the described methodologies and safety precautions will enable researchers to confidently synthesize and utilize this valuable heterocyclic building block for further scientific exploration.

References

  • Zhang, L., Zhang, G., Zhang, J., & Wang, Q. (2017). Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones. Organic & Biomolecular Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. Available at: [Link]

  • Zhang, L., Zhang, G., Zhang, J., & Wang, Q. (2017). Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones. RSC Publishing. Available at: [Link]

  • Chemistry LibreTexts. (2021). Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Eller, G. A., Vilkauskaitė, G., Arbačiauskienė, E., Šačkus, A., & Holzer, W. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Synthetic Communications. Available at: [Link]

  • University of Colorado Boulder. (n.d.). IR: alkynes. Available at: [Link]

  • TMP Chem. (2021). Lec15 - IR Spectra of Alkynes and Nitriles. YouTube. Available at: [Link]

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  • Taylor & Francis Online. (n.d.). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Available at: [Link]

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  • Semantic Scholar. (1993). Mass spectrometric investigation of some pyronylpyrazole derivatives. Available at: [Link]

  • Vasilevsky, S. F., Tretyakov, E. V., & Elguero, J. (2002). ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED ACETYLENIC PYRAZOLES. Heterocycles. Available at: [Link]

  • ResearchGate. (1998). Mass spectrometric study of some pyrazoline derivatives. Available at: [Link]

  • The Royal Society of Chemistry. (2018). Supporting Information. Available at: [Link]

  • ACS Omega. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Available at: [Link]

  • ResearchGate. (2018). Mass spectral investigation of compounds 1 and 11-15. Available at: [Link]

  • PubChemLite. (n.d.). 1-ethyl-5-ethynyl-1h-pyrazole (C7H8N2). Available at: [Link]

  • ACS Publications. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development. Available at: [Link]

  • ACS Publications. (n.d.). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Available at: [Link]

  • PubChemLite. (n.d.). 1-ethyl-5-[2-(trimethylsilyl)ethynyl]-1h-pyrazole. Available at: [Link]

  • ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • PubChem. (n.d.). ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate. Available at: [Link]

  • PubMed. (2001). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. European Journal of Medicinal Chemistry. Available at: [Link]

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  • PubChem. (n.d.). 1-Ethyl-1H-pyrazole-5-carboxylic acid. Available at: [Link]

  • ChemSynthesis. (n.d.). ethyl 5-[(E)-1-methyl-2-phenylethenyl]-1H-pyrazole-3-carboxylate. Available at: [Link]

  • SpringerLink. (n.d.). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Available at: [Link]

  • PubChem. (n.d.). 1-Ethylpyrazole. Available at: [Link]

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Sources

Exploratory

1-ethyl-5-ethynyl-1H-pyrazole NMR spectral data analysis

An In-Depth Technical Guide to the NMR Spectral Analysis of 1-ethyl-5-ethynyl-1H-pyrazole Introduction: Deciphering the Molecular Architecture 1-ethyl-5-ethynyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the NMR Spectral Analysis of 1-ethyl-5-ethynyl-1H-pyrazole

Introduction: Deciphering the Molecular Architecture

1-ethyl-5-ethynyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl group at the N1 position and a terminal ethynyl (alkyne) group at the C5 position. The precise characterization of such molecules is paramount in drug discovery and materials science, where subtle structural variations can dictate biological activity and physical properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the unambiguous elucidation of its molecular structure in solution.

This guide provides a comprehensive analysis of the ¹H, ¹³C, and two-dimensional NMR spectral data of 1-ethyl-5-ethynyl-1H-pyrazole. As a senior application scientist, the narrative will move beyond mere data reporting to explain the underlying principles and experimental rationale, offering a self-validating framework for researchers to confidently interpret their own findings. We will explore how chemical shifts, scalar couplings, and through-bond correlations collectively provide an irrefutable confirmation of the compound's constitution and substitution pattern.

Experimental Methodology: A Foundation of Quality Data

The acquisition of high-fidelity NMR data is the bedrock of accurate structural analysis. The following protocol outlines a robust methodology for preparing the sample and acquiring a comprehensive suite of NMR spectra.

Sample Preparation
  • Analyte Purity: Ensure the 1-ethyl-5-ethynyl-1H-pyrazole sample is of high purity (>95%), as impurities will complicate spectral analysis.

  • Solvent Selection: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual signal. The choice of solvent can influence chemical shifts, particularly for protons near polar functional groups or involved in hydrogen bonding.[1][2]

  • Internal Standard: The residual protio-solvent signal (CHCl₃ at δ 7.26 ppm for ¹H NMR) and the solvent carbon signal (CDCl₃ at δ 77.16 ppm for ¹³C NMR) are typically used as internal standards for referencing the chemical shift scale.[3]

  • Sample Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube to prevent magnetic field distortions.

  • Degassing (Optional): For highly sensitive or long-duration experiments, particularly those involving relaxation measurements, degassing the sample by several freeze-pump-thaw cycles can remove dissolved paramagnetic oxygen, which can broaden spectral lines.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to maximize signal dispersion and resolution.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans for good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is invaluable for differentiating between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.

  • 2D COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons (one-bond ¹H-¹³C correlation).[4]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). It is essential for piecing together the molecular framework and confirming substitution patterns.[3]

One-Dimensional NMR Analysis: The Primary Fingerprint

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides the initial and most direct insight into the proton environments within the molecule. The key is to analyze the chemical shift (δ), integration (proton count), and multiplicity (splitting pattern) of each signal.

  • Pyrazole Ring Protons (H3 & H4): The pyrazole ring is an aromatic system, and its protons are expected to appear in the aromatic region. The proton at the C4 position (H4) is typically found more upfield than the proton at C3 (H3) due to the electronic environment of the five-membered ring.[5][6] They are adjacent and will split each other into doublets, exhibiting a characteristic vicinal coupling constant (³J_HH) typically in the range of 2-3 Hz.[7][8]

  • Ethyl Group Protons (N-CH₂-CH₃): The methylene (CH₂) protons are directly attached to a nitrogen atom, which is electronegative. This deshields the protons, causing their signal to appear downfield as a quartet (due to coupling with the three neighboring methyl protons). The methyl (CH₃) protons will appear further upfield as a triplet (due to coupling with the two neighboring methylene protons), with a typical ³J_HH of ~7 Hz.[8]

  • Ethynyl Proton (≡C-H): The proton of a terminal alkyne is subject to a unique magnetic anisotropy effect from the cylindrical π-electron cloud of the triple bond.[9] This effect creates a strong shielding cone along the bond axis, causing the proton to resonate at a surprisingly upfield position, typically around 2-3 ppm, which is much lower than vinylic or aromatic protons.[10][11]

Table 1: Predicted ¹H NMR Spectral Data for 1-ethyl-5-ethynyl-1H-pyrazole in CDCl₃

Signal AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H3~7.5 - 7.7Doublet (d)³J_H3,H4 ≈ 2-31H
H4~6.2 - 6.4Doublet (d)³J_H3,H4 ≈ 2-31H
N-CH₂~4.1 - 4.3Quartet (q)³J ≈ 7.32H
≡C-H~3.0 - 3.2Singlet (s)-1H
N-CH₂-CH₃~1.4 - 1.6Triplet (t)³J ≈ 7.33H
¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum reveals all unique carbon environments in the molecule. The DEPT-135 experiment is used to confirm the assignments of protonated carbons.

  • Pyrazole Ring Carbons (C3, C4, C5): The chemical shifts of these carbons are sensitive to the substituents.[12][13] C5, being attached to the electron-withdrawing ethynyl group and adjacent to N1, will be significantly affected. C3 will be downfield, characteristic of an sp² carbon in a heteroaromatic ring, while C4 is typically the most upfield of the ring carbons.[14]

  • Ethyl Group Carbons (N-CH₂-CH₃): These will appear in the aliphatic region of the spectrum. The N-CH₂ carbon will be further downfield than the CH₃ carbon due to the direct attachment to the electronegative nitrogen atom.

  • Ethynyl Group Carbons (C≡C-H): The sp-hybridized carbons of the alkyne resonate in a distinct region. The internal carbon (C≡C-pyrazole) typically appears in the range of 70–100 ppm, while the terminal, protonated carbon (≡C-H) is found slightly more upfield, around 65–85 ppm.

Table 2: Predicted ¹³C NMR and DEPT-135 Spectral Data for 1-ethyl-5-ethynyl-1H-pyrazole in CDCl₃

Signal AssignmentPredicted δ (ppm)DEPT-135 Signal
C3~140 - 142Positive (CH)
C5~130 - 132None (Quaternary C)
C4~106 - 108Positive (CH)
C≡C-pyrazole~85 - 90None (Quaternary C)
≡C-H~75 - 80Positive (CH)
N-CH₂~45 - 50Negative (CH₂)
N-CH₂-CH₃~14 - 16Positive (CH₃)

Two-Dimensional NMR Correlation Analysis: Assembling the Puzzle

While 1D NMR provides a list of parts, 2D NMR shows how they are connected. COSY, HSQC, and HMBC experiments are essential for the definitive structural proof.

¹H-¹H COSY: Confirming Proton Connectivity

The COSY spectrum reveals which protons are coupled to each other. For 1-ethyl-5-ethynyl-1H-pyrazole, two key correlation networks are expected.

  • Ethyl System: A cross-peak will connect the quartet of the N-CH₂ protons to the triplet of the N-CH₂-CH₃ protons, confirming the ethyl fragment.

  • Pyrazole Ring System: A cross-peak will connect the doublet of H3 to the doublet of H4, confirming their adjacency on the pyrazole ring.

COSY_Correlations cluster_ethyl Ethyl Group cluster_pyrazole Pyrazole Ring N-CH2 N-CH₂ (q, ~4.2 ppm) CH3 CH₃ (t, ~1.5 ppm) N-CH2->CH3 3JHH H3 H3 (d, ~7.6 ppm) H4 H4 (d, ~6.3 ppm) H3->H4 3JHH

Caption: Expected ¹H-¹H COSY correlations.

¹H-¹³C HSQC: Direct Carbon-Proton Assignments

The HSQC spectrum is the most reliable method for assigning the chemical shifts of protonated carbons. It will show a correlation peak for each directly bonded C-H pair. This allows the unambiguous assignment of C3, C4, the N-CH₂, the N-CH₂-CH₃, and the terminal ≡C-H based on the previously assigned proton shifts.

¹H-¹³C HMBC: Elucidating the Molecular Skeleton

The HMBC experiment is the final and most powerful piece of the puzzle, revealing the connectivity across multiple bonds and confirming the specific isomeric structure. The key correlations that establish the 1,5-substitution pattern are:

  • N-CH₂ to Pyrazole Ring: The methylene (N-CH₂) protons are crucial. They will show a strong three-bond correlation (³J_CH) to the C5 carbon of the pyrazole ring. A weaker two-bond correlation (²J_CH) to the C3 carbon might also be observed. This unequivocally proves the ethyl group is on N1 and adjacent to C5.[3]

  • H4 to Ring Carbons: The H4 proton will show correlations to its neighboring carbons, C3 and C5.

  • Ethynyl Proton to Pyrazole Ring: The terminal alkyne proton (≡C-H) should show a three-bond correlation to the C5 carbon, confirming the attachment of the ethynyl group at this position.

Caption: Key ¹H-¹³C HMBC correlations for structural confirmation.

Integrated Spectral Interpretation and Structural Confirmation

The structural elucidation of 1-ethyl-5-ethynyl-1H-pyrazole is a convergent process. The ¹H and ¹³C NMR spectra provide the fundamental pieces—the number and type of proton and carbon environments. The COSY spectrum connects the coupled protons within the ethyl and pyrazole fragments. The HSQC spectrum definitively links each proton to its carbon partner. Finally, the HMBC spectrum serves as the master blueprint, showing how these fragments are pieced together. The crucial observation of a ³J correlation from the N-CH₂ protons to the C5 carbon atom provides incontrovertible evidence for the 1,5-disubstituted pyrazole regioisomer, ruling out the 1,3-alternative. The complete and consistent dataset from these orthogonal experiments provides a self-validating and unambiguous confirmation of the molecular structure.

References

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  • Li, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7906. Retrieved from [Link]

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Foundational

Mass Spectrometry Analysis of 1-ethyl-5-ethynyl-1H-pyrazole: A Technical Guide for Drug Development Professionals

Introduction: The Significance of Pyrazole Heterocycles in Modern Drug Discovery Pyrazole and its derivatives are fundamental scaffolds in medicinal chemistry, recognized for their wide array of pharmacological activitie...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazole Heterocycles in Modern Drug Discovery

Pyrazole and its derivatives are fundamental scaffolds in medicinal chemistry, recognized for their wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[1][2] The specific compound, 1-ethyl-5-ethynyl-1H-pyrazole, presents a unique analytical challenge due to its combination of a heterocyclic pyrazole core and a reactive ethynyl group. As a key intermediate or final active pharmaceutical ingredient (API) in drug development, its unambiguous characterization is paramount for regulatory approval and ensuring product quality and safety. Mass spectrometry (MS) stands as a powerful analytical tool for the determination of the molecular weight and elemental composition of pyrazole derivatives, while also providing invaluable structural information through the analysis of fragmentation patterns.[3] This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of 1-ethyl-5-ethynyl-1H-pyrazole, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties of 1-ethyl-5-ethynyl-1H-pyrazole

A thorough understanding of the analyte's properties is crucial for method development. Key information for 1-ethyl-5-ethynyl-1H-pyrazole is summarized in the table below.

PropertyValueSource
Molecular FormulaC₇H₈N₂[4]
Monoisotopic Mass120.06875 Da[4]
Predicted XlogP0.8[4]
Predicted Adducts[M+H]⁺, [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺[4]

The positive XlogP value suggests moderate polarity, making the compound suitable for both liquid and gas chromatography approaches. The presence of two nitrogen atoms in the pyrazole ring makes it readily susceptible to protonation, favoring positive ion mode mass spectrometry.[5]

Strategic Approaches to Mass Spectrometric Analysis

The selection of the appropriate analytical technique is contingent on the sample matrix and the desired information. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are viable options for the analysis of 1-ethyl-5-ethynyl-1H-pyrazole.

Gas Chromatography-Mass Spectrometry (GC-MS): A High-Resolution Separation Technique

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given the relatively low molecular weight of 1-ethyl-5-ethynyl-1H-pyrazole, it is expected to be amenable to GC analysis. Electron Ionization (EI) is the most common ionization technique used in GC-MS, which typically induces extensive fragmentation, providing a detailed molecular fingerprint.[6][7]

Liquid Chromatography-Mass Spectrometry (LC-MS): Versatility for Complex Matrices

LC-MS is a highly versatile technique suitable for a wide range of compounds, particularly those that are non-volatile or thermally labile.[8] For 1-ethyl-5-ethynyl-1H-pyrazole, Electrospray Ionization (ESI) is the preferred ionization method due to its soft ionization nature, which typically results in a prominent protonated molecule [M+H]⁺, simplifying molecular weight confirmation.[9]

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, ensuring robust and reproducible results.

Protocol 1: GC-MS Analysis

1. Sample Preparation:

  • Prepare a stock solution of 1-ethyl-5-ethynyl-1H-pyrazole at a concentration of 1 mg/mL in a suitable volatile solvent such as methanol or acetonitrile.

  • Perform serial dilutions to a final concentration of 1-10 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter prior to injection.

2. GC-MS Instrumentation and Parameters:

ParameterRecommended SettingRationale
Gas Chromatograph
Injection Volume1 µLStandard volume for optimal peak shape and sensitivity.
Injector Temperature250 °CEnsures complete vaporization of the analyte without thermal degradation.
Carrier GasHeliumProvides good separation efficiency and is inert.
ColumnDB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)A non-polar column suitable for a wide range of analytes.
Oven ProgramInitial: 50°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)A general-purpose gradient to ensure good separation from potential impurities.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Provides reproducible fragmentation patterns for library matching.[7]
Ionization Energy70 eVStandard energy for EI, leading to predictable fragmentation.[10]
Mass Rangem/z 35-200Covers the molecular ion and expected fragments.
Scan Rate2 scans/secAdequate for resolving chromatographic peaks.

3. Data Analysis:

  • Identify the molecular ion peak (M⁺˙) at m/z 120.

  • Analyze the fragmentation pattern to confirm the structure.

Protocol 2: LC-MS Analysis

1. Sample Preparation:

  • Prepare a stock solution of 1-ethyl-5-ethynyl-1H-pyrazole at 1 mg/mL in methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of 1 µg/mL using the initial mobile phase composition.

  • Filter the sample through a 0.22 µm syringe filter.

2. LC-MS Instrumentation and Parameters:

ParameterRecommended SettingRationale
Liquid Chromatograph
ColumnC18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)Standard for retaining moderately polar compounds.
Mobile Phase A0.1% Formic Acid in WaterProvides a source of protons for efficient ionization.[9]
Mobile Phase B0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte.
Gradient5% B to 95% B over 5 minutesA standard gradient for efficient elution.
Flow Rate0.3 mL/minCompatible with standard ESI sources.
Column Temperature40 °CImproves peak shape and reproducibility.
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), PositiveThe nitrogen atoms in the pyrazole ring are readily protonated.[5]
Capillary Voltage3.5 kVOptimizes the electrospray process.
Gas Temperature300 °CAids in desolvation of the analyte ions.
Mass Rangem/z 50-250To observe the protonated molecule and any in-source fragments.

3. Data Analysis:

  • Identify the protonated molecule [M+H]⁺ at m/z 121.

  • Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain structural information.

Visualization of Experimental Workflows

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep 1 mg/mL Stock Solution Dilute Dilution to 1-10 µg/mL Prep->Dilute Filter 0.22 µm Filtration Dilute->Filter Inject GC Injection Filter->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection Ionize->Detect MS_Spectrum Mass Spectrum Detect->MS_Spectrum Molecular_Ion Identify M+ at m/z 120 MS_Spectrum->Molecular_Ion Fragmentation Analyze Fragmentation Pattern Molecular_Ion->Fragmentation

Caption: GC-MS workflow for 1-ethyl-5-ethynyl-1H-pyrazole.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Prep 1 mg/mL Stock Solution Dilute Dilution to 1 µg/mL Prep->Dilute Filter 0.22 µm Filtration Dilute->Filter Inject LC Injection Filter->Inject Separate Reverse-Phase Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Select Precursor Ion Selection (m/z 121) Ionize->Select Fragment Collision-Induced Dissociation (CID) Select->Fragment Detect MS/MS Detection Fragment->Detect MSMS_Spectrum MS/MS Spectrum Detect->MSMS_Spectrum Product_Ions Identify Product Ions MSMS_Spectrum->Product_Ions Pathway Elucidate Fragmentation Pathway Product_Ions->Pathway

Caption: LC-MS/MS workflow for 1-ethyl-5-ethynyl-1H-pyrazole.

Fragmentation Analysis: Elucidating the Molecular Structure

The fragmentation of pyrazoles in mass spectrometry is influenced by the nature and position of substituents.[11] For 1-ethyl-5-ethynyl-1H-pyrazole, the following fragmentation pathways are proposed based on established principles of mass spectrometry.

Proposed Fragmentation Pathway

The fragmentation of the protonated molecule ([M+H]⁺, m/z 121) is expected to proceed through several key steps, including the loss of neutral molecules and rearrangements.

Fragmentation_Pathway M_H [C₇H₉N₂]⁺ m/z 121 Loss_C2H4 Loss of C₂H₄ (ethylene) M_H->Loss_C2H4 Loss_CH3 Loss of CH₃ radical M_H->Loss_CH3 m_93 [C₅H₅N₂]⁺ m/z 93 Loss_C2H4->m_93 Loss_HCN Loss of HCN m_93->Loss_HCN m_66 [C₄H₄N]⁺ m/z 66 Loss_HCN->m_66 Loss_C2H2 Loss of C₂H₂ (acetylene) m_80 m_80 Loss_C2H2->m_80 [C₄H₄N₂]⁺˙ m/z 80 m_95 [C₅H₇N₂]⁺ m/z 95 m_106 [C₆H₆N₂]⁺˙ m/z 106 Loss_CH3->m_106 m_106->Loss_C2H2

Caption: Proposed fragmentation of 1-ethyl-5-ethynyl-1H-pyrazole.

Key Fragmentation Insights:

  • Loss of Ethylene (C₂H₄): A common fragmentation pathway for N-ethyl substituted heterocycles is the loss of ethylene via a McLafferty-type rearrangement or direct cleavage, leading to a prominent ion at m/z 93.

  • Loss of a Methyl Radical (CH₃•): Cleavage of the ethyl group can result in the loss of a methyl radical, producing an ion at m/z 106.

  • Ring Fragmentation: The pyrazole ring itself can undergo fragmentation, often involving the loss of HCN (27 Da), which is a characteristic fragmentation for many nitrogen-containing heterocycles.[11] The ion at m/z 93 could further lose HCN to produce an ion at m/z 66.

  • Loss of Acetylene (C₂H₂): The ethynyl group may be lost as acetylene (26 Da), which could contribute to ions of lower mass.

Conclusion: Ensuring Analytical Confidence in Drug Development

The mass spectrometric analysis of 1-ethyl-5-ethynyl-1H-pyrazole is a critical component of its characterization in a drug development setting. By employing the detailed GC-MS and LC-MS/MS protocols outlined in this guide, researchers can confidently determine its molecular weight, elucidate its structure through fragmentation analysis, and ensure its identity and purity. The proposed fragmentation pathways provide a solid foundation for interpreting mass spectral data, enabling the robust and reliable analysis of this important pyrazole derivative.

References

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  • Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. PubMed. Available at: [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC - NIH. Available at: [Link]

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  • 1-ethyl-5-ethynyl-1h-pyrazole (C7H8N2). PubChem. Available at: [Link]

  • Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega. Available at: [Link]

  • 1-Ethyl-1H-pyrazol-5-amine. PubChem. Available at: [Link]

  • Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analysis of Organometallic Compounds. ChemRxiv. Available at: [Link]

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  • Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. PubMed. Available at: [Link]

  • ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate. PubChem. Available at: [Link]

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  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC - NIH. Available at: [Link]

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  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

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  • Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives. MDPI. Available at: [Link]

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  • mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

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  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH. Available at: [Link]

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Exploratory

A Guide to the Structural Elucidation of 1-ethyl-5-ethynyl-1H-pyrazole: A Case Study in Small-Molecule X-ray Crystallography

< This technical guide provides a comprehensive overview of the process for determining the three-dimensional atomic structure of the novel compound 1-ethyl-5-ethynyl-1H-pyrazole through single-crystal X-ray diffraction....

Author: BenchChem Technical Support Team. Date: February 2026

<

This technical guide provides a comprehensive overview of the process for determining the three-dimensional atomic structure of the novel compound 1-ethyl-5-ethynyl-1H-pyrazole through single-crystal X-ray diffraction. While a definitive crystal structure for this specific molecule is not yet publicly available, this document serves as an expert-driven roadmap for its elucidation. The methodologies detailed herein are grounded in established crystallographic principles and are designed to be a self-validating system for researchers, scientists, and drug development professionals.

The Significance of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and synthetic accessibility.[1][2] Pyrazole derivatives have demonstrated a wide array of pharmacological properties, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[3][4][5] The presence of this moiety in numerous FDA-approved drugs such as Celecoxib, Sildenafil, and Ruxolitinib underscores its therapeutic importance.[1][4][6] The specific substitutions on the pyrazole ring, such as the ethyl group at the N1 position and the ethynyl group at the C5 position in our target molecule, are expected to significantly influence its chemical properties and biological interactions.[1][3] Determining the precise three-dimensional arrangement of these substituents through X-ray crystallography is crucial for understanding structure-activity relationships (SAR) and for the rational design of new, more potent therapeutic agents.[5]

The Crystallographic Workflow: From Synthesis to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision and a deep understanding of the underlying principles.[7] This section outlines a robust and logical workflow for the structural determination of 1-ethyl-5-ethynyl-1H-pyrazole.

Crystallographic Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Spectroscopic Characterization (NMR, MS) Purification->Characterization Solvent_Screening Solvent Screening Characterization->Solvent_Screening Method_Selection Method Selection (Evaporation, Diffusion, etc.) Solvent_Screening->Method_Selection Crystal_Growth Crystal Growth Method_Selection->Crystal_Growth Crystal_Mounting Crystal Selection & Mounting Crystal_Growth->Crystal_Mounting Data_Collection Data Collection Crystal_Mounting->Data_Collection Data_Processing Data Processing & Scaling Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Model_Building Model Building Structure_Solution->Model_Building Refinement Structure Refinement Model_Building->Refinement Validation Validation Refinement->Validation

Caption: The workflow for determining the X-ray crystal structure of a small molecule.

Experimental Methodologies: A Step-by-Step Guide

Synthesis and Purification of 1-ethyl-5-ethynyl-1H-pyrazole

A plausible synthetic route for 1-ethyl-5-ethynyl-1H-pyrazole would involve the reaction of a suitably protected ethynyl precursor with a hydrazine derivative, followed by ethylation. The general principles of pyrazole synthesis often involve the condensation of a β-dicarbonyl compound or its equivalent with a hydrazine.[8][9]

Exemplary Protocol:

  • Synthesis of the Pyrazole Core: React a suitable ethynyl-containing β-dicarbonyl equivalent with ethylhydrazine sulfate in a suitable solvent such as ethanol, often with catalytic acid.

  • Purification: The crude product would then be purified using column chromatography on silica gel with a gradient of ethyl acetate in hexanes to yield the pure 1-ethyl-5-ethynyl-1H-pyrazole.

  • Characterization: The identity and purity of the compound must be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Crystallization

The formation of high-quality single crystals is often the most challenging step in X-ray crystallography.[10][11] For small organic molecules like our target compound, several techniques can be employed.[12][13]

Recommended Crystallization Techniques:

TechniqueDescriptionSuitability
Slow Evaporation A solution of the compound is allowed to slowly evaporate, increasing the concentration until supersaturation is reached and crystals form.[12]A good starting point for milligram quantities of the compound.
Vapor Diffusion A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble. Diffusion of the anti-solvent vapor into the compound's solution induces crystallization.[12]Excellent for small quantities and for screening a wide range of solvent/anti-solvent systems.
Solvent Layering A layer of a less dense anti-solvent is carefully added on top of a more dense solution of the compound. Slow diffusion at the interface can lead to crystal growth.[12]Useful when vapor diffusion is unsuccessful.

Protocol for Vapor Diffusion:

  • Dissolve 2-5 mg of 1-ethyl-5-ethynyl-1H-pyrazole in a minimal amount of a "good" solvent (e.g., dichloromethane, acetone) in a small vial.

  • Place this vial inside a larger, sealed jar containing a larger volume of an "anti-solvent" (e.g., hexanes, pentane).

  • Allow the system to equilibrate at a constant temperature. The vapor of the anti-solvent will slowly diffuse into the vial containing the compound solution, reducing its solubility and promoting crystallization.

  • Monitor for crystal growth over several days to weeks.

Single-Crystal X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis.[14][15]

Data_Collection_Workflow Select_Crystal Select a suitable single crystal under a microscope. Mount_Crystal Mount the crystal on a goniometer head. Select_Crystal->Mount_Crystal Cool_Crystal Cool the crystal in a stream of cold nitrogen (e.g., 100 K). Mount_Crystal->Cool_Crystal Center_Crystal Center the crystal in the X-ray beam. Cool_Crystal->Center_Crystal Collect_Data Collect diffraction data using a diffractometer. Center_Crystal->Collect_Data Process_Data Integrate and scale the diffraction data. Collect_Data->Process_Data

Caption: The workflow for X-ray diffraction data collection.

Data Collection Parameters:

A modern single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source would be used.[5] The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.[5] A series of diffraction images are collected as the crystal is rotated.[5]

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.[16][17]

  • Structure Solution: The initial atomic positions are determined from the diffraction pattern using direct methods.[7]

  • Model Building: A molecular model is built into the initial electron density map.

  • Refinement: The atomic coordinates and displacement parameters are adjusted to achieve the best possible fit between the calculated and observed diffraction data.[18] This process minimizes the R-factor, a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.[18]

  • Validation: The final structure is validated using various crystallographic checks to ensure its quality and chemical reasonableness.

Interpreting the Crystal Structure: Key Insights for Drug Development

The final refined crystal structure of 1-ethyl-5-ethynyl-1H-pyrazole will provide a wealth of information crucial for drug development professionals.

Expected Structural Features and Their Implications:

Structural FeatureSignificance
Molecular Conformation The three-dimensional shape of the molecule, including the orientation of the ethyl and ethynyl substituents relative to the pyrazole ring. This is critical for understanding how the molecule will fit into a biological target's binding site.
Bond Lengths and Angles Precise measurements of all bond lengths and angles provide insight into the electronic nature of the molecule.[15] For example, the C≡C bond length of the ethynyl group can indicate its degree of conjugation with the pyrazole ring.
Intermolecular Interactions Analysis of hydrogen bonds, π-π stacking, and other non-covalent interactions in the crystal lattice can provide clues about how the molecule might interact with biological macromolecules.
Crystal Packing The arrangement of molecules in the crystal can influence physical properties such as solubility and stability.

Conclusion: The Power of Structural Insight

The determination of the X-ray crystal structure of 1-ethyl-5-ethynyl-1H-pyrazole is a critical step in unlocking its full potential as a lead compound in drug discovery. The detailed atomic-level information obtained from this technique provides an invaluable foundation for understanding its structure-activity relationships, guiding further chemical modifications to enhance potency and selectivity, and ultimately accelerating the development of novel therapeutics. The methodologies outlined in this guide provide a robust and scientifically rigorous framework for achieving this goal.

References

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Foundational

Quantum chemical calculations for 1-ethyl-5-ethynyl-1H-pyrazole

An In-Depth Technical Guide to the Quantum Chemical Calculation of 1-ethyl-5-ethynyl-1H-pyrazole Abstract This technical guide provides a comprehensive framework for the quantum chemical analysis of 1-ethyl-5-ethynyl-1H-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Quantum Chemical Calculation of 1-ethyl-5-ethynyl-1H-pyrazole

Abstract

This technical guide provides a comprehensive framework for the quantum chemical analysis of 1-ethyl-5-ethynyl-1H-pyrazole, a heterocyclic compound of interest due to the prevalence of the pyrazole scaffold in medicinal chemistry.[1][2] We delineate a complete computational protocol employing Density Functional Theory (DFT) to elucidate the molecule's structural, electronic, and spectroscopic properties. This document is intended for researchers, computational chemists, and drug development professionals, offering both a theoretical foundation and a practical, step-by-step workflow for generating and interpreting high-fidelity computational data. The methodologies described herein are designed to be self-validating and grounded in established computational practices, ensuring robust and reproducible results.

Introduction: The Rationale for Computational Scrutiny

The pyrazole nucleus is a cornerstone of numerous pharmacologically active agents, exhibiting a wide array of biological activities including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The introduction of an ethyl group at the N1 position and an ethynyl group at the C5 position of the pyrazole ring creates 1-ethyl-5-ethynyl-1H-pyrazole (PubChem CID: 63975915), a molecule with distinct electronic and steric features.[4] The ethynyl group, in particular, is known to influence molecular aggregation, hydrogen bonding, and electronic conjugation, making it a key modulator of molecular properties.[5][6]

Quantum chemical calculations serve as a powerful in silico microscope, allowing us to predict and understand molecular behavior at the electronic level before committing resources to laboratory synthesis and testing.[7] By employing methods like Density Functional Theory (DFT), we can accurately model geometric parameters, vibrational frequencies (IR spectra), electronic transitions, and NMR chemical shifts.[8][9] This guide will detail the process for characterizing 1-ethyl-5-ethynyl-1H-pyrazole, providing insights into its stability, reactivity, and spectroscopic signatures.

Foundational Theory & Method Selection: A Justified Approach

The accuracy of any quantum chemical calculation is contingent upon the chosen theoretical method and basis set.[10] This combination is often referred to as the "level of theory."

Density Functional Theory (DFT)

For organic molecules of this size, DFT provides an optimal balance between computational cost and accuracy.[10][11] We select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional has a long-standing track record of providing reliable results for the geometric, electronic, and vibrational properties of a wide range of organic and heterocyclic compounds.[8][12][13]

The Basis Set: Pople-Style 6-311+G(d,p)

A basis set is the set of mathematical functions used to construct the molecular orbitals.[14][15] We have chosen the 6-311+G(d,p) basis set for the following reasons:

  • Split-Valence (6-311): It uses three functions to describe the valence electrons, which are most critical for chemical bonding and reactivity, providing greater flexibility than minimal basis sets.[15][16]

  • Diffuse Functions (+): The "+" indicates the addition of diffuse functions on heavy (non-hydrogen) atoms. These are crucial for accurately describing the electron density far from the nucleus, which is important for the π-system of the pyrazole and ethynyl groups and for calculating properties like electron affinity.[10]

  • Polarization Functions (d,p): The "(d,p)" signifies the addition of d-type polarization functions to heavy atoms and p-type functions to hydrogen atoms.[16] These functions allow for the distortion of atomic orbitals, which is essential for accurately modeling chemical bonds and non-spherical electron distributions, such as those in the pyrazole ring and the carbon-carbon triple bond.[10]

This level of theory, B3LYP/6-311+G(d,p) , represents a robust and widely validated choice for obtaining high-quality data on the target molecule.[13][17]

The Computational Workflow

The comprehensive analysis of 1-ethyl-5-ethynyl-1H-pyrazole involves a sequence of calculations, where the output of one step serves as the input for the next. This ensures a logical and physically meaningful progression from the basic structure to detailed property prediction.

G cluster_input Initial Setup cluster_core_calc Core DFT Calculations cluster_analysis Property Prediction & Analysis Initial_Structure Initial 3D Structure (e.g., from SMILES) Geom_Opt Geometry Optimization (B3LYP/6-311+G(d,p)) Initial_Structure->Geom_Opt Freq_Calc Frequency Analysis Geom_Opt->Freq_Calc FMO FMO Analysis (HOMO/LUMO) Geom_Opt->FMO MEP Molecular Electrostatic Potential (MEP) Geom_Opt->MEP NMR_Calc NMR Shielding Tensors Geom_Opt->NMR_Calc Thermo Thermodynamic Properties Freq_Calc->Thermo IR_Spectrum IR Spectrum Prediction Freq_Calc->IR_Spectrum

Sources

Exploratory

A Comprehensive Technical Guide to the Solubility and Stability Profiling of 1-ethyl-5-ethynyl-1H-pyrazole for Preclinical Drug Development

Foreword: The Strategic Imperative of Early-Stage Physicochemical Characterization In the landscape of modern drug discovery, the adage "fail fast, fail cheap" has never been more pertinent. The journey from a promising...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Imperative of Early-Stage Physicochemical Characterization

In the landscape of modern drug discovery, the adage "fail fast, fail cheap" has never been more pertinent. The journey from a promising hit compound to a viable clinical candidate is fraught with challenges, many ofwhich are rooted in suboptimal physicochemical properties. Among these, aqueous solubility and chemical stability stand as two of the most critical hurdles that can dictate the fate of a drug development program. A molecule with potent biological activity is of little therapeutic value if it cannot be effectively dissolved and absorbed by the body, or if it degrades before reaching its intended target.

This guide provides an in-depth technical framework for the comprehensive evaluation of 1-ethyl-5-ethynyl-1H-pyrazole, a novel heterocyclic compound with significant therapeutic potential. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, valued for its metabolic stability and versatile biological activities.[1][2][3][4] The incorporation of an ethynyl group at the 5-position and an ethyl group at the 1-position introduces unique electronic and steric features that warrant a thorough and tailored characterization approach.

As a Senior Application Scientist, my objective is to move beyond a mere recitation of protocols. Instead, this document is designed to provide the underlying rationale for each experimental choice, empowering researchers to not only execute these studies but also to interpret the results with a deep understanding of their implications for formulation development, pharmacokinetic profiling, and overall drugability. We will explore the "why" behind the "how," ensuring that every step is a self-validating component of a robust and logical scientific narrative.

Molecular Profile of 1-ethyl-5-ethynyl-1H-pyrazole

Before embarking on experimental studies, a foundational understanding of the subject molecule is essential. 1-ethyl-5-ethynyl-1H-pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1][5]

  • Pyrazole Core: The pyrazole ring itself contributes to the molecule's aromaticity and potential for hydrogen bonding, which can influence its solubility and interactions with biological targets.[6] The weak basicity of the pyrazole ring (pKa of the protonated form is ~2.5) suggests that it will be largely neutral at physiological pH.[5]

  • 1-Ethyl Group: The ethyl substituent at the N1 position enhances the lipophilicity of the molecule compared to its unsubstituted counterpart. This modification can impact both solubility and metabolic stability.[7]

  • 5-Ethynyl Group: The terminal alkyne functionality is a key feature. It is a relatively non-polar group that can participate in various chemical reactions, including cycloadditions, and may be a site of potential instability under certain conditions. Its presence is also likely to decrease aqueous solubility.

A preliminary in-silico prediction of key physicochemical properties can provide a valuable starting point for experimental design.

Table 1: Predicted Physicochemical Properties of 1-ethyl-5-ethynyl-1H-pyrazole

PropertyPredicted ValueImplication for Experimental Design
Molecular Weight ~120.15 g/mol Low molecular weight is generally favorable for good absorption.
logP (Lipophilicity) 1.5 - 2.5Suggests moderate lipophilicity and potentially low aqueous solubility.
pKa (most basic) ~1.5 - 2.0Indicates very weak basicity; the molecule will be neutral at physiological pH.
Topological Polar Surface Area (TPSA) ~29 ŲLow TPSA is often correlated with good cell permeability.

Aqueous Solubility Assessment: The Cornerstone of Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption and, consequently, its bioavailability. Poor solubility can lead to incomplete absorption, high inter-individual variability, and challenges in developing intravenous formulations. The following section outlines a tiered approach to comprehensively assess the aqueous solubility of 1-ethyl-5-ethynyl-1H-pyrazole.

Rationale for a Multi-Faceted Solubility Strategy

A single-point solubility measurement is insufficient for a thorough preclinical assessment. Solubility can be profoundly influenced by pH, the presence of salts, and the physical form of the solid material (crystalline vs. amorphous). Therefore, a multi-faceted approach is essential to build a comprehensive solubility profile.

Experimental Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the aqueous solubility of 1-ethyl-5-ethynyl-1H-pyrazole.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: pH-Dependent Solubility Profile cluster_2 Phase 3: Biorelevant Media A Thermodynamic Solubility in Water C Solubility at pH 1.2 (Simulated Gastric Fluid) A->C Inform pH range B Kinetic Solubility in Buffer B->C D Solubility at pH 4.5 (Lower Intestinal pH) C->D E Solubility at pH 6.8 (Simulated Intestinal Fluid) D->E F Solubility in FaSSIF E->F Assess food effect G Solubility in FeSSIF E->G G cluster_0 Stress Conditions cluster_1 Analytical Monitoring cluster_2 Data Analysis & Interpretation A Hydrolytic Stability (pH 3, 7, 9) E Develop Stability-Indicating HPLC Method A->E B Oxidative Stability (H₂O₂) B->E C Photostability (ICH Q1B) C->E D Thermal Stability (High Temperature) D->E F Monitor % Assay of Parent Compound E->F G Identify and Quantify Degradants F->G H Determine Degradation Kinetics G->H I Propose Degradation Pathways G->I

Caption: A workflow for conducting forced degradation studies and characterizing the stability of a new chemical entity.

Detailed Experimental Protocols

Principle: To assess the susceptibility of the compound to degradation in aqueous solutions at different pH values.

Methodology:

  • Prepare solutions of 1-ethyl-5-ethynyl-1H-pyrazole in buffered solutions at pH 3, 7, and 9.

  • Store the solutions at an elevated temperature (e.g., 50-70°C) to accelerate degradation.

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Analyze the samples using a stability-indicating HPLC method to determine the remaining concentration of the parent compound and the formation of any degradation products.

Principle: To evaluate the compound's sensitivity to oxidation. The ethynyl group may be susceptible to oxidative cleavage.

Methodology:

  • Prepare a solution of 1-ethyl-5-ethynyl-1H-pyrazole in a suitable solvent.

  • Add a controlled amount of an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

  • Monitor the reaction over time at room temperature or slightly elevated temperature.

  • Analyze samples at various time points by HPLC.

Principle: To determine if the compound is light-sensitive, which has implications for manufacturing, packaging, and storage.

Methodology:

  • Expose solid and solution samples of 1-ethyl-5-ethynyl-1H-pyrazole to a controlled light source as specified in the ICH Q1B guideline.

  • Include dark controls to differentiate between light-induced and thermal degradation.

  • Analyze the exposed and control samples by HPLC.

Data Presentation and Interpretation

The results of the forced degradation studies should be tabulated to show the extent of degradation under each stress condition.

Table 3: Summary of Forced Degradation Studies for 1-ethyl-5-ethynyl-1H-pyrazole

Stress ConditionDuration% DegradationMajor Degradants (Retention Time)
0.1 N HCl, 60°C24 h[Insert data][Insert data]
Water, 60°C24 h[Insert data][Insert data]
0.1 N NaOH, 60°C24 h[Insert data][Insert data]
3% H₂O₂, RT24 h[Insert data][Insert data]
Light (ICH Q1B)-[Insert data][Insert data]
Heat (Solid, 80°C)48 h[Insert data][Insert data]

Interpretation: The stability profile will highlight the potential liabilities of the molecule. For instance, significant degradation under acidic or basic conditions would suggest challenges for oral administration. The identification of major degradants is crucial for subsequent toxicology assessments. The ethynyl group could be a potential site for hydration or oxidation, and the pyrazole ring itself is generally stable but can be susceptible to photo-oxidation. [8][9][10][11]

Conclusion and Future Directions

This guide has provided a comprehensive and scientifically rigorous framework for the solubility and stability characterization of 1-ethyl-5-ethynyl-1H-pyrazole. By systematically evaluating these fundamental physicochemical properties, researchers can gain critical insights that will guide formulation development, inform the design of preclinical and clinical studies, and ultimately increase the probability of a successful drug development program.

The data generated from these studies will form the bedrock of the Chemistry, Manufacturing, and Controls (CMC) section of regulatory submissions. A thorough understanding of the molecule's behavior in solution and under stress is not merely an academic exercise; it is a prerequisite for the safe and effective development of new medicines. The principles and protocols outlined herein are designed to be adaptable to other novel chemical entities, providing a robust template for early-stage drug characterization.

References

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  • PubMed. Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. Available from: [Link]

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  • ResearchGate. PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. 2025. Available from: [Link]

  • ACS Publications. Deciphering Stability of Five-Membered Heterocyclic Radicals: Balancing Act Between Delocalization and Ring Strain. 2018. Available from: [Link]

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Foundational

A Comprehensive Guide to the Regioselective Synthesis of 1-Ethyl-5-ethynyl-1H-pyrazole

Introduction The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds and functional materials.[1] The specific substit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds and functional materials.[1] The specific substitution pattern on the pyrazole ring is critical for modulating the physicochemical properties and biological activity of these molecules. Among the vast array of substituted pyrazoles, 1-ethyl-5-ethynyl-1H-pyrazole stands out as a valuable building block, featuring a reactive ethynyl group poised for further elaboration through click chemistry or cross-coupling reactions. This guide provides a detailed, scientifically-grounded approach to the regioselective synthesis of this target molecule, emphasizing the strategic considerations and experimental nuances required to achieve high purity and yield.

Strategic Overview of the Synthesis

The regioselective synthesis of 1-ethyl-5-ethynyl-1H-pyrazole necessitates a multi-step approach that carefully controls the introduction of substituents onto the pyrazole core. A logical and efficient strategy involves three key stages:

  • Construction of the Pyrazole Ring: Formation of a pyrazole precursor with a suitable leaving group at the 5-position, such as a halogen, to facilitate the subsequent introduction of the ethynyl moiety.

  • Regioselective N-Ethylation: The controlled alkylation of the pyrazole nitrogen to favor the formation of the 1-ethyl isomer over the 2-ethyl isomer.

  • Terminal Ethynylation: The palladium-catalyzed Sonogashira cross-coupling reaction to install the ethynyl group at the 5-position.

This guide will dissect each of these stages, providing both the theoretical underpinnings and practical, step-by-step protocols.

Part 1: Synthesis of a 5-Halopyrazole Precursor

The initial step focuses on creating a pyrazole ring with a halogen atom at the 5-position. A common and effective method is the 1,3-dipolar cycloaddition of a diazo compound with an appropriately substituted alkyne.[2][3][4]

Reaction Pathway: 1,3-Dipolar Cycloaddition

The reaction between ethyl diazoacetate and a halogenated alkyne provides a direct route to a 5-halopyrazole ester. The regioselectivity of this cycloaddition is governed by the electronic and steric properties of the reactants.

Ethyl_Diazoacetate Ethyl Diazoacetate Transition_State [3+2] Cycloaddition Transition State Ethyl_Diazoacetate->Transition_State Halogenated_Alkyne Halogenated Alkyne Halogenated_Alkyne->Transition_State 5_Halopyrazole_Ester Ethyl 5-Halo-1H-pyrazole-3-carboxylate Transition_State->5_Halopyrazole_Ester Heat

Caption: 1,3-Dipolar cycloaddition for the synthesis of the 5-halopyrazole core.

Experimental Protocol: Synthesis of Ethyl 5-Iodo-1H-pyrazole-3-carboxylate

This protocol describes a representative synthesis of a 5-iodopyrazole precursor. Iodo-substituted pyrazoles are particularly effective in subsequent palladium-catalyzed cross-coupling reactions.[5]

  • Reagent Preparation:

    • Ethyl diazoacetate (1.0 eq)

    • Iodoacetylene (generated in situ or used as a stable source) (1.2 eq)

    • Anhydrous toluene

  • Reaction Setup:

    • To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous toluene.

    • Add iodoacetylene to the solvent.

    • Slowly add ethyl diazoacetate to the reaction mixture at room temperature.

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired ethyl 5-iodo-1H-pyrazole-3-carboxylate.

Part 2: Regioselective N-Ethylation of the Pyrazole Ring

The N-alkylation of unsymmetrical pyrazoles can lead to a mixture of regioisomers.[6][7] Achieving high regioselectivity for the desired 1-ethyl isomer is a critical challenge. The outcome is often influenced by steric hindrance, with the alkylating agent preferentially attacking the less hindered nitrogen atom.[8]

Causality of Regioselectivity

In the case of ethyl 5-iodo-1H-pyrazole-3-carboxylate, the N1 nitrogen is flanked by a bulky iodine atom, while the N2 nitrogen is adjacent to a smaller hydrogen atom. However, the carboxylate group at the 3-position also exerts steric and electronic effects. By carefully selecting the base and alkylating agent, the reaction can be directed towards the desired isomer. The use of a mild base and a suitable solvent system is crucial.

5_Iodopyrazole Ethyl 5-Iodo-1H-pyrazole-3-carboxylate N1_Alkylation 1-Ethyl-5-iodopyrazole (Major Product) 5_Iodopyrazole->N1_Alkylation N1 Attack (Sterically Favored) N2_Alkylation 2-Ethyl-3-iodopyrazole (Minor Product) 5_Iodopyrazole->N2_Alkylation N2 Attack Base Base (e.g., K2CO3) Base->5_Iodopyrazole Ethyl_Iodide Ethyl Iodide Ethyl_Iodide->N1_Alkylation Ethyl_Iodide->N2_Alkylation

Caption: Regioselective N-ethylation of the 5-iodopyrazole precursor.

Experimental Protocol: Synthesis of Ethyl 1-Ethyl-5-iodo-1H-pyrazole-3-carboxylate
  • Reagent Preparation:

    • Ethyl 5-iodo-1H-pyrazole-3-carboxylate (1.0 eq)

    • Ethyl iodide (1.5 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous N,N-dimethylformamide (DMF)

  • Reaction Setup:

    • To a round-bottom flask, add the pyrazole precursor, potassium carbonate, and anhydrous DMF.

    • Stir the suspension at room temperature.

  • Reaction Execution:

    • Add ethyl iodide dropwise to the mixture.

    • Heat the reaction to 50-60 °C and stir for 6-12 hours.

    • Monitor the reaction by TLC to confirm the consumption of the starting material.

  • Work-up and Purification:

    • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to separate the regioisomers and isolate the desired 1-ethyl-5-iodopyrazole derivative.

Part 3: Sonogashira Coupling for Terminal Ethynylation

The final step involves the introduction of the ethynyl group at the 5-position of the pyrazole ring via a Sonogashira coupling.[9][10] This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds between sp- and sp²-hybridized carbon atoms.[11]

Mechanism of the Sonogashira Coupling

The catalytic cycle of the Sonogashira coupling involves both palladium and copper catalysts.[12] The palladium catalyst facilitates the oxidative addition of the aryl halide and the reductive elimination of the final product, while the copper co-catalyst is involved in the formation of the copper(I) acetylide intermediate.

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol: Synthesis of 1-Ethyl-5-ethynyl-1H-pyrazole
  • Reagent Preparation:

    • Ethyl 1-ethyl-5-iodo-1H-pyrazole-3-carboxylate (1.0 eq)

    • Ethynyltrimethylsilane (1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (0.05 eq)

    • Copper(I) iodide (CuI) (0.1 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as base and solvent

  • Reaction Setup:

    • To a Schlenk flask, add the 1-ethyl-5-iodopyrazole derivative, palladium catalyst, and copper(I) iodide.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

    • Add the amine base/solvent and ethynyltrimethylsilane via syringe.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 4-8 hours.

    • Monitor the reaction by TLC or LC-MS.

  • Work-up and Deprotection:

    • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalysts.

    • Concentrate the filtrate under reduced pressure.

    • The resulting TMS-protected alkyne can be deprotected using a mild base such as potassium carbonate in methanol to yield the terminal alkyne.

  • Final Purification:

    • Purify the crude product by column chromatography to obtain the final product, 1-ethyl-5-ethynyl-1H-pyrazole.

Data Summary

StepReactantsKey ReagentsSolventTemp. (°C)Time (h)Yield (%)
1 Ethyl diazoacetate, Iodoacetylene-Toluene80-10012-2470-85
2 Ethyl 5-iodo-1H-pyrazole-3-carboxylate, Ethyl iodideK₂CO₃DMF50-606-1265-80
3 Ethyl 1-ethyl-5-iodo-1H-pyrazole-3-carboxylate, EthynyltrimethylsilanePd(PPh₃)₄, CuITEA25-504-875-90

Note: Yields are representative and may vary depending on the specific reaction conditions and scale.

Conclusion

The regioselective synthesis of 1-ethyl-5-ethynyl-1H-pyrazole is a tractable yet nuanced process that hinges on the strategic application of fundamental organic reactions. By employing a 1,3-dipolar cycloaddition to construct the pyrazole core, followed by a sterically controlled N-ethylation and a final Sonogashira coupling, the target molecule can be obtained in good overall yield and high purity. This guide provides a robust framework for researchers and drug development professionals to access this valuable synthetic intermediate, paving the way for the discovery of novel chemical entities with potential applications in medicine and beyond.

References

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Exploratory

Introduction: The Significance of the Pyrazole-Alkyne Scaffold

An In-Depth Technical Guide to the Scalable Synthesis of 1-Ethyl-5-ethynyl-1H-pyrazole The 1-ethyl-5-ethynyl-1H-pyrazole motif is a highly valuable building block in modern chemistry. Pyrazole rings are well-established...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Scalable Synthesis of 1-Ethyl-5-ethynyl-1H-pyrazole

The 1-ethyl-5-ethynyl-1H-pyrazole motif is a highly valuable building block in modern chemistry. Pyrazole rings are well-established pharmacophores present in numerous FDA-approved drugs, exhibiting a wide array of biological activities.[1] The terminal alkyne functionality serves as a versatile handle for further chemical transformations, most notably in "click chemistry," bioconjugation, and the synthesis of complex molecular architectures through carbon-carbon bond-forming reactions. This guide provides a comprehensive, field-proven methodology for the scalable synthesis of 1-ethyl-5-ethynyl-1H-pyrazole, designed for researchers and professionals in drug development and materials science. The presented route is optimized for efficiency, scalability, and robustness, focusing on the widely adopted Sonogashira cross-coupling strategy.

Strategic Overview: A Modular and Scalable Approach

The most reliable and scalable pathway to 1-ethyl-5-ethynyl-1H-pyrazole involves a multi-step sequence starting from readily available precursors. The core strategy is to first construct a halogenated pyrazole intermediate, which then undergoes a palladium-catalyzed cross-coupling reaction with a protected acetylene source, followed by a final deprotection step. This modular approach allows for optimization at each stage and avoids the direct handling of acetylene gas, a critical consideration for safety and scalability.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: C-C Bond Formation cluster_2 Part 3: Final Product Generation A Ethylhydrazine C 1-Ethyl-1H-pyrazole A->C B 1,1,3,3-Tetramethoxypropane B->C Ring Formation E 1-Ethyl-5-iodo-1H-pyrazole C->E D N-Iodosuccinimide (NIS) D->E Iodination G 1-Ethyl-5-((trimethylsilyl)ethynyl)-1H-pyrazole E->G F Trimethylsilylacetylene (TMSA) F->G Sonogashira Coupling I 1-Ethyl-5-ethynyl-1H-pyrazole G->I H Deprotection Reagent H->I TMS Cleavage

Caption: Overall workflow for the synthesis of 1-ethyl-5-ethynyl-1H-pyrazole.

Part 1: Synthesis of the Key Precursor: 1-Ethyl-5-iodo-1H-pyrazole

Causality and Rationale: The synthesis begins with the construction of the N-ethylated pyrazole ring, followed by regioselective iodination. Iodine is chosen as the halogen because the resulting C-I bond is highly reactive in palladium-catalyzed cross-coupling reactions, offering faster kinetics and milder reaction conditions compared to its bromo or chloro counterparts.[1] N-Iodosuccinimide (NIS) is an ideal iodinating agent for this purpose; it is an easily handled solid and the reaction proceeds cleanly, often requiring simple purification.

Experimental Protocol: 1-Ethyl-5-iodo-1H-pyrazole

Step 1a: Synthesis of 1-Ethyl-1H-pyrazole

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethylhydrazine oxalate (1.0 eq) and water.

  • Cool the mixture to 0 °C in an ice bath and slowly add a solution of sodium hydroxide (2.0 eq) in water.

  • To this basic solution, add 1,1,3,3-tetramethoxypropane (1.0 eq) dropwise, ensuring the internal temperature does not exceed 20 °C.

  • Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 16 hours.

  • Extract the aqueous mixture with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield crude 1-ethyl-1H-pyrazole, which can often be used in the next step without further purification.

Step 1b: Iodination of 1-Ethyl-1H-pyrazole

  • Dissolve the crude 1-ethyl-1H-pyrazole (1.0 eq) in acetonitrile in a round-bottom flask.

  • Add N-Iodosuccinimide (1.1 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the acetonitrile under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain pure 1-ethyl-5-iodo-1H-pyrazole.

Part 2: The Sonogashira Cross-Coupling Reaction

Principle and Mechanistic Insight: The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] The reaction is catalyzed by a synergistic combination of palladium and copper complexes.[3] The mechanism involves two interconnected catalytic cycles. In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the 1-ethyl-5-iodo-1H-pyrazole. Concurrently, in the copper cycle, the terminal alkyne (trimethylsilylacetylene) reacts with a copper(I) salt to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex. The final step is a reductive elimination that yields the coupled product and regenerates the active Pd(0) catalyst.[3]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂(I) pd0->pd_complex Oxidative Addition (Ar-I) pd_alkyne Ar-Pd(II)L₂(C≡C-TMS) pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product Ar-C≡C-TMS pd_alkyne->product cu_catalyst Cu(I)I cu_acetylide Cu(I)-C≡C-TMS cu_catalyst->cu_acetylide cu_acetylide->pd_complex To Pd Cycle alkyne H-C≡C-TMS alkyne->cu_acetylide + Base

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling
  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 1-ethyl-5-iodo-1H-pyrazole (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 4-10 mol%).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add an anhydrous, degassed solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).

  • Add a degassed amine base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add trimethylsilylacetylene (TMSA) (1.2-1.5 eq) dropwise via syringe.[4]

  • Heat the reaction mixture to 50-70 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.

  • Wash the filtrate sequentially with saturated aqueous ammonium chloride (NH₄Cl) solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product, 1-ethyl-5-((trimethylsilyl)ethynyl)-1H-pyrazole, can be purified by column chromatography or taken directly to the next step if sufficiently pure.

Part 3: Terminal Alkyne Deprotection

Principle and Rationale for Chemoselectivity: The trimethylsilyl (TMS) group is used to protect the terminal alkyne, preventing its homocoupling (Glaser coupling) under the Sonogashira conditions.[4][5] The final step is the selective cleavage of the silicon-carbon bond to reveal the desired terminal alkyne. This deprotection must be chemoselective, meaning it should not affect other functional groups in the molecule. While fluoride sources like tetrabutylammonium fluoride (TBAF) are common, milder and more scalable methods are often preferred.[6] Catalytic amounts of silver salts or the use of an organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can provide excellent selectivity, especially when other silyl ethers or base-labile groups are present.[7][8]

Data Presentation: Comparison of TMS Deprotection Methods
MethodReagentSolventTemp (°C)Time (h)Key AdvantagesCitation
Silver-Catalyzed AgNO₃ (cat.)CH₂Cl₂/MeOH/H₂ORT2-8High chemoselectivity; tolerates other silyl ethers.[7][9]
Organic Base DBU (0.1-1.0 eq)Acetonitrile/H₂O600.5-2Fluoride-free; excellent for base-labile substrates.[8]
Fluoride Source TBAFTHFRT0.5-1Fast and common, but lower chemoselectivity.[6]
Experimental Protocol: Silver-Catalyzed Deprotection (Recommended)
  • Dissolve the crude or purified 1-ethyl-5-((trimethylsilyl)ethynyl)-1H-pyrazole (1.0 eq) in a solvent mixture of dichloromethane, methanol, and water (e.g., a 7:4:1 ratio).[7]

  • Add a catalytic amount of silver nitrate (AgNO₃, 0.1 eq).

  • Stir the reaction vigorously at room temperature. Monitor by TLC until all starting material is consumed (typically 2-8 hours).

  • Once complete, dilute the mixture with dichloromethane and wash with water to remove the silver salts and methanol.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the final product, 1-ethyl-5-ethynyl-1H-pyrazole.

Troubleshooting and Scalability Considerations

  • Glaser Homocoupling: The primary cause of this alkyne dimerization is the presence of oxygen.[5] Ensure all solvents and the reaction atmosphere are rigorously deoxygenated, particularly for large-scale reactions. Using copper-free Sonogashira conditions is an alternative strategy to mitigate this side reaction.[5]

  • Hydrodehalogenation: The premature replacement of iodine with a hydrogen atom can be a significant side reaction.[5] This is often promoted by certain bases or protic solvents. Using a non-protic solvent like THF or DMF and a bulky amine base such as DIPEA can minimize this issue.

  • Catalyst Inactivation: The palladium catalyst is sensitive to air and moisture. Ensure high-quality reagents and strict adherence to inert atmosphere techniques.

  • Exothermic Reactions: The initial pyrazole formation and the Sonogashira coupling can be exothermic. For scale-up, ensure adequate cooling and controlled, slow addition of reagents.

Conclusion

The described three-part synthetic route, centered on a Sonogashira cross-coupling reaction, provides a robust, efficient, and scalable method for producing 1-ethyl-5-ethynyl-1H-pyrazole. By utilizing a stable, halogenated pyrazole precursor and a protected acetylene source, this strategy ensures high yields and operational safety. The final, selective deprotection step yields the target molecule with high purity, ready for application in drug discovery, medicinal chemistry, and materials science.

References

  • Orsini, A. et al. (2005). A chemoselective deprotection of trimethylsilyl acetylenes catalyzed by silver salts. Tetrahedron Letters, 46(13), 2259-2262. Available at: [Link]

  • ResearchGate (2005). A Chemoselective Deprotection of Trimethylsilyl Acetylenes Catalyzed by Silver Salts. Available at: [Link]

  • Wikipedia. Trimethylsilylacetylene. Available at: [Link]

  • G. A. Olah, S. C. Narang (1982). Some Aspects of the Chemistry of Alkynylsilanes. National Institutes of Health. Available at: [Link]

  • MDPI (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Available at: [Link]

  • NIH (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Available at: [Link]

  • ResearchGate. Scheme 5. Sonogashira cross-coupling reaction of substituted iodopyrazole derivatives. Available at: [Link]

  • ResearchGate (2021). Scalable synthesis of biologically active novel ethyl 1-(4-alkyl-3-oxo-3,4-dihydro quinoxaline-2-yl)-1 H -pyrazole-4-carboxylate derivatives. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • NIH (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • MDPI (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]

  • Rasayan Journal of Chemistry (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Available at: [Link]

  • Longdom Publishing (2024). Journal of Physical Chemistry & Biophysics. Available at: [Link]

  • Beilstein Journal of Organic Chemistry (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Available at: [Link]

  • ResearchGate (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Available at: [Link]

  • PubMed (1990). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. Available at: [Link]

  • PubMed (2003). 4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 1-ethyl-5-ethynyl-1H-pyrazole in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals Introduction: The Power of Click Chemistry and the Versatility of Pyrazoles The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornersto...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Click Chemistry and the Versatility of Pyrazoles

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a concept that emphasizes reactions that are high in yield, stereospecific, and tolerant of a wide variety of functional groups.[1][2] This reaction facilitates the rapid and efficient formation of 1,4-disubstituted 1,2,3-triazoles, stable aromatic linkers that have found extensive applications in drug discovery, bioconjugation, and materials science.[3][4]

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs.[5] Pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[5] The incorporation of a pyrazole moiety into a molecular design can significantly enhance its pharmacological profile.

This guide provides a comprehensive overview of the synthesis and application of 1-ethyl-5-ethynyl-1H-pyrazole , a versatile building block for the synthesis of novel pyrazole-containing compounds via CuAAC. We will delve into a proposed synthetic route for this key intermediate and provide detailed protocols for its use in the CuAAC reaction, empowering researchers to leverage this powerful combination in their scientific endeavors.

Synthesis of 1-ethyl-5-ethynyl-1H-pyrazole: A Multi-step Approach

A plausible and efficient synthetic route to 1-ethyl-5-ethynyl-1H-pyrazole involves a three-step sequence starting from a suitable pyrazole precursor. This proposed pathway includes N-ethylation, iodination, and a subsequent Sonogashira cross-coupling reaction followed by deprotection.

Synthesis_Workflow Pyrazole Pyrazole N_Ethylpyrazole 1-Ethyl-1H-pyrazole Pyrazole->N_Ethylpyrazole N-Ethylation Iodo_Pyrazole 1-Ethyl-5-iodo-1H-pyrazole N_Ethylpyrazole->Iodo_Pyrazole Iodination TMS_Alkyne 1-Ethyl-5-((trimethylsilyl)ethynyl)-1H-pyrazole Iodo_Pyrazole->TMS_Alkyne Sonogashira Coupling Final_Product 1-Ethyl-5-ethynyl-1H-pyrazole TMS_Alkyne->Final_Product Deprotection reagent1 Ethyl Iodide, Base reagent2 N-Iodosuccinimide (NIS) reagent3 TMS-acetylene, Pd/Cu catalyst, Base reagent4 K2CO3, MeOH or TBAF

Caption: Proposed synthetic workflow for 1-ethyl-5-ethynyl-1H-pyrazole.

Protocol 1: Synthesis of 1-ethyl-5-iodo-1H-pyrazole

This two-step protocol outlines the N-ethylation of pyrazole followed by iodination at the C5 position.

Step 1: N-Ethylation of Pyrazole

  • To a solution of pyrazole (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, handle with extreme care) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the deprotonation of the pyrazole nitrogen.

  • Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield 1-ethyl-1H-pyrazole.

Step 2: Iodination of 1-ethyl-1H-pyrazole

  • Dissolve the 1-ethyl-1H-pyrazole (1.0 eq) from the previous step in a suitable solvent such as dichloromethane or acetonitrile.

  • Add an iodinating agent, for example, N-Iodosuccinimide (NIS) (1.1 eq), portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature, monitoring its progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude 1-ethyl-5-iodo-1H-pyrazole can often be used in the next step without further purification. If necessary, it can be purified by column chromatography.

Protocol 2: Sonogashira Coupling and Deprotection

This protocol describes the palladium- and copper-catalyzed cross-coupling of 1-ethyl-5-iodo-1H-pyrazole with (trimethylsilyl)acetylene, followed by the removal of the trimethylsilyl (TMS) protecting group.

Step 1: Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere, add 1-ethyl-5-iodo-1H-pyrazole (1.0 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and copper(I) iodide (CuI) (4-10 mol%).[6]

  • Add an anhydrous solvent (e.g., THF or DMF) and a base, typically an amine such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 eq).[6]

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add (trimethylsilyl)acetylene (1.2-1.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C), monitoring by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Dilute the filtrate with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product, 1-ethyl-5-((trimethylsilyl)ethynyl)-1H-pyrazole, by column chromatography on silica gel.

Step 2: Deprotection of the Trimethylsilyl Group

  • Dissolve the TMS-protected alkyne (1.0 eq) from the previous step in methanol.

  • Add a catalytic amount of potassium carbonate (0.1-0.2 eq).[7]

  • Stir the mixture at room temperature under an inert atmosphere. The reaction is typically complete within 1-3 hours, as monitored by TLC.

  • Once the reaction is complete, concentrate the mixture in vacuo.

  • Dilute the residue with an etheral solvent (e.g., diethyl ether or MTBE), wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate in vacuo to yield the final product, 1-ethyl-5-ethynyl-1H-pyrazole .[8] Further purification can be achieved by column chromatography if necessary.

Characterization of 1-ethyl-5-ethynyl-1H-pyrazole

The structure of the synthesized 1-ethyl-5-ethynyl-1H-pyrazole should be confirmed by standard analytical techniques.

PropertyPredicted Value
Molecular Formula C₇H₈N₂
Molecular Weight 120.15 g/mol
¹H NMR Expected signals for the ethyl group protons, pyrazole ring protons, and the acetylenic proton.
¹³C NMR Expected signals for the ethyl group carbons, pyrazole ring carbons, and the alkyne carbons.
Mass Spectrometry [M+H]⁺ at m/z 121.0760

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 1-ethyl-5-ethynyl-1H-pyrazole

The CuAAC reaction provides a highly efficient method for conjugating 1-ethyl-5-ethynyl-1H-pyrazole with a wide range of azide-containing molecules.

Mechanism of CuAAC

The generally accepted mechanism for CuAAC involves a catalytic cycle with copper(I) as the active catalyst.[1] The key steps are the formation of a copper(I)-acetylide intermediate, which then reacts with the azide to form a six-membered copper-containing intermediate. This intermediate subsequently rearranges and undergoes protonolysis to yield the 1,4-disubstituted 1,2,3-triazole product and regenerate the copper(I) catalyst.

CuAAC_Mechanism cluster_0 Catalytic Cycle CuI Cu(I) Alkyne R¹-C≡CH (1-ethyl-5-ethynyl-1H-pyrazole) Cu_Acetylide Cu(I)-Acetylide Complex Alkyne->Cu_Acetylide + Cu(I) Azide R²-N₃ Six_Membered Six-membered Cu-containing intermediate Cu_Acetylide->Six_Membered + R²-N₃ Triazolide Copper Triazolide Six_Membered->Triazolide Rearrangement Triazolide->CuI - R¹R²-Triazole Product 1,4-Disubstituted 1,2,3-Triazole Triazolide->Product + H⁺

Caption: Simplified catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Advantages of 1-ethyl-5-ethynyl-1H-pyrazole in CuAAC

While specific kinetic data for this alkyne is not widely published, several advantages can be inferred based on its structure:

  • Electronic Properties: The electron-rich nature of the pyrazole ring may influence the acidity of the acetylenic proton and the reactivity of the alkyne in the cycloaddition, potentially affecting reaction rates.

  • Solubility: The ethyl group enhances the molecule's lipophilicity, which can improve its solubility in common organic solvents used for CuAAC.

  • Functionality: The resulting 1,2,3-triazole product bearing a 1-ethyl-1H-pyrazole moiety is a valuable scaffold for further chemical modification and can be explored for various biological applications.

Protocol 3: General Procedure for CuAAC Reaction

This protocol provides a general method for the CuAAC reaction of 1-ethyl-5-ethynyl-1H-pyrazole with an organic azide. The reaction conditions can be optimized for specific substrates.

Materials:

  • 1-ethyl-5-ethynyl-1H-pyrazole

  • Organic azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of t-butanol and water, or DMF, DMSO)

  • Optional: A copper(I)-stabilizing ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA).[9]

Procedure:

  • In a reaction vessel, dissolve 1-ethyl-5-ethynyl-1H-pyrazole (1.0 eq) and the organic azide (1.0-1.2 eq) in the chosen solvent.

  • In a separate vial, prepare a stock solution of CuSO₄·5H₂O (e.g., 100 mM in water).

  • In another vial, prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

  • If using a ligand, add it to the reaction mixture at this stage (typically in a 1:1 to 5:1 ligand-to-copper ratio).

  • To the stirred solution of the alkyne and azide, add the CuSO₄ solution (typically 1-10 mol%).

  • Add the sodium ascorbate solution (typically 5-20 mol%, ensuring it is in excess relative to the copper sulfate).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-24 hours.

  • Work-up:

    • If the product precipitates, it can be isolated by filtration.

    • Alternatively, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

ParameterRecommended RangeNotes
Solvent t-BuOH/H₂O (1:1), DMF, DMSOCo-solvents are often used to ensure solubility of all reactants.
Catalyst CuSO₄·5H₂O (1-10 mol%)Cu(I) salts like CuI or CuBr can also be used directly.
Reducing Agent Sodium Ascorbate (5-20 mol%)Should be in excess of the copper catalyst.
Ligand (Optional) THPTA, TBTA (1-5 eq to Cu)Can accelerate the reaction and protect biomolecules from copper-induced damage.[9]
Temperature Room TemperatureMild heating may be required for less reactive substrates.

Applications in Drug Discovery and Beyond

The 1,4-disubstituted 1,2,3-triazoles formed from 1-ethyl-5-ethynyl-1H-pyrazole are of significant interest in medicinal chemistry. The triazole ring can act as a bioisostere for an amide bond, and the pyrazole moiety can engage in various interactions with biological targets. These compounds can be screened for a wide range of therapeutic activities, including but not limited to:

  • Kinase inhibitors[5]

  • Antimicrobial agents

  • Antiviral agents

  • Anticancer agents[9]

Beyond drug discovery, these molecules can be utilized in the development of functional materials, such as organic light-emitting diodes (OLEDs) and polymers.

References

  • European Journal of Medicinal Chemistry. (2001). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. Retrieved from [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications.
  • Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Retrieved from [Link]

  • Mazeikaite, R., Sudzius, J., Urbelis, G., & Labanauskas, L. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Presolski, P. J., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.
  • Prikhod'ko, V. I., Ananikov, V. P., & Elinson, M. N. (2003). ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED 4-ALKYNYLPYRAZOLES. Heterocycles, 60(4), 879-886.
  • PubChem. (n.d.). 1-Ethylpyrazole. Retrieved from [Link]

  • PubChem. (n.d.). 1-ethyl-5-ethynyl-1h-pyrazole. Retrieved from [Link]

  • PubChem. (n.d.). 1-ethyl-5-[2-(trimethylsilyl)ethynyl]-1h-pyrazole. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Retrieved from [Link]

  • Rodionov, V. O., Fokin, V. V., & Finn, M. G. (2005). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.
  • Somani, R. R., Shirodkar, P. Y., & Kadam, V. J. (2012). Click Chemical Reactions:An Emerging Approach and Its Pharmaceutical Applications. International Journal of Pharmaceutical and Phytopharmacological Research, 1(5), 322-331.
  • Thirumurugan, P., Matosiuk, D., & Jozwiak, K. (2013). Click chemistry for drug development and diverse chemical–biology applications. Chemical Reviews, 113(7), 4905-4979.
  • University of Houston. (n.d.). Mechanistic Study and Ligand Optimization of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction. Retrieved from [Link]

  • Wang, J. C. T. (2006). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]

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Application

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with 1-ethyl-5-ethynyl-1H-pyrazole: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: Harnessing the Power of Pyrazole in Bioorthogonal Chemistry Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has become an indispensable too...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing the Power of Pyrazole in Bioorthogonal Chemistry

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has become an indispensable tool in chemical biology and drug development, enabling the covalent ligation of molecules in complex biological systems without the need for toxic copper catalysts.[1][] This is achieved through the use of strained cyclooctynes that readily react with azides in a highly specific and efficient manner.[1] The choice of the alkyne component is critical to the success of SPAAC, influencing reaction kinetics, stability, and the physicochemical properties of the resulting conjugate.

This technical guide focuses on a specific, yet highly promising, terminal alkyne: 1-ethyl-5-ethynyl-1H-pyrazole . The pyrazole scaffold is a "biologically privileged" structure, frequently found in FDA-approved drugs and other bioactive molecules due to its favorable pharmacological properties.[3][4][5] The incorporation of this moiety into bioconjugation strategies offers the potential to not only link molecules of interest but also to impart beneficial characteristics to the final product.

Here, we provide a comprehensive overview of the principles of SPAAC, detailed protocols for the application of 1-ethyl-5-ethynyl-1H-pyrazole, and expert insights into optimizing these reactions for applications ranging from fluorescent labeling to the synthesis of antibody-drug conjugates (ADCs).

The "Why": Advantages of 1-ethyl-5-ethynyl-1H-pyrazole in SPAAC

While classic SPAAC reactions utilize strained cyclooctynes, the use of a terminal alkyne like 1-ethyl-5-ethynyl-1H-pyrazole necessitates a copper-catalyzed approach (CuAAC). However, recent advancements in ligand design have significantly mitigated the cellular toxicity associated with copper catalysts, expanding the utility of such reactions in biological contexts.[6]

The strategic advantages of employing 1-ethyl-5-ethynyl-1H-pyrazole include:

  • Favorable Physicochemical Properties: The pyrazole ring can enhance the solubility and pharmacokinetic profile of the resulting bioconjugate.

  • Modularity and Versatility: The synthesis of pyrazole derivatives is well-established, allowing for the straightforward introduction of various functional groups to fine-tune the properties of the linker.[4][7]

  • Potential for Enhanced Biological Activity: The inherent bioactivity of the pyrazole core may contribute positively to the overall efficacy of the final conjugate, a particularly relevant consideration in drug development.[3][5]

Core Principles of Azide-Alkyne Cycloaddition

The foundation of this chemistry lies in the [3+2] cycloaddition reaction between an azide and an alkyne to form a stable triazole linkage.[1] In the case of terminal alkynes, this reaction is most efficiently catalyzed by copper(I). The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a concerted fashion.

Experimental Protocols

PART A: General Materials and Reagent Preparation

Materials:

  • 1-ethyl-5-ethynyl-1H-pyrazole

  • Azide-functionalized molecule of interest (e.g., protein, antibody, small molecule)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • Organic co-solvent (e.g., DMSO, DMF)

  • Purification columns (e.g., size-exclusion, reversed-phase)

  • Reaction vessels and standard laboratory equipment

Reagent Preparation:

  • Copper/Ligand Stock Solution (10X):

    • Prepare a 10 mM solution of CuSO₄ in water.

    • Prepare a 50 mM solution of THPTA in water.

    • To prepare the 10X stock, mix 1 part CuSO₄ solution with 5 parts THPTA solution. This solution can be stored at 4°C for several weeks.

  • Sodium Ascorbate Stock Solution (100X):

    • Prepare a 100 mM solution of sodium ascorbate in water. This solution should be made fresh before each use to ensure maximum potency.

  • 1-ethyl-5-ethynyl-1H-pyrazole Stock Solution:

    • Prepare a 10 mM stock solution in an appropriate organic solvent such as DMSO or DMF.

PART B: Protocol for Bioconjugation of an Azide-Modified Antibody

This protocol provides a general workflow for the conjugation of 1-ethyl-5-ethynyl-1H-pyrazole to an azide-modified antibody. Optimization of stoichiometry and reaction conditions may be necessary for different antibodies and applications.

Step-by-Step Methodology:

  • Antibody Preparation:

    • Ensure the azide-functionalized antibody is in a suitable buffer, such as PBS, at a concentration of 1-10 mg/mL. The buffer should be free of primary amines if the azide was introduced via an NHS ester.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified antibody with a 5- to 20-fold molar excess of the 1-ethyl-5-ethynyl-1H-pyrazole stock solution.

    • Gently mix the solution. The final concentration of the organic co-solvent should be kept below 10% to maintain the integrity of the antibody.[1]

  • Initiation of the Click Reaction:

    • Add the 10X Copper/Ligand stock solution to a final concentration of 1 mM copper.

    • Immediately add the 100X sodium ascorbate stock solution to a final concentration of 1 mM.

    • Gently mix the reaction mixture.

  • Incubation:

    • Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing. Reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.

  • Purification of the Antibody-Pyrazole Conjugate:

    • Remove excess, unreacted pyrazole and copper catalyst using a desalting column or size-exclusion chromatography (SEC) equilibrated with PBS.[1]

    • For more rigorous purification, reversed-phase high-performance liquid chromatography (RP-HPLC) can be employed.[8]

  • Characterization:

    • Characterize the purified conjugate using methods such as UV-Vis spectroscopy, mass spectrometry, and SDS-PAGE to determine the degree of labeling and confirm the integrity of the antibody.

Data Presentation and Quantitative Analysis

ParameterRecommended RangeRationale
Molar Excess of Pyrazole 5 - 20 foldDrives the reaction to completion. Higher excess may be needed for less reactive azides.
Copper Concentration 0.5 - 2 mMCatalytic amount; higher concentrations can lead to protein aggregation.
Sodium Ascorbate 1 - 5 mMReducing agent to maintain copper in the active Cu(I) state.
Reaction Time 1 - 4 hoursTypically sufficient for completion; can be optimized by monitoring.
Temperature Room Temperature (20-25°C)Provides a good balance between reaction rate and protein stability.
pH 7.0 - 7.5Optimal for antibody stability and efficient catalysis.

Visualization of the Workflow and Mechanism

SPAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_downstream Purification & Analysis Azide_Ab Azide-Modified Antibody Mixing Combine Reactants & Catalyst Azide_Ab->Mixing Pyrazole 1-ethyl-5-ethynyl -1H-pyrazole Pyrazole->Mixing Catalyst Cu(I) Catalyst (CuSO4 + NaAsc + Ligand) Catalyst->Mixing Incubation Incubate at RT Mixing->Incubation Purification Purify Conjugate (SEC / HPLC) Incubation->Purification Characterization Characterize (MS, SDS-PAGE) Purification->Characterization

Caption: A typical experimental workflow for SPAAC.

SPAAC_Mechanism Reactants R1-N3 (Azide) + R2-C≡CH (Alkyne) Catalyst Cu(I) Reactants:alkyne->Catalyst forms TransitionState [3+2] Cycloaddition Transition State Reactants:azide->TransitionState Intermediate Copper-Acetylide Intermediate Catalyst->Intermediate Intermediate->TransitionState Product Triazole Product TransitionState->Product

Caption: The SPAAC reaction mechanism.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Conjugation Yield - Inactive catalyst- Low reactant concentration- Steric hindrance- Use freshly prepared sodium ascorbate.- Increase the molar excess of the pyrazole reagent.- Consider a longer linker on the azide or pyrazole to reduce steric hindrance.[9]
Protein Aggregation - High copper concentration- Suboptimal buffer conditions- Decrease the copper concentration.- Ensure the buffer pH is optimal for the antibody's stability.
Difficulty in Purification - Similar properties of product and starting materials- Optimize the purification method (e.g., switch from SEC to RP-HPLC).[8]- Ensure complete reaction to minimize unreacted starting material.
Inconsistent Results - Reagent degradation- Variations in reaction setup- Store reagents properly and prepare fresh solutions as needed.- Maintain consistent reaction parameters (temperature, time, concentrations).

Conclusion: A Versatile Tool for Advanced Bioconjugation

The use of 1-ethyl-5-ethynyl-1H-pyrazole in azide-alkyne cycloaddition reactions represents a powerful strategy for the synthesis of well-defined bioconjugates. The favorable properties of the pyrazole moiety, combined with the efficiency and specificity of the click reaction, make this approach highly attractive for a wide range of applications in research, diagnostics, and therapeutics. By understanding the core principles and following robust experimental protocols, researchers can effectively leverage this chemistry to advance their scientific objectives.

References

  • Mechanism of the strain-promoted azide-alkyne cycloaddition (SPAAC). - ResearchGate. (n.d.). Retrieved from [Link]

  • Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC - NIH. (n.d.). Retrieved from [Link]

  • Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. (n.d.). Retrieved from [Link]

  • The Effects of Buffer, pH, and Temperature Upon SPAAC Reaction Rates - ResearchGate. (n.d.). Retrieved from [Link]

  • Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions - NIH. (n.d.). Retrieved from [Link]

  • The effects of buffer, pH, and temperature upon SPAAC reaction rates - RSC Publishing. (n.d.). Retrieved from [Link]

  • What HPLC program works best for separating unbound azides in a SPAAC reaction. (n.d.). Retrieved from [Link]

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC - NIH. (n.d.). Retrieved from [Link]

  • Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). Retrieved from [Link]

  • Strain-promoted azide − alkyne cycloaddition (SPAAC) reaction kinetics... - ResearchGate. (n.d.). Retrieved from [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives - NIH. (n.d.). Retrieved from [Link]

  • Pyrazolone ligation-mediated versatile sequential bioconjugations - RSC Publishing. (n.d.). Retrieved from [Link]

  • 1-ethyl-5-ethynyl-1h-pyrazole (C7H8N2) - PubChemLite. (n.d.). Retrieved from [Link]

  • Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates - PubMed. (n.d.). Retrieved from [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • List of purification methods in chemistry - Wikipedia. (n.d.). Retrieved from [Link]

  • Utilization of alkyne bioconjugations to modulate protein function - PMC - NIH. (n.d.). Retrieved from [Link]

  • Coupling of ethyl 1H-pyrazole-5-carboxylate 9 with 3-functionalized N-Boc-azetidines 2a–c. (n.d.). Retrieved from [Link]

  • Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - MDPI. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - ResearchGate. (n.d.). Retrieved from [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC - NIH. (n.d.). Retrieved from [Link]

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Method

Application Note: 1-Ethyl-5-ethynyl-1H-pyrazole as a Versatile Synthon for the Synthesis of Novel 1,2,3-Triazoles via Click Chemistry

Audience: Researchers, scientists, and drug development professionals. Abstract: This guide details the strategic use of 1-ethyl-5-ethynyl-1H-pyrazole as a pivotal synthon for constructing novel pyrazole-triazole hybrid...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide details the strategic use of 1-ethyl-5-ethynyl-1H-pyrazole as a pivotal synthon for constructing novel pyrazole-triazole hybrid molecules. The 1,2,3-triazole core, a highly valued scaffold in medicinal chemistry, can be synthesized with precise regiochemical control through metal-catalyzed azide-alkyne cycloaddition reactions. We provide comprehensive, field-tested protocols for both the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to yield 1,4-disubstituted triazoles and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for their 1,5-disubstituted counterparts. This document serves as a practical resource, explaining the mechanistic rationale behind catalyst selection and providing step-by-step methodologies for synthesis, purification, and characterization.

Introduction

The fusion of pyrazole and 1,2,3-triazole rings into a single molecular entity creates a "privileged scaffold" of significant interest in drug discovery. Both heterocycles are independently recognized for their broad spectrum of biological activities, and their combination can lead to synergistic effects, improved physicochemical properties, and novel mechanisms of action.[1][2][3] Pyrazole-containing pharmaceuticals are prevalent in the market, treating a range of conditions from inflammation to psychosis.[3] Similarly, the 1,2,3-triazole moiety, readily accessible through "click chemistry," is a bioisostere for amide bonds and an excellent pharmacophore, contributing to antimicrobial, antiviral, and anticancer properties.[4][5]

The advent of click chemistry, a concept introduced to describe reactions that are high-yielding, wide in scope, and generate minimal byproducts, has revolutionized the synthesis of complex molecules.[6] The premier example of a click reaction is the Huisgen 1,3-dipolar cycloaddition of an azide and a terminal alkyne.[7] While the thermal reaction yields a mixture of regioisomers, the use of metal catalysts provides exquisite control. Copper(I) catalysis (CuAAC) exclusively furnishes 1,4-disubstituted 1,2,3-triazoles, whereas ruthenium catalysis (RuAAC) selectively produces the 1,5-disubstituted isomers.[7][8]

This application note focuses on 1-ethyl-5-ethynyl-1H-pyrazole as a versatile terminal alkyne synthon, providing a gateway to two distinct classes of pyrazolyl-triazole isomers, each with unique structural and electronic properties for exploration in drug development programs.

The Synthon: Synthesis of 1-Ethyl-5-ethynyl-1H-pyrazole

The starting material, 1-ethyl-5-ethynyl-1H-pyrazole, is not widely commercially available and must typically be synthesized. A reliable and efficient two-step sequence involves a palladium-catalyzed Sonogashira cross-coupling reaction followed by a mild deprotection step. This approach begins with a halogenated pyrazole, coupling it with a protected acetylene source like trimethylsilylacetylene (TMSA), and subsequently removing the silyl protecting group.

Protocol 1: Two-Step Synthesis of 1-Ethyl-5-ethynyl-1H-pyrazole

Step A: Sonogashira Coupling to form 1-Ethyl-5-((trimethylsilyl)ethynyl)-1H-pyrazole

This protocol is adapted from general Sonogashira coupling procedures for aryl halides.[2][4] The reaction couples 5-iodo-1-ethyl-1H-pyrazole (synthesis from ethyl-1H-pyrazole-5-carboxylate is well-established) with TMSA.

  • Materials:

    • 5-Iodo-1-ethyl-1H-pyrazole (1.0 equiv)

    • Trimethylsilylacetylene (TMSA) (1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)

    • Copper(I) iodide (CuI) (0.06 equiv)

    • Triethylamine (TEA) or Diisopropylamine (DIPA) (anhydrous, 3.0 equiv)

    • Tetrahydrofuran (THF) (anhydrous)

    • Standard laboratory glassware, magnetic stirrer, inert atmosphere setup (Nitrogen or Argon)

  • Procedure:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add 5-iodo-1-ethyl-1H-pyrazole, Pd(PPh₃)₂Cl₂, and CuI.

    • Add anhydrous THF and anhydrous TEA. Stir the mixture for 10 minutes at room temperature to ensure dissolution and catalyst activation.

    • Add TMSA dropwise to the stirred solution.

    • Heat the reaction mixture to 50-60 °C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

    • Once the starting material is consumed, cool the mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove catalyst residues, washing with THF or ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-ethyl-5-((trimethylsilyl)ethynyl)-1H-pyrazole as a pure product.

Step B: Deprotection to Yield 1-Ethyl-5-ethynyl-1H-pyrazole

The trimethylsilyl (TMS) group is readily cleaved under mild basic conditions, such as with potassium carbonate in methanol, or with a fluoride source.[9][10]

  • Materials:

    • 1-Ethyl-5-((trimethylsilyl)ethynyl)-1H-pyrazole (1.0 equiv)

    • Potassium carbonate (K₂CO₃) (0.2 equiv)

    • Methanol (MeOH)

    • Diethyl ether or Ethyl acetate

    • Water and Brine

  • Procedure:

    • Dissolve the TMS-protected pyrazole in methanol in a round-bottom flask.

    • Add potassium carbonate to the solution.

    • Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is fully consumed.[10]

    • Concentrate the reaction mixture in vacuo.

    • Dilute the residue with diethyl ether or ethyl acetate, then wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the final product, 1-ethyl-5-ethynyl-1H-pyrazole. The product is often pure enough for subsequent steps without further purification.

Synthesis of 1,4-Disubstituted Pyrazolyl-Triazoles via CuAAC

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most robust and widely used click reaction, delivering 1,4-disubstituted 1,2,3-triazoles with complete regioselectivity.[8][11]

Mechanistic Rationale

The currently accepted mechanism involves the in situ formation of a copper(I) acetylide intermediate. This key intermediate then reacts with the organic azide in a stepwise manner, passing through a six-membered copper-containing ring before undergoing protonolysis to release the stable 1,4-disubstituted triazole product and regenerate the copper(I) catalyst.[12] This directed pathway prevents the formation of the 1,5-isomer.

CuAAC_Mechanism R_alkyne R-C≡C-H (1-ethyl-5-ethynyl-1H-pyrazole) Cu_acetylide R-C≡C-[Cu] R_alkyne->Cu_acetylide + [Cu(I)] - H⁺ Cu_I [Cu(I)] R_azide R'-N₃ (Organic Azide) Intermediate Six-membered Cu-triazolide intermediate Cu_acetylide->Intermediate + R'-N₃ Intermediate->Cu_I Catalyst Regeneration Product 1,4-Disubstituted Triazole Intermediate->Product Protonolysis + H⁺

Caption: Simplified mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol 2: General Procedure for CuAAC Reaction

This protocol uses a common and highly effective catalytic system where Cu(I) is generated in situ from copper(II) sulfate and a reducing agent.

  • Materials:

    • 1-Ethyl-5-ethynyl-1H-pyrazole (1.0 equiv)

    • Organic Azide (R-N₃) (1.05 equiv)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equiv)

    • Sodium ascorbate (0.10 equiv)

    • Solvent: e.g., a 1:1 mixture of t-Butanol/Water or DMSO

    • Standard laboratory glassware, magnetic stirrer

  • Procedure:

    • In a vial or round-bottom flask, dissolve 1-ethyl-5-ethynyl-1H-pyrazole and the desired organic azide in the chosen solvent system.

    • In a separate small vial, prepare fresh aqueous solutions of CuSO₄·5H₂O and sodium ascorbate.

    • To the stirred alkyne/azide solution, add the sodium ascorbate solution first, followed by the CuSO₄ solution. A color change (often to yellow or orange) indicates the formation of the active Cu(I) species.

    • Stir the reaction vigorously at room temperature. The reaction is often complete within 1-12 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to obtain the pure 1-(R-)-4-(1-ethyl-1H-pyrazol-5-yl)-1H-1,2,3-triazole.

EntryAzide (R-N₃)Catalyst Loading (mol%)SolventTime (h)Typical Yield (%)
1Benzyl azide5% CuSO₄ / 10% NaAsctBuOH/H₂O2>95
21-Azido-4-nitrobenzene5% CuSO₄ / 10% NaAscDMSO490-95
3Ethyl 2-azidoacetate5% CuSO₄ / 10% NaAsctBuOH/H₂O1>95
41-Azidohexane5% CuSO₄ / 10% NaAsctBuOH/H₂O690-98

Table 1: Representative examples for the CuAAC synthesis of 1,4-disubstituted pyrazolyl-triazoles.

Synthesis of 1,5-Disubstituted Pyrazolyl-Triazoles via RuAAC

For accessing the alternative 1,5-regioisomer, ruthenium catalysis is the method of choice. The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a complementary tool to CuAAC, yielding products with a different spatial arrangement of substituents.[13][14]

Mechanistic Rationale

Unlike the copper-catalyzed pathway, the RuAAC mechanism is believed to proceed through an oxidative coupling of the alkyne and azide to the ruthenium center, forming a six-membered ruthenacycle intermediate.[14][15] The regioselectivity is established during this step, where the terminal, more electrophilic nitrogen of the azide bonds to the internal, more nucleophilic carbon of the alkyne π-complex. Subsequent reductive elimination releases the 1,5-disubstituted triazole and regenerates the active ruthenium catalyst.[13]

RuAAC_Mechanism R_alkyne R-C≡C-H (1-ethyl-5-ethynyl-1H-pyrazole) Ru_alkyne_complex π-Alkyne Complex R_alkyne->Ru_alkyne_complex + [Cp*RuCl] Ru_catalyst [Cp*RuCl] R_azide R'-N₃ (Organic Azide) Ruthenacycle Six-membered Ruthenacycle intermediate Ru_alkyne_complex->Ruthenacycle + R'-N₃ (Oxidative Coupling) Ruthenacycle->Ru_catalyst Catalyst Regeneration Product 1,5-Disubstituted Triazole Ruthenacycle->Product Reductive Elimination

Caption: Simplified mechanism of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

Protocol 3: General Procedure for RuAAC Reaction

This protocol employs a common pentamethylcyclopentadienyl (Cp*) ruthenium catalyst.[14]

  • Materials:

    • 1-Ethyl-5-ethynyl-1H-pyrazole (1.0 equiv)

    • Organic Azide (R-N₃) (1.0 equiv)

    • [CpRuCl(PPh₃)₂] or [CpRuCl(COD)] (0.02 equiv)

    • Solvent: Anhydrous, non-coordinating solvent (e.g., Toluene, 1,4-Dioxane, or 1,2-Dichloroethane)

    • Standard laboratory glassware, magnetic stirrer, inert atmosphere setup (Nitrogen or Argon)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add the ruthenium catalyst, 1-ethyl-5-ethynyl-1H-pyrazole, and the organic azide.

    • Add the anhydrous solvent via syringe.

    • Heat the reaction mixture to 60-80 °C. Causality Note: Higher temperatures are often required to facilitate ligand dissociation from the ruthenium center, initiating the catalytic cycle.

    • Stir the reaction at this temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete in 6-24 hours.

    • Upon completion, cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

    • The crude residue can be directly purified by flash column chromatography on silica gel to afford the pure 1-(R-)-5-(1-ethyl-1H-pyrazol-5-yl)-1H-1,2,3-triazole.

EntryAzide (R-N₃)CatalystSolventTemp (°C)Typical Yield (%)
1Benzyl azide[CpRuCl(COD)]Toluene8085-95
21-Azido-4-methoxybenzene[CpRuCl(PPh₃)₂]Dioxane8080-90
3Ethyl 2-azidoacetate[CpRuCl(COD)]Toluene6090-98
41-Azidohexane[CpRuCl(PPh₃)₂]Toluene8085-95

Table 2: Representative examples for the RuAAC synthesis of 1,5-disubstituted pyrazolyl-triazoles.

Characterization of Novel Triazoles

Structural confirmation and isomer determination are critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for distinguishing between the 1,4- and 1,5-regioisomers.

  • ¹H NMR: The chemical shift of the triazole ring proton (C5-H for the 1,4-isomer and C4-H for the 1,5-isomer) is diagnostic. Typically, the C5-H proton of a 1,4-disubstituted triazole resonates further downfield (δ ≈ 8.0–8.8 ppm) compared to the C4-H of the corresponding 1,5-isomer.[5]

  • ¹³C NMR: The chemical shifts of the triazole ring carbons (C4 and C5) also differ between the two isomers, providing further structural proof.[5]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized compound.

Caption: Experimental workflow from synthon to distinct triazole isomers and applications.

Conclusion

1-Ethyl-5-ethynyl-1H-pyrazole is a highly effective and versatile synthon for the regioselective synthesis of novel pyrazole-triazole hybrids. By leveraging the distinct mechanistic pathways of copper- and ruthenium-catalyzed azide-alkyne cycloadditions, researchers can readily access either 1,4- or 1,5-disubstituted triazoles. The detailed protocols and mechanistic insights provided herein offer a robust framework for scientists in medicinal chemistry and drug discovery to generate diverse libraries of these promising compounds for biological evaluation.

References

  • Fermo, A. D., Bisi, A., Orioli, R., Gobbi, S., & Belluti, F. (2026). Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. Molecules, 31(2), 355. Retrieved from [Link]

  • Kolarovič, A., Schnürch, M., & Mihovilovic, M. D. (2010). The Sequential Sonogashira-Click Reaction: A Versatile Route to 4-Aryl-1,2,3-triazoles. European Journal of Organic Chemistry, 2010(28), 5441-5446. Retrieved from [Link]

  • Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 7(1), 1-25. Retrieved from [Link]

  • Pop, C. M., et al. (2023). Pyrazolo[5,1-c][1][10]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. Molecules, 28(10), 4087. Retrieved from [Link]

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. Retrieved from [Link]

  • Rasmussen, L. K., Boren, B. C., & Fokin, V. V. (2007). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Organic Syntheses, 84, 135. Retrieved from [Link]

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. Retrieved from [Link]

  • D'yakonov, V. A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 893642. Retrieved from [Link]

  • Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2459-2467. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 27). Azide-alkyne Huisgen cycloaddition. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Request PDF. (n.d.). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Retrieved from [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. Retrieved from [Link]

  • Cano, F., et al. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 25(9), 2015. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2018). Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities. Medicinal Chemistry, 14(5), 513-524. Retrieved from [Link]

  • La-Venia, A., et al. (2014). Synthesis and NMR Analysis of 1,4-Disubstituted 1,2,3-Triazoles Tethered to Pyridine, Pyrimidine, and Pyrazine Rings. Molecules, 19(12), 20560-20584. Retrieved from [Link]

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Application

The Strategic Application of 1-Ethyl-5-ethynyl-1H-pyrazole in Modern Medicinal Chemistry: A Guide for Researchers

Introduction: The Pyrazole Scaffold and the Power of the Ethynyl Group The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold and the Power of the Ethynyl Group

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2] Its five-membered heterocyclic structure with two adjacent nitrogen atoms provides a unique combination of electronic properties, hydrogen bonding capabilities, and metabolic stability. Pyrazole derivatives have demonstrated a vast array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4] The strategic functionalization of the pyrazole ring is a key aspect of modern drug discovery, enabling the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic profile.

This application note focuses on a particularly versatile, yet underexplored, building block: 1-ethyl-5-ethynyl-1H-pyrazole . The presence of a terminal alkyne (ethynyl group) at the 5-position of the 1-ethyl-pyrazole core unlocks a powerful toolkit of chemical transformations, most notably the Nobel Prize-winning "click chemistry" and the robust Sonogashira cross-coupling reaction. These reactions allow for the efficient and modular construction of complex molecular architectures, making 1-ethyl-5-ethynyl-1H-pyrazole a highly valuable synthon for the generation of compound libraries in the pursuit of novel therapeutic agents.

This guide will provide a comprehensive overview of the synthesis of 1-ethyl-5-ethynyl-1H-pyrazole, detailed protocols for its application in medicinal chemistry, and a discussion of the potential biological significance of its derivatives, with a particular focus on the development of kinase inhibitors.

Physicochemical Properties of 1-Ethyl-5-ethynyl-1H-pyrazole

A thorough understanding of the physicochemical properties of a building block is crucial for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
Molecular FormulaC₇H₈N₂Calculated
Molecular Weight120.15 g/mol Calculated
AppearancePredicted: Colorless to pale yellow liquid or low-melting solidInferred
Boiling PointNot available-
SolubilitySoluble in common organic solvents (e.g., DCM, THF, DMF, alcohols)Inferred

Synthetic Protocol for 1-Ethyl-5-ethynyl-1H-pyrazole

The synthesis of 1-ethyl-5-ethynyl-1H-pyrazole is not widely documented in the literature. However, a robust and logical synthetic route can be devised based on established methodologies for the functionalization of pyrazole rings. The proposed three-step synthesis involves the N-ethylation of pyrazole, followed by regioselective iodination at the 5-position, and culminating in a Sonogashira coupling with a protected acetylene, followed by deprotection.

Step 1: Synthesis of 1-Ethyl-1H-pyrazole

The initial step involves the straightforward N-alkylation of pyrazole with an ethylating agent.

Reaction Scheme:

Step_1_Synthesis_of_1_Ethyl_1H_pyrazole pyrazole Pyrazole reaction + pyrazole->reaction ethyl_iodide Ethyl Iodide ethyl_iodide->reaction base Base (e.g., NaH, K₂CO₃) base->reaction solvent Solvent (e.g., DMF, Acetonitrile) solvent->reaction product 1-Ethyl-1H-pyrazole reaction->product

Figure 1: Synthesis of 1-Ethyl-1H-pyrazole.

Protocol:

  • To a solution of pyrazole (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).

  • Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add ethyl iodide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to afford 1-ethyl-1H-pyrazole.

Step 2: Synthesis of 1-Ethyl-5-iodo-1H-pyrazole

The regioselective iodination of N-alkylated pyrazoles can be challenging. However, lithiation followed by quenching with an iodine source has been shown to favor iodination at the 5-position.[5]

Reaction Scheme:

Step_2_Synthesis_of_1_Ethyl_5_iodo_1H_pyrazole start 1-Ethyl-1H-pyrazole reaction + start->reaction nBuLi n-BuLi nBuLi->reaction iodine Iodine (I₂) iodine->reaction solvent Solvent (e.g., THF) solvent->reaction product 1-Ethyl-5-iodo-1H-pyrazole reaction->product

Figure 2: Synthesis of 1-Ethyl-5-iodo-1H-pyrazole.

Protocol:

  • Dissolve 1-ethyl-1H-pyrazole (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add n-butyllithium (1.1 eq, solution in hexanes) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add a solution of iodine (1.2 eq) in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 1-ethyl-5-iodo-1H-pyrazole.[5]

Step 3: Synthesis of 1-Ethyl-5-ethynyl-1H-pyrazole

The final step involves a Sonogashira coupling of the iodopyrazole with a protected alkyne, followed by deprotection. Using trimethylsilylacetylene (TMSA) is a common strategy.[6]

Reaction Scheme:

Step_3_Synthesis_of_1_Ethyl_5_ethynyl_1H_pyrazole cluster_0 Sonogashira Coupling start 1-Ethyl-5-iodo-1H-pyrazole reaction + start->reaction tmsa Trimethylsilylacetylene (TMSA) tmsa->reaction pd_cat Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) pd_cat->reaction cu_cat CuI cu_cat->reaction base Base (e.g., Et₃N) base->reaction deprotection Deprotection (e.g., K₂CO₃, MeOH) deprotection_step -> deprotection->deprotection_step product 1-Ethyl-5-ethynyl-1H-pyrazole intermediate 1-Ethyl-5-((trimethylsilyl)ethynyl)-1H-pyrazole reaction->intermediate intermediate->deprotection_step deprotection_step->product

Figure 3: Synthesis of 1-Ethyl-5-ethynyl-1H-pyrazole via Sonogashira Coupling and Deprotection.

Protocol:

  • To a solution of 1-ethyl-5-iodo-1H-pyrazole (1.0 eq) in a mixture of THF and triethylamine (2:1), add trimethylsilylacetylene (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

  • Degas the reaction mixture by bubbling argon through it for 15 minutes.

  • Stir the reaction at room temperature for 12-24 hours under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The crude trimethylsilyl-protected pyrazole can be used directly in the next step or purified by column chromatography.

  • For deprotection, dissolve the crude product in methanol and add potassium carbonate (1.5 eq).[7]

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, neutralize the reaction with 1M HCl and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the final product by column chromatography to obtain 1-ethyl-5-ethynyl-1H-pyrazole.

Applications in Medicinal Chemistry

The terminal alkyne of 1-ethyl-5-ethynyl-1H-pyrazole is a versatile handle for a variety of chemical transformations, enabling the rapid diversification of the pyrazole scaffold.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

Click chemistry provides an efficient and highly regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[5] The resulting pyrazole-triazole hybrids are of significant interest in medicinal chemistry, as the triazole ring can act as a bioisostere for amide bonds and participate in various non-covalent interactions with biological targets.[8]

Workflow:

CuAAC_Workflow start 1-Ethyl-5-ethynyl-1H-pyrazole + Organic Azide (R-N₃) reagents CuSO₄·5H₂O Sodium Ascorbate Solvent (e.g., t-BuOH/H₂O) start->reagents Click Reaction product 1-Ethyl-5-(1-(R)-1H-1,2,3-triazol-4-yl)-1H-pyrazole reagents->product

Figure 4: General workflow for the CuAAC reaction with 1-ethyl-5-ethynyl-1H-pyrazole.

Protocol:

  • In a reaction vial, dissolve 1-ethyl-5-ethynyl-1H-pyrazole (1.0 eq) and the desired organic azide (1.05 eq) in a 1:1 mixture of t-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous ammonium chloride, then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the product by column chromatography or recrystallization.

Rationale for Experimental Choices:

  • t-Butanol/Water Solvent System: This solvent mixture is commonly used for CuAAC reactions as it can dissolve a wide range of organic substrates while being compatible with the aqueous catalyst solutions.

  • Sodium Ascorbate: This reducing agent is crucial for the in situ reduction of Cu(II) to the catalytically active Cu(I) species.[9]

  • Ammonium Chloride Wash: This step helps to remove residual copper catalyst from the organic phase.

Sonogashira Cross-Coupling Reactions

The Sonogashira coupling allows for the direct connection of the ethynyl group to aryl or vinyl halides, providing a powerful method for constructing complex molecular frameworks.[10] This is particularly relevant in the synthesis of kinase inhibitors, where extended aromatic systems are often required for optimal binding to the ATP pocket.

Workflow:

Sonogashira_Workflow start 1-Ethyl-5-ethynyl-1H-pyrazole + Aryl/Vinyl Halide (R-X) reagents Pd Catalyst (e.g., Pd(PPh₃)₄) CuI Base (e.g., Et₃N) Solvent (e.g., THF) start->reagents Sonogashira Coupling product 1-Ethyl-5-((R)-ethynyl)-1H-pyrazole reagents->product

Figure 5: General workflow for the Sonogashira coupling reaction.

Protocol:

  • To a degassed solution of the aryl or vinyl halide (1.0 eq) and 1-ethyl-5-ethynyl-1H-pyrazole (1.2 eq) in a suitable solvent such as THF or DMF, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), copper(I) iodide (0.1 eq), and a base such as triethylamine or diisopropylethylamine (2.0 eq).

  • Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating (40-60 °C) for 6-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Rationale for Experimental Choices:

  • Palladium and Copper Catalysts: The synergistic action of palladium and copper is the hallmark of the Sonogashira reaction, enabling the efficient coupling of sp- and sp²-hybridized carbon atoms.[10]

  • Inert Atmosphere: The catalytic cycle of the Sonogashira reaction involves sensitive organometallic species that can be deactivated by oxygen.

  • Base: The amine base is required to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide intermediate.

Application in Kinase Inhibitor Drug Discovery

Protein kinases are a major class of drug targets, particularly in oncology and immunology. The pyrazole scaffold is a common feature in many approved and investigational kinase inhibitors.[1][3] The 1,5-disubstituted pyrazole motif, which can be accessed from 1-ethyl-5-ethynyl-1H-pyrazole, is particularly well-suited for targeting the hinge region of the ATP-binding site of many kinases.

The ethynyl group of 1-ethyl-5-ethynyl-1H-pyrazole can be elaborated through click chemistry or Sonogashira coupling to introduce various substituents that can occupy different pockets of the kinase active site, thereby modulating potency and selectivity.

Example Application: Synthesis of a Hypothetical Kinase Inhibitor Library

A library of potential kinase inhibitors can be rapidly synthesized from 1-ethyl-5-ethynyl-1H-pyrazole using the CuAAC reaction with a diverse set of azido-functionalized aromatic and heteroaromatic building blocks.

EntryAzide Moiety (R-N₃)Potential Target Class
14-AzidobenzonitrileTyrosine Kinases
23-Azido-N,N-dimethylanilineSerine/Threonine Kinases
32-Azido-5-fluoropyridinePI3K/mTOR Pathway
44-(Azidomethyl)benzoic acidDual-specificity Kinases

The resulting pyrazole-triazole compounds can then be screened against a panel of kinases to identify initial hits for further optimization.

Conclusion

1-Ethyl-5-ethynyl-1H-pyrazole is a versatile and valuable building block for medicinal chemistry and drug discovery. Its straightforward, albeit not widely documented, synthesis and the reactivity of its terminal alkyne group provide access to a wide range of complex molecular architectures. The protocols detailed in this application note for CuAAC and Sonogashira coupling reactions offer robust starting points for the synthesis of novel pyrazole derivatives. Given the proven track record of the pyrazole scaffold in successful drug development, particularly in the area of kinase inhibitors, 1-ethyl-5-ethynyl-1H-pyrazole represents a significant tool for researchers aiming to explore new chemical space and develop the next generation of therapeutic agents.

References

  • Clicking Azides and Alkynes with Poly(pyrazolyl)borate-Copper(I) Catalysts: An Experimental and Computational Study. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • Synthesis and bioactivity of pyrazole and triazole derivatives as potential PDE4 inhibitors. (2016). Bioorganic & Medicinal Chemistry Letters, 26(15), 3654-3658.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). Molecules, 27(1), 330.
  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2015). RSC Advances, 5(28), 21887-21896.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

  • Seyferth–Gilbert homologation. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Synthesis and Biological Activity Evaluation of Pyrazole–1,2,4–triazole Hybrids: A Computer-aided Docking Studies. (2023). Anti-Cancer Agents in Medicinal Chemistry, 23(3), 346-361.
  • Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. (2008). Journal of Medicinal Chemistry, 51(1), 10-14.
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2024). Current Medicinal Chemistry, 31.
  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024). Journal of Chemical Health Risks.
  • Synthesis of pyrazolo [5,1-a]isoquinolines via C-H/N-H annulation of pyrazoles and alkynes with ruthenium(II) catalysts. (n.d.). CSIR-National Institute of Oceanography. Retrieved January 22, 2026, from [Link]

  • Silanes as Protecting Groups for Terminal Alkyne. (n.d.). Gelest. Retrieved January 22, 2026, from [Link]

  • Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. (n.d.). SciSpace. Retrieved January 22, 2026, from [Link]

  • Synthesis of 1-Methyl-5-(pyrazol-3- and -5-yl- and 1, 2, 4-triazol-3- and 5-yl)-1, 2, 3, 6-tetrahydropyridine Derivatives and Their Evaluation as Muscarinic Receptor Ligands. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

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  • ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED 4-ALKYNYLPYRAZOLES. (n.d.). HETEROCYCLES. Retrieved January 22, 2026, from [Link]

  • Efficient Regioselective Iodination of Pyrazole Derivatives Mediated by Cadmium(II) Acetate. (n.d.). Wiley Online Library. Retrieved January 22, 2026, from [Link]

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Method

Application Note: A Strategic Guide to the Synthesis and Evaluation of Novel Pyrazole-Based Anti-Inflammatory Agents

Abstract The pyrazole scaffold is a cornerstone in medicinal chemistry, famously represented by the selective COX-2 inhibitor, Celecoxib.[1][2][3] This application note provides a comprehensive, strategy-driven guide for...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, famously represented by the selective COX-2 inhibitor, Celecoxib.[1][2][3] This application note provides a comprehensive, strategy-driven guide for the synthesis and evaluation of novel anti-inflammatory agents derived from the versatile building block, 1-ethyl-5-ethynyl-1H-pyrazole. We detail the rationale and step-by-step protocols for the synthesis of a candidate library via Sonogashira coupling, followed by a robust in vitro and in vivo screening cascade to identify and characterize promising leads. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in the discovery of next-generation anti-inflammatory therapeutics.

Introduction: The Rationale for Pyrazole Scaffolds and the Ethynyl Synthon

The pyrazole ring is a privileged scaffold in this domain, providing the necessary structural framework for potent and selective COX-2 inhibition.[2][8] Our focus is on the strategic use of 1-ethyl-5-ethynyl-1H-pyrazole as a core synthon. The rationale is twofold:

  • The Pyrazole Core: Provides a proven foundation for anti-inflammatory activity. The N-ethyl group is introduced to modulate physicochemical properties and explore structure-activity relationships (SAR).

  • The 5-Ethynyl Group: This terminal alkyne is not merely a substituent; it is a powerful chemical handle. It allows for rapid and efficient diversification of the core scaffold through high-yield coupling reactions, enabling the creation of a large and structurally diverse library of candidate molecules.[9] This is crucial for exploring the chemical space around the pyrazole core to optimize potency, selectivity, and drug-like properties.

This guide will walk through the entire workflow, from the synthesis of this core building block to the identification of a preclinical candidate.

Synthesis of the Core Scaffold: 1-ethyl-5-ethynyl-1H-pyrazole

The synthesis of pyrazoles is a well-established area of organic chemistry, often involving the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[10][11][12] For our specific target, a multi-step synthesis starting from accessible materials is required. The following protocol is a representative pathway.

Protocol 2.1: Synthesis of 1-ethyl-1H-pyrazol-5-ol

This initial step creates the core pyrazole ring with the necessary N-ethyl substitution.

  • Reagents and Materials:

    • Ethylhydrazine oxalate

    • Methyl 3-methoxyacrylate

    • Sodium hydroxide (50% w/v solution)

    • Hydrochloric acid (6M)

    • Chloroform/Isopropanol (3:1 mixture)

    • Magnesium sulfate (anhydrous)

    • Silica gel for column chromatography

    • Standard laboratory glassware and magnetic stirrer with heating

  • Procedure:

    • In a round-bottom flask, dissolve ethylhydrazine oxalate in water.

    • Heat the mixture to 40°C with stirring.

    • Add methyl 3-methoxyacrylate dropwise over 1 hour.[13]

    • Throughout the addition, maintain the pH of the reaction mixture between 9.0 and 9.5 by periodically adding 50% NaOH solution. This is critical for promoting the cyclization reaction and preventing side products.

    • After the addition is complete, continue stirring the mixture at 40°C for an additional 3 hours, monitoring the pH and adjusting as needed.[13]

    • Cool the reaction mixture to 5°C and filter to remove any solids.

    • Reduce the volume of the filtrate under vacuum.

    • Acidify the concentrated filtrate to a pH of 3-4 with 6M HCl.

    • Perform a liquid-liquid extraction using the chloroform/isopropanol mixture (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude 1-ethyl-1H-pyrazol-5-ol by silica gel column chromatography.

Protocol 2.2: Conversion to 1-ethyl-5-ethynyl-1H-pyrazole

This multi-step conversion involves transforming the hydroxyl group into a triflate, a good leaving group, followed by a Sonogashira coupling with a protected alkyne, and finally deprotection.

  • Expert Note: This is a more advanced sequence. A key step involves the conversion of the pyrazolol to a triflate, followed by a palladium-catalyzed cross-coupling reaction.

  • Step A: Triflation

    • Dissolve 1-ethyl-1H-pyrazol-5-ol in dichloromethane (DCM) and cool to 0°C.

    • Add a non-nucleophilic base, such as triethylamine or pyridine.

    • Slowly add trifluoromethanesulfonic anhydride (Tf₂O).

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water and extract the product with DCM. Purify as necessary.

  • Step B: Sonogashira Coupling with a Protected Alkyne

    • To a solution of the pyrazole triflate in a suitable solvent (e.g., THF or DMF), add ethynyltrimethylsilane.

    • Add a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).[14][15]

    • Heat the reaction under an inert atmosphere (Nitrogen or Argon) until the starting material is consumed. The copper co-catalyst accelerates the C-C bond formation, allowing the reaction to proceed at a lower temperature.[9]

    • Work up the reaction by filtering through celite, removing the solvent, and purifying the product by column chromatography.

  • Step C: Deprotection

    • Dissolve the silyl-protected pyrazole in a solvent like methanol or THF.

    • Add a deprotecting agent such as potassium carbonate or tetrabutylammonium fluoride (TBAF).

    • Stir at room temperature until the reaction is complete.

    • After workup and purification, the final product, 1-ethyl-5-ethynyl-1H-pyrazole , is obtained and should be fully characterized (¹H NMR, ¹³C NMR, MS).

Library Synthesis via Sonogashira Cross-Coupling

With the core synthon in hand, the next step is to create a library of diverse compounds. The Sonogashira coupling is an ideal reaction for this purpose, allowing the attachment of various aryl or heteroaryl halides.[9][15]

Protocol 3.1: General Procedure for Sonogashira Coupling
  • Reagents and Materials:

    • 1-ethyl-5-ethynyl-1H-pyrazole

    • A library of diverse aryl/heteroaryl halides (e.g., 4-bromotoluene, 3-chloro-pyridine, 4-iodobenzenesulfonamide)

    • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

    • Copper(I) iodide (CuI)

    • Base (e.g., Triethylamine or Diisopropylamine)

    • Solvent (e.g., THF or DMF, degassed)

  • Procedure:

    • In an oven-dried Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

    • Add the degassed solvent, followed by the base.

    • Add 1-ethyl-5-ethynyl-1H-pyrazole (1.2 eq).

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70°C) and monitor its progress by TLC or LC-MS.

    • Upon completion, cool the mixture, dilute with a suitable solvent like ethyl acetate, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the final compound.

  • Causality Behind Choices:

    • Palladium/Copper Catalysis: This dual-catalyst system is highly efficient for coupling terminal alkynes with sp²-hybridized carbons.[9]

    • Inert Atmosphere: Prevents oxidative side reactions, particularly the undesirable homocoupling of the alkyne (Glaser coupling).

    • Degassed Solvent: Removes dissolved oxygen which can deactivate the palladium catalyst.

Visualization: Library Synthesis Workflow

G Core 1-ethyl-5-ethynyl-1H-pyrazole (Core Synthon) Reaction Sonogashira Coupling [Pd/Cu, Base] Core->Reaction Reagents Library of Aryl Halides (R-X) Reagents->Reaction Library Diverse Compound Library (Pyrazole-R) Reaction->Library Diversification Screening Biological Screening Library->Screening

Caption: Workflow for generating a diverse library of anti-inflammatory candidates.

In Vitro Screening Cascade

A tiered screening approach is essential for efficiently identifying promising compounds while minimizing resource expenditure. The cascade moves from broad, high-throughput assays to more specific, mechanism-based assays.[5][16]

Visualization: Drug Discovery Screening Cascade

G Library Synthesized Compound Library Primary Primary Screen: Inhibition of Protein Denaturation Library->Primary Secondary Secondary Screen: COX-1/COX-2 Enzyme Inhibition Assay Primary->Secondary Active 'Hits' Inactive Inactive Compounds Primary->Inactive CellBased Cell-Based Assays: NO & Cytokine Inhibition (LPS-Stimulated Macrophages) Secondary->CellBased Potent & Selective Hits Secondary->Inactive Non-selective or Inactive Lead Lead Candidates for In Vivo Testing CellBased->Lead Cell-Penetrant & Active CellBased->Inactive

Caption: A tiered in vitro screening cascade for identifying lead compounds.

Protocol 4.1: Primary Screen - Inhibition of Protein Denaturation

This assay serves as a rapid and cost-effective preliminary screen for anti-inflammatory activity.[17] Inflammation can cause protein denaturation, and agents that prevent this may have therapeutic value.

  • Procedure:

    • Prepare a reaction mixture containing bovine serum albumin (BSA) in a suitable buffer.

    • Add various concentrations of the test compounds. A known NSAID like Diclofenac should be used as a positive control.

    • Induce denaturation by heating the mixture (e.g., at 72°C for 5 minutes).

    • Cool the solutions and measure the turbidity (absorbance) at 660 nm.[17]

    • Calculate the percentage inhibition of denaturation compared to the untreated control.

Protocol 4.2: Secondary Screen - COX-1/COX-2 Inhibition Assay

This is the critical, mechanism-based assay to determine the potency and selectivity of the compounds.

  • Expert Note: Commercial kits are widely available for this assay and are highly recommended for standardization. The principle involves providing the enzyme (COX-1 or COX-2) with its substrate, arachidonic acid, and measuring the production of prostaglandin E2 (PGE2) via a competitive ELISA.

  • Procedure (General Principle):

    • In separate wells of a 96-well plate, add the appropriate buffer, heme, and either the COX-1 or COX-2 enzyme.

    • Add various concentrations of the test compounds or a control inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1).

    • Initiate the reaction by adding arachidonic acid solution.

    • Incubate for a specified time (e.g., 10 minutes) at 37°C.

    • Stop the reaction and measure the amount of PGE2 produced using a competitive ELISA according to the manufacturer's protocol.

    • Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each compound against both COX-1 and COX-2.

    • The Selectivity Index (SI) is calculated as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2) . A higher SI indicates greater selectivity for COX-2.

Visualization: Mechanism of COX-2 Inhibition

G AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (Pro-inflammatory) COX2->PGs Catalysis Inflammation Inflammation Pain, Fever PGs->Inflammation Drug Pyrazole-based Inhibitor (e.g., Celecoxib) Drug->COX2 Inhibition

Caption: Selective inhibition of COX-2 blocks prostaglandin synthesis.

Protocol 4.3: Cell-Based Assay - Nitric Oxide (NO) and Cytokine Inhibition

This assay confirms that the compounds are cell-permeable and active in a more physiologically relevant context.

  • Cell Line: RAW 264.7 murine macrophages or human PBMCs.[18]

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate inflammation by adding lipopolysaccharide (LPS). Include unstimulated and vehicle-treated controls.

    • Incubate for 24 hours.

    • For NO Measurement: Collect the cell supernatant. Measure the nitrite concentration (a stable product of NO) using the Griess reagent.

    • For Cytokine Measurement (TNF-α, IL-6): Collect the supernatant and measure cytokine levels using specific ELISA kits.

    • Determine the IC₅₀ for the inhibition of NO, TNF-α, and IL-6 production. A parallel cytotoxicity assay (e.g., MTT) must be run to ensure that the observed inhibition is not due to cell death.

Data Presentation: Hypothetical Screening Results
Compound IDProtein Denat. Inh. (%) @ 10µMCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)NO Inh. IC₅₀ (µM)
PYR-001 78.515.20.15101.31.2
PYR-002 65.2> 501.20> 41.75.8
PYR-003 43.15.64.81.2> 20
Celecoxib 85.015.00.043750.8

From this data, PYR-001 emerges as a promising lead candidate due to its high potency, excellent COX-2 selectivity, and good activity in the cell-based assay.

Physicochemical Profiling and In Vivo Evaluation

Lipinski's Rule of Five

Before committing to expensive in vivo studies, it's prudent to assess the "drug-likeness" of lead candidates.[19] Lipinski's Rule of Five provides a set of guidelines for predicting the oral bioavailability of a compound.[20][21]

  • Molecular Weight < 500 Da

  • LogP (a measure of lipophilicity) < 5

  • Hydrogen Bond Donors < 5

  • Hydrogen Bond Acceptors < 10

Compound IDMolecular Weight (Da)Calculated LogPH-Bond DonorsH-Bond AcceptorsRule of 5 Compliant?
PYR-001 412.43.814Yes
PYR-002 388.53.103Yes
In Vivo Efficacy: Carrageenan-Induced Paw Edema Model

This is a standard and widely accepted acute inflammation model used for the preliminary in vivo evaluation of NSAIDs.[22][23]

  • Animal Model: Male Wistar or Sprague-Dawley rats.

  • Ethical Consideration: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare, adhering to the principles of the 3Rs (Replacement, Reduction, Refinement).[17]

  • Procedure:

    • Fast the animals overnight.

    • Administer the test compound (e.g., PYR-001) or vehicle (control) orally or via intraperitoneal injection. A standard drug like Indomethacin or Celecoxib should be used as a positive control.

    • After 1 hour, induce inflammation by injecting a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at baseline (0 hr) and at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

    • The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Conclusion

The 1-ethyl-5-ethynyl-1H-pyrazole scaffold represents a highly valuable starting point for the discovery of novel anti-inflammatory agents. The terminal alkyne functionality serves as a versatile handle for rapid library generation via robust chemical transformations like the Sonogashira coupling. By following a logical and hierarchical screening cascade—from simple protein-based assays to mechanism-specific enzyme inhibition and finally to cell-based and in vivo models—researchers can efficiently identify and optimize potent, selective, and drug-like candidates for further preclinical development. This strategic approach, combining rational design with systematic evaluation, maximizes the potential for success in the challenging field of anti-inflammatory drug discovery.

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Sources

Application

Application Notes &amp; Protocols for the Development of Anticancer Compounds Derived from 1-ethyl-5-ethynyl-1H-pyrazole

Abstract The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents.[1][2] These heterocyclic compounds are known to interact...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents.[1][2] These heterocyclic compounds are known to interact with a wide array of biological targets crucial for cancer cell proliferation and survival, including various protein kinases like EGFR, CDK, and VEGFR-2.[3][4] This guide focuses on a specific, highly versatile starting scaffold: 1-ethyl-5-ethynyl-1H-pyrazole . The terminal alkyne functionality serves as a reactive handle for facile derivatization, enabling the rapid generation of compound libraries through reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."

This document provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals. It outlines detailed protocols for the synthesis of a library of 1-ethyl-5-ethynyl-1H-pyrazole derivatives and provides a tiered workflow for their subsequent in vitro evaluation. The methodologies described herein progress from broad cytotoxicity screening to more nuanced assays for determining the mechanism of cell death, such as apoptosis induction. The overarching goal is to equip researchers with the foundational knowledge and practical protocols required to identify and characterize novel pyrazole-based anticancer lead compounds.

Section 1: Rationale and Overall Development Workflow

The development of novel anticancer therapeutics necessitates a systematic approach, beginning with a rational design of a compound library and progressing through a cascade of biological assays to identify promising candidates.[5] The choice of the 1-ethyl-5-ethynyl-1H-pyrazole core is deliberate. The pyrazole ring provides a stable, aromatic core known for its favorable interactions with kinase ATP-binding sites, while the ethyl group at the N1 position can enhance metabolic stability and lipophilicity.[6] The critical feature is the C5-ethynyl group, which allows for the modular and highly efficient assembly of diverse derivatives.

Our proposed workflow is designed to maximize efficiency and data quality, ensuring that resources are focused on the most promising compounds. This tiered approach, from broad screening to specific mechanistic studies, is a cornerstone of modern drug discovery.

G cluster_0 Phase 1: Synthesis & Library Generation cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Mechanism of Action Studies synthesis Protocol 1: Synthesis of Core Scaffold (1-ethyl-5-ethynyl-1H-pyrazole) derivatization Protocol 2: Library Generation via Click Chemistry (CuAAC) synthesis->derivatization Core Scaffold viability Protocol 3: Cell Viability Screening (MTT Assay) derivatization->viability Compound Library ic50 IC50 Determination & Hit Selection viability->ic50 Identify potent compounds apoptosis Protocol 4: Apoptosis Assessment (Annexin V/PI Staining) ic50->apoptosis Prioritized Hits target_id Further Studies: Target Identification & Pathway Analysis apoptosis->target_id Elucidate MoA

Figure 1: Tiered workflow for the development of pyrazole-derived anticancer compounds.

Section 2: Synthesis and Derivatization Protocols

Protocol 1: Synthesis of 1-ethyl-5-ethynyl-1H-pyrazole Core Scaffold

Rationale: This protocol outlines a plausible two-step synthesis for the core scaffold. The first step involves the classical Knorr pyrazole synthesis via condensation. The second step introduces the crucial ethynyl group using a Sonogashira coupling, a robust and widely used cross-coupling reaction.

Materials:

  • Ethylhydrazine

  • A suitable 1,3-dicarbonyl precursor with a leaving group (e.g., 4-chloro-1,1,1-trifluoro-3-buten-2-one)

  • Trimethylsilylacetylene (TMSA)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine, Et₃N)

  • Tetrabutylammonium fluoride (TBAF)

  • Anhydrous solvents (THF, DMF)

  • Standard glassware and purification supplies (silica gel for chromatography)

Procedure:

  • Step A: Synthesis of 1-ethyl-5-(trifluoromethyl)-1H-pyrazole.

    • Dissolve the 1,3-dicarbonyl precursor in ethanol.

    • Add ethylhydrazine dropwise at room temperature and stir for 12-18 hours.

    • Monitor reaction completion by TLC.

    • Remove the solvent under reduced pressure. Purify the resulting crude product by silica gel chromatography to yield the intermediate pyrazole. This reaction relies on the nucleophilic attack of the hydrazine followed by cyclization and dehydration to form the stable aromatic pyrazole ring.

  • Step B: Ethynylation via Sonogashira Coupling.

    • To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the pyrazole intermediate from Step A, Pd(PPh₃)₄, and CuI in anhydrous THF/Et₃N.

    • Add trimethylsilylacetylene (TMSA) and heat the reaction to 50-60°C for 6-8 hours. The TMS group is used to protect the acidic alkyne proton.

    • After cooling, filter the reaction mixture and concentrate the solvent. Purify by column chromatography.

  • Step C: Deprotection of the Alkyne.

    • Dissolve the TMS-protected pyrazole in THF.

    • Add a solution of TBAF (1M in THF) and stir at room temperature for 1-2 hours.

    • Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate, and purify by chromatography to yield the final 1-ethyl-5-ethynyl-1H-pyrazole .

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Library Generation via Click Chemistry (CuAAC)

Rationale: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is an ideal method for library synthesis due to its high efficiency, mild reaction conditions, and broad functional group tolerance.[2] This protocol allows for the coupling of the core pyrazole scaffold with a diverse range of commercially available or synthetically prepared organic azides to create a library of 1,2,3-triazole derivatives.

Materials:

  • 1-ethyl-5-ethynyl-1H-pyrazole (from Protocol 1)

  • A library of diverse organic azides (R-N₃)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent system (e.g., t-BuOH/H₂O or DMF)

Procedure:

  • Setup: In a series of vials, add 1-ethyl-5-ethynyl-1H-pyrazole (1.0 eq) and a unique organic azide (1.1 eq) to the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

  • Catalyst Preparation: Prepare fresh aqueous solutions of CuSO₄·5H₂O (e.g., 0.1 M) and sodium ascorbate (e.g., 0.2 M).

  • Initiation: Add the sodium ascorbate solution (0.2 eq) to each vial, followed by the CuSO₄·5H₂O solution (0.1 eq). Sodium ascorbate acts as a reducing agent to generate the active Cu(I) catalyst in situ from the more stable Cu(II) salt.

  • Reaction: Stir the vials vigorously at room temperature for 12-24 hours. The reaction is often accompanied by a color change.

  • Workup and Purification: Once the reaction is complete (monitored by TLC or LC-MS), dilute the mixture with water and extract with an appropriate organic solvent. The crude products can be purified in parallel using flash chromatography or preparative HPLC to yield the final library of pyrazole-triazole compounds.

Section 3: In Vitro Evaluation of Anticancer Activity

Protocol 3: Cell Viability and Cytotoxicity Screening (MTT Assay)

Rationale: The initial step in evaluating anticancer potential is to determine a compound's cytotoxicity against a panel of cancer cell lines. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as a reliable proxy for cell viability.[7][8] In this assay, mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[9][10][11]

Materials:

  • Selected human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon) and a non-malignant control cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Pen/Strep)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette and microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. Including wells with medium only serves as a background control.

  • Compound Treatment: Prepare serial dilutions of the synthesized pyrazole derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly on an orbital shaker to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Data Presentation: Results should be summarized to easily compare the potency of different derivatives across multiple cell lines.

Compound IDR-group on TriazoleIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549IC₅₀ (µM) vs. HCT116Selectivity Index (SI) vs. HEK293
PYR-001 4-Fluorophenyl5.88.16.5>10
PYR-002 4-Methoxyphenyl12.315.611.9>8
PYR-003 Cyclohexyl25.130.528.4>4
PYR-004 Benzyl7.29.88.3>9
Doxorubicin (Positive Control)0.50.80.6~1.5

Table 1: Hypothetical cytotoxicity data for a series of 1-ethyl-5-(1-R-1H-1,2,3-triazol-4-yl)-1H-pyrazole derivatives. The Selectivity Index (SI) is calculated as IC₅₀ in non-malignant cells / IC₅₀ in cancer cells.

Protocol 4: Apoptosis Induction Assessment by Annexin V/PI Staining

Rationale: A desirable characteristic of an anticancer drug is the ability to induce programmed cell death, or apoptosis.[12] This distinguishes it from compounds that merely inhibit cell growth (cytostatic). The Annexin V/Propidium Iodide (PI) assay is a gold-standard method for detecting apoptosis via flow cytometry.[13] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, can be fluorescently labeled to detect these cells. PI is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can penetrate late-stage apoptotic and necrotic cells with compromised membrane integrity.[14]

Materials:

  • Hit compounds identified from Protocol 3

  • 6-well cell culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells (e.g., 2 x 10⁵ cells/well) in 6-well plates and allow them to attach overnight. Treat the cells with the hit compounds at their respective IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include vehicle and positive controls (e.g., Staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. To detach adherent cells, use a gentle enzyme like TrypLE Express. Pellet all cells by centrifugation (e.g., 300 x g for 5 minutes).

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample. Analyze immediately using a flow cytometer, detecting FITC fluorescence (FL1) and PI fluorescence (FL2).

  • Data Interpretation:

    • Lower-Left Quadrant (Annexin V- / PI-): Live cells

    • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells/Debris

G cluster_pathway Intrinsic Apoptosis Pathway drug Pyrazole Hit Compound stress Cellular Stress (e.g., DNA Damage, ROS) drug->stress bcl2 Bcl-2 Family Regulation Upregulation of Bax/Bak Downregulation of Bcl-2/Bcl-xL stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization (MOMP) bcl2:up->mito bcl2:down->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 (Initiator) apaf1->casp9 apoptosome Apoptosome Formation casp9->apoptosome casp3 Caspase-3 (Executioner) apoptosome->casp3 substrates Cleavage of Cellular Substrates casp3->substrates apoptosis Apoptosis substrates->apoptosis

Figure 2: Potential mechanism of action via the intrinsic apoptosis pathway.

Section 4: Advanced Studies: Target Identification

Once a lead compound that induces apoptosis has been identified, the next critical step is to determine its molecular target(s). Pyrazole derivatives frequently function as inhibitors of protein kinases.[1][4] Identifying the specific kinase or protein target is essential for further optimization and understanding potential resistance mechanisms.

Conceptual Approaches for Target Identification:

  • Chemical Proteomics: This involves creating a probe version of the lead compound (e.g., by attaching a biotin tag or a photo-crosslinkable group) to pull down its binding partners from cell lysates.[15] The bound proteins are then identified by mass spectrometry.

  • Kinase Profiling: The compound can be screened against a large panel of recombinant kinases (e.g., >400) to determine its inhibitory activity and selectivity profile. This is a direct and quantitative method to identify kinase targets.

  • Computational Modeling: Molecular docking studies can predict the binding mode of the compound within the ATP-binding pocket of various kinases, helping to prioritize likely targets for experimental validation.[16]

  • Phenotypic Screening: Advanced screening methods that integrate large-scale genomic and chemical datasets can predict targets based on similarities in cellular responses or chemical structures to compounds with known targets.[17][18]

A robust target validation strategy often involves using at least two complementary methods to confirm the interaction between the compound and its putative target.[19]

G cluster_methods Target Identification Strategies lead Apoptotic Lead Compound (e.g., PYR-001) chem Chemical Proteomics (Affinity Pull-down) lead->chem kin Biochemical Screening (Kinase Profiling) lead->kin comp Computational (Molecular Docking) lead->comp putative Putative Protein Target(s) (e.g., CDK2, VEGFR-2) chem->putative kin->putative comp->putative validation Target Validation (e.g., Cellular Thermal Shift Assay, Genetic Knockdown) putative->validation

Figure 3: Conceptual workflow for identifying the molecular target of a lead compound.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (MDPI)

  • A Comparative Guide: MTT vs. XTT Assays for Cell Viability. (Benchchem)

  • Mini review on anticancer activities of Pyrazole Derivatives. (IJNRD)

  • Pyrazoles as anticancer agents: Recent advances. (SRR Publications)

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (International Journal of Molecular Sciences)

  • CyQUANT XTT and MTT Assays for Cell Viability. (Thermo Fisher Scientific)

  • Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. (Taylor & Francis Online)

  • Cell-based apoptosis assays in oncology drug discovery. (PubMed)

  • Apoptosis assays for quantifying the bioactivity of anticancer drug products. (PubMed)

  • MTT assay. (Wikipedia)

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (NIH)

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (PMC)

  • Cell Viability Assays - Assay Guidance Manual. (NCBI Bookshelf)

  • A systematic approach to identify novel cancer drug targets using machine learning, inhibitor design and high-throughput screening. (ResearchGate)

  • MTT Cell Viability Assay Kit. (Biotium)

  • Application Notes and Protocols for In Vitro Evaluation of Anticancer Agent 13. (Benchchem)

  • A systematic approach to identify novel cancer drug targets using machine learning, inhibitor design and high-throughput screening. (PMC - PubMed Central)

  • Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. (Creative Diagnostics)

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (Encyclopedia.pub)

  • Target identification of anticancer natural products using a chemical proteomics approach. (Royal Society of Chemistry)

  • Apoptosis Assays. (Thermo Fisher Scientific)

  • Target identification for anticancer molecules using a Big Data approach. (AACR Publications)

  • Hitting the right target – validating new approaches for innovative cancer drugs. (The Institute of Cancer Research)

  • Apoptosis Assay Chart. (Merck Millipore)

Sources

Method

1-ethyl-5-ethynyl-1H-pyrazole in the synthesis of antimicrobial pyrazole derivatives

Application Note & Protocols Topic: 1-Ethyl-5-ethynyl-1H-pyrazole in the Synthesis of Novel Antimicrobial Pyrazole-Triazole Hybrids Audience: Researchers, scientists, and drug development professionals. Abstract The esca...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: 1-Ethyl-5-ethynyl-1H-pyrazole in the Synthesis of Novel Antimicrobial Pyrazole-Triazole Hybrids

Audience: Researchers, scientists, and drug development professionals.

Abstract

The escalating crisis of antimicrobial resistance necessitates the development of novel therapeutic agents with unique mechanisms of action. Pyrazole-containing compounds have long been recognized as a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including potent antimicrobial effects.[1][2] This application note details a robust and versatile synthetic strategy that utilizes 1-ethyl-5-ethynyl-1H-pyrazole as a key building block for creating a library of novel pyrazole-1,2,3-triazole hybrid molecules. By leveraging the power and efficiency of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," the terminal alkyne of the pyrazole core is coupled with diverse organic azides. This approach provides a rapid and efficient pathway to novel compounds with significant potential for antimicrobial activity. We provide detailed protocols for the synthesis, purification, characterization, and antimicrobial screening of these derivatives.

Introduction: The Pyrazole Scaffold in Antimicrobial Research

The pyrazole nucleus is a cornerstone in the design of new pharmaceuticals. Its derivatives are known to possess a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][3] In the realm of infectious diseases, pyrazole derivatives have demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[4][5]

The mechanism of action for antimicrobial pyrazoles can be diverse. Some derivatives function by disrupting bacterial cell wall synthesis, while others have been shown to inhibit essential enzymes like DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication.[4] This multi-target potential makes the pyrazole scaffold an attractive starting point for circumventing existing resistance mechanisms. The strategy of creating hybrid molecules, which combine the pyrazole core with other pharmacologically active moieties, has emerged as a powerful method to enhance potency and broaden the spectrum of activity.[6]

Strategic Advantage of 1-Ethyl-5-ethynyl-1H-pyrazole

The subject of this guide, 1-ethyl-5-ethynyl-1H-pyrazole , is an ideal precursor for combinatorial synthesis. Its structure features two key components:

  • The 1-Ethyl-pyrazole Core: This stable heterocyclic system provides the foundational pharmacophore. The ethyl group at the N1 position enhances lipophilicity, which can be crucial for cell membrane penetration.

  • The 5-Ethynyl Group: This terminal alkyne is the key functional handle for modern, high-efficiency coupling reactions. It is perfectly primed for participation in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a Nobel prize-winning reaction renowned for its reliability, specificity, and mild reaction conditions.

This combination allows for the modular and efficient synthesis of a large library of derivatives by "clicking" various azide-containing fragments onto the pyrazole core.

Synthetic Strategy: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the cornerstone of this synthetic approach. It involves the reaction between a terminal alkyne (1-ethyl-5-ethynyl-1H-pyrazole) and an organic azide (R-N₃) in the presence of a copper(I) catalyst, which selectively yields a stable 1,4-disubstituted 1,2,3-triazole linker. The triazole ring is not merely a linker; it is a bioisostere for an amide bond, is highly stable, and can participate in hydrogen bonding, often contributing positively to the pharmacological profile of the final compound.

Caption: General workflow for CuAAC synthesis.

Detailed Experimental Protocols

Safety Precaution: Organic azides are potentially explosive. Always handle them with care, behind a safety shield, and avoid heat, shock, or friction. Work on a small scale whenever possible.

Protocol 4.1: Synthesis of a Representative Organic Azide (Benzyl Azide)

This protocol describes a standard method for converting an alkyl halide to an azide, which can then be used in the subsequent click reaction.

Materials:

  • Benzyl bromide

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • In a 100 mL round-bottom flask, dissolve benzyl bromide (e.g., 5.0 g, 29.2 mmol) in 40 mL of anhydrous DMF.

  • Add sodium azide (2.85 g, 43.8 mmol, 1.5 equivalents) to the solution.

  • Stir the mixture vigorously at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once complete, pour the reaction mixture into a separatory funnel containing 100 mL of water and 50 mL of diethyl ether.

  • Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution (1 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield benzyl azide as a colorless oil.

    • Rationale: The washing steps are crucial to remove residual DMF and unreacted sodium azide. Do not heat the final product during concentration.

Protocol 4.2: CuAAC Synthesis of 1-((1-Ethyl-1H-pyrazol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole

Materials:

  • 1-Ethyl-5-ethynyl-1H-pyrazole[7]

  • Benzyl azide (from Protocol 4.1)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • tert-Butanol (t-BuOH) and deionized water

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • To a 50 mL round-bottom flask, add 1-ethyl-5-ethynyl-1H-pyrazole (e.g., 1.0 g, 8.19 mmol) and benzyl azide (1.1 g, 8.27 mmol, 1.01 equivalents).

  • Add a 1:1 mixture of t-BuOH and water (20 mL). The mixture may be biphasic.

  • In a separate vial, prepare the catalyst solution: dissolve copper(II) sulfate pentahydrate (0.10 g, 0.41 mmol, 0.05 equivalents) in 1 mL of water.

  • In another vial, dissolve sodium L-ascorbate (0.32 g, 1.64 mmol, 0.2 equivalents) in 1 mL of water.

    • Scientist's Note: Sodium ascorbate acts as the reducing agent, generating the active Cu(I) species in situ from the stable Cu(II) salt. An excess is used to maintain a reducing environment and prevent oxidative coupling of the alkyne.

  • Add the sodium ascorbate solution to the main reaction flask, followed by the copper sulfate solution. The solution should turn a yellow-green color.

  • Stir the reaction vigorously at room temperature for 8-12 hours. The formation of a thick precipitate indicates product formation. Monitor by TLC (e.g., using 50% Ethyl Acetate in Hexane).

  • Upon completion, dilute the reaction mixture with 50 mL of water and extract with DCM (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure pyrazole-triazole hybrid.

Protocol 4.3: Product Characterization

Confirmation of the product structure is essential. The following table summarizes the expected spectroscopic data for a successful synthesis.

Technique Expected Observation Rationale
¹H NMR Disappearance of the alkyne proton singlet (~3.0 ppm). Appearance of a new singlet for the triazole C-H proton (~7.5-8.0 ppm). Signals corresponding to both the pyrazole and the newly added 'R' group will be present.Confirms the consumption of the alkyne and formation of the triazole ring.
¹³C NMR Disappearance of the two alkyne carbon signals (~70-90 ppm). Appearance of two new signals for the triazole ring carbons (~120-145 ppm).Provides definitive evidence of the new heterocyclic ring formation.
FT-IR Disappearance of the sharp alkyne C≡C stretch (~2100 cm⁻¹) and the terminal ≡C-H stretch (~3300 cm⁻¹).A quick and reliable indicator that the starting alkyne has reacted.
Mass Spec (MS) The molecular ion peak [M+H]⁺ should correspond to the sum of the molecular weights of the pyrazole-alkyne and the organic azide.Confirms the correct molecular weight of the final product.

Application: Antimicrobial Activity Screening

Once synthesized and purified, the novel compounds must be tested for biological activity. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for determining the antimicrobial potency of a compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare serial dilutions of test compounds in a 96-well plate C Inoculate each well with the bacterial suspension A->C B Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) B->C D Incubate plates at 37°C for 18-24 hours C->D E Observe wells for turbidity (bacterial growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Sources

Application

Application Notes and Protocols: Functionalization of Polymers with 1-ethyl-5-ethynyl-1H-pyrazole via Click Chemistry

Introduction: The Strategic Advantage of Pyrazole-Functionalized Polymers The precise control over the functionalization of polymers is a cornerstone of modern materials science and drug development. The introduction of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Pyrazole-Functionalized Polymers

The precise control over the functionalization of polymers is a cornerstone of modern materials science and drug development. The introduction of specific chemical moieties onto a polymer backbone can dramatically alter its physical, chemical, and biological properties, paving the way for advanced applications. Among the vast array of functional groups, pyrazoles have emerged as "privileged scaffolds" in medicinal chemistry due to their prevalence in a wide range of FDA-approved drugs and their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4][5][6] The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, offers a unique combination of hydrogen bond donor and acceptor capabilities, influencing its pharmacokinetic and pharmacodynamic profiles.[2]

This guide provides a comprehensive overview and detailed protocols for the functionalization of polymers with 1-ethyl-5-ethynyl-1H-pyrazole using the principles of "click chemistry." Click chemistry, a concept introduced by Sharpless, describes a class of reactions that are high-yielding, wide in scope, create no byproducts, and are easy to perform.[7][8] Specifically, we will focus on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, to covalently link the ethynyl group of 1-ethyl-5-ethynyl-1H-pyrazole to azide-functionalized polymers.[8][9] This approach offers a robust and efficient pathway to novel pyrazole-containing polymers with significant potential in areas such as targeted drug delivery, advanced coatings, and functional biomaterials.[7][10]

The Reagent: 1-ethyl-5-ethynyl-1H-pyrazole

The choice of 1-ethyl-5-ethynyl-1H-pyrazole as the functionalizing agent is strategic. The ethyl group at the N1 position of the pyrazole ring can enhance solubility in organic solvents commonly used for polymer reactions and can modulate the lipophilicity of the final polymer conjugate.[2] The terminal ethynyl group at the C5 position provides a reactive handle for the highly efficient and specific click reaction with an azide-functionalized polymer.

  • Synthesis of 1-ethyl-5-ethynyl-1H-pyrazole: While the direct synthesis of this specific compound is not extensively detailed in the provided search results, a general approach can be inferred from the synthesis of similar pyrazole derivatives.[11][12] A plausible synthetic route would involve the cyclization of a suitable diketone precursor with ethylhydrazine, followed by the introduction of the ethynyl group, for instance, via a Sonogashira coupling or by reaction with an ethynylating reagent. For the purposes of these application notes, it is assumed that 1-ethyl-5-ethynyl-1H-pyrazole is either commercially available or synthesized via established organic chemistry methods.

Core Experimental Workflow: A Visual Guide

The overall process of functionalizing a polymer with 1-ethyl-5-ethynyl-1H-pyrazole via click chemistry can be broken down into three key stages: preparation of the azide-functionalized polymer, the click chemistry reaction itself, and the subsequent purification and characterization of the final product.

G cluster_0 Polymer Preparation cluster_1 Click Chemistry Reaction cluster_2 Purification & Characterization P Start with a polymer containing a reactive group (e.g., -OH, -Br) AP Introduce azide functionality (e.g., via substitution reaction) P->AP Mix Combine azide-polymer and 1-ethyl-5-ethynyl-1H-pyrazole AP->Mix Cat Add Cu(I) catalyst (e.g., CuSO4/Sodium Ascorbate) Mix->Cat React Reaction proceeds at or near room temperature Cat->React Purify Purify the functionalized polymer (e.g., precipitation, dialysis) React->Purify Char Characterize the final product (NMR, FTIR, GPC/SEC) Purify->Char

Caption: High-level workflow for polymer functionalization.

Detailed Protocols: From Azide Introduction to Pyrazole Conjugation

The following protocols are designed to be adaptable to a range of polymer backbones. It is crucial to consider the solubility of the starting polymer and the final product when selecting solvents and purification methods.

Protocol 1: Preparation of Azide-Functionalized Polymer

The introduction of azide groups onto a polymer is a critical first step. The method will depend on the available functional groups on the starting polymer. Here, we provide a general method for converting a hydroxyl-terminated polymer to an azide-terminated polymer.

Materials:

  • Hydroxyl-terminated polymer (e.g., Poly(ethylene glycol), PEG-OH)

  • Tosyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Sodium azide (NaN3)

  • Dichloromethane (DCM, anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

  • Standard glassware for organic synthesis (round-bottom flasks, condensers, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Tosylation of the Hydroxyl Group:

    • Dissolve the hydroxyl-terminated polymer (1 equivalent) in a minimal amount of anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add anhydrous pyridine (1.5 equivalents per hydroxyl group) to the solution and stir for 10 minutes.

    • Slowly add tosyl chloride (1.2 equivalents per hydroxyl group) portion-wise to the stirring solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) if applicable.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the tosylated polymer.

  • Azidation of the Tosylated Polymer:

    • Dissolve the tosylated polymer (1 equivalent) in anhydrous DMF.

    • Add sodium azide (3-5 equivalents per tosyl group) to the solution.

    • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

    • After cooling to room temperature, pour the reaction mixture into a large volume of cold water to precipitate the azide-functionalized polymer.

    • Collect the polymer by filtration, wash thoroughly with water, and then with a small amount of cold diethyl ether.

    • Dry the azide-functionalized polymer under vacuum.

Causality Behind Experimental Choices:

  • Tosylation: The conversion of the hydroxyl group to a tosylate is a classic method to transform a poor leaving group (-OH) into an excellent leaving group (-OTs), facilitating the subsequent nucleophilic substitution by the azide ion.

  • Excess Sodium Azide: A significant excess of sodium azide is used to drive the substitution reaction to completion and minimize potential elimination side reactions.

  • Anhydrous Conditions: The use of anhydrous solvents is crucial during the tosylation step to prevent the hydrolysis of tosyl chloride.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "clicking" of 1-ethyl-5-ethynyl-1H-pyrazole onto the azide-functionalized polymer. The Cu(I) catalyst is typically generated in situ from a Cu(II) salt and a reducing agent.[9][13][14][15]

Materials:

  • Azide-functionalized polymer

  • 1-ethyl-5-ethynyl-1H-pyrazole

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • A suitable solvent system (e.g., DMF, DMSO, THF/water mixture)

  • Dialysis tubing (if applicable) or a suitable non-solvent for precipitation

Procedure:

  • Reaction Setup:

    • Dissolve the azide-functionalized polymer (1 equivalent of azide groups) and 1-ethyl-5-ethynyl-1H-pyrazole (1.1-1.5 equivalents) in the chosen solvent in a reaction vessel. The solvent should be capable of dissolving all reactants.

    • Prepare a fresh aqueous solution of CuSO4·5H2O (0.05-0.1 equivalents).

    • Prepare a fresh aqueous solution of sodium ascorbate (0.1-0.3 equivalents).

  • Click Reaction:

    • Degas the polymer solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

    • Add the CuSO4·5H2O solution to the stirring polymer solution.

    • Immediately add the sodium ascorbate solution. A color change is often observed as the Cu(II) is reduced to Cu(I).

    • Seal the reaction vessel and stir at room temperature for 12-48 hours. The reaction is typically complete within this timeframe, but monitoring by FTIR (disappearance of the azide peak) is recommended.

  • Purification:

    • Precipitation: If a suitable non-solvent is known, pour the reaction mixture into a large excess of this non-solvent to precipitate the functionalized polymer. Collect the precipitate by filtration, wash thoroughly, and dry under vacuum.

    • Dialysis: For water-soluble polymers, transfer the reaction mixture to a dialysis membrane with an appropriate molecular weight cut-off (MWCO) and dialyze against deionized water for 2-3 days to remove the copper catalyst, unreacted pyrazole, and other small molecules. Lyophilize the dialyzed solution to obtain the purified polymer.

Causality Behind Experimental Choices:

  • Excess Alkyne: A slight excess of the 1-ethyl-5-ethynyl-1H-pyrazole is used to ensure complete consumption of the azide groups on the polymer.

  • In Situ Catalyst Generation: The use of sodium ascorbate to reduce Cu(II) to the active Cu(I) catalyst is a common and convenient method that avoids the need to handle potentially unstable Cu(I) salts.[8]

  • Degassing: Removing oxygen is critical to prevent the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state, which would halt the cycloaddition reaction.

CuAAC_Mechanism cluster_0 Catalytic Cycle CuI Cu(I) Cu_Acetylide Cu(I)-Acetylide Complex CuI->Cu_Acetylide + Alkyne Alkyne R-C≡CH (1-ethyl-5-ethynyl-1H-pyrazole) Alkyne->Cu_Acetylide Azide Polymer-N3 Triazolide Copper Triazolide Intermediate Azide->Triazolide Cu_Acetylide->Triazolide + Azide Triazolide->CuI Releases Cu(I) Product Polymer-Triazole-Pyrazole Triazolide->Product Protonolysis

Caption: Simplified CuAAC catalytic cycle.

Alternative Strategy: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the presence of a copper catalyst is undesirable (e.g., in biological systems), strain-promoted azide-alkyne cycloaddition (SPAAC) offers a metal-free alternative.[16][17][18] This reaction involves a strained cyclooctyne derivative instead of a terminal alkyne. While this guide focuses on the use of 1-ethyl-5-ethynyl-1H-pyrazole, it is important to be aware of this powerful alternative. SPAAC proceeds under mild, catalyst-free conditions and is highly efficient.[17][18][19][20]

Characterization of Pyrazole-Functionalized Polymers

Thorough characterization is essential to confirm the successful functionalization of the polymer. A combination of spectroscopic and chromatographic techniques should be employed.

Technique Purpose Expected Observations for Successful Functionalization
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the presence and absence of key functional groups.Disappearance of the characteristic azide peak (around 2100 cm⁻¹) and the appearance of new peaks corresponding to the triazole and pyrazole rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To provide detailed structural information and confirm covalent linkage.Appearance of new proton and carbon signals corresponding to the pyrazole and triazole rings. The integration of the pyrazole proton signals relative to the polymer backbone signals can be used to quantify the degree of functionalization.[16]
Gel Permeation Chromatography / Size-Exclusion Chromatography (GPC/SEC) To determine the molecular weight and molecular weight distribution of the polymer.A slight increase in the molecular weight of the polymer after functionalization, with the polydispersity index (PDI) remaining narrow, indicating no significant side reactions such as chain scission or cross-linking.

Potential Applications in Research and Drug Development

The successful conjugation of 1-ethyl-5-ethynyl-1H-pyrazole onto a polymer backbone opens up a wide range of possibilities for advanced applications:

  • Drug Delivery: The pyrazole-functionalized polymer can serve as a carrier for other therapeutic agents. The pyrazole moiety itself may impart biological activity or improve the pharmacokinetic properties of the conjugate.[1][3][21]

  • Biomaterials and Tissue Engineering: Polymers functionalized with bioactive pyrazole derivatives can be used to create scaffolds that promote cell adhesion, proliferation, and differentiation.

  • Antifouling Coatings: The introduction of specific functional groups can alter the surface properties of materials, potentially leading to coatings that resist biofouling.[22]

  • Advanced Materials: Pyrazole-containing polymers may exhibit unique thermal or optical properties, making them suitable for specialized applications in materials science.[4][23]

References

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  • Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior.
  • Synthesis of azide/alkyne-terminal polymers and application for surface functionalisation through a [2 + 3] Huisgen cycloaddition process, ‘click chemistry’.
  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights.
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  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents.
  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central.
  • Strain‐promoted azide‐alkyne cycloaddition polymerization as a route toward tailored functional polymers.
  • Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)
  • Synthesis of azide/alkyne-terminal polymers and application for surface functionalisation through a [2 + 3] Huisgen cycloaddition process, “click chemistry”. RSC Publishing.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • Click Chemistry in Polymersome Technology. MDPI.
  • Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties
  • Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade.
  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. PubMed Central.
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  • Strain-promoted alkyne azide cycloaddition for the functionalization of poly(amide)-based dendrons and dendrimers. PubMed.
  • Introduction of Terminal Azide and Alkyne Functionalities in Polymers. Sigma-Aldrich.
  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Rasayan Journal of Chemistry.
  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC)
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  • Synthesis of a Pyrazole-Based Microporous Organic Polymer for High-Performance CO2 Capture and Alkyne Carboxylation.
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  • Fabrication of Low-Fouling Surfaces on Alkyne-Functionalized Poly-(p-xylylenes) Using Click Chemistry. MDPI.
  • ethyl 5-[(E)
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  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed Central.
  • (A) Synthesis of alkyne end-functional polymer, (B) synthesis of azide...
  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. MDPI.
  • Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. MDPI.
  • Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid deriv
  • Multifunctionalization of Polymers by Strain-Promoted Cycloadditions. Macromolecules.
  • Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC)

Sources

Method

Unlocking Surface Functionality: A Guide to Material Modification with 1-ethyl-5-ethynyl-1H-pyrazole

Introduction: The Versatility of Pyrazole-Based Surface Chemistry In the dynamic fields of materials science, biotechnology, and drug development, the ability to precisely control the surface properties of materials is p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Pyrazole-Based Surface Chemistry

In the dynamic fields of materials science, biotechnology, and drug development, the ability to precisely control the surface properties of materials is paramount. Surface modification can impart novel functionalities, enhance biocompatibility, and facilitate the specific immobilization of biomolecules or nanoparticles. Pyrazole derivatives, a class of five-membered heterocyclic compounds, have emerged as valuable building blocks in this pursuit due to their unique electronic and structural properties.[1][2] This guide focuses on a particularly versatile reagent, 1-ethyl-5-ethynyl-1H-pyrazole , and its application in tailoring material surfaces through robust and efficient "click chemistry" reactions.

The terminal ethynyl group of 1-ethyl-5-ethynyl-1H-pyrazole serves as a reactive handle for covalent attachment to azide-functionalized surfaces via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4][5] These reactions are renowned for their high efficiency, selectivity, and biocompatibility, making them ideal for a wide range of applications, from the development of advanced coatings to the creation of sophisticated biosensors.[4][5][6]

This document provides a comprehensive overview of the synthesis of 1-ethyl-5-ethynyl-1H-pyrazole, detailed protocols for its use in surface modification, and methods for the thorough characterization of the resulting functionalized materials.

Synthesis of 1-ethyl-5-ethynyl-1H-pyrazole: A Plausible Route

Part 1: Sonogashira Coupling for Silyl-Protected Ethynyl Pyrazole

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[7] In this step, a protected alkyne, (trimethylsilyl)acetylene, is coupled with a suitable halo-pyrazole, such as 1-ethyl-5-iodo-1H-pyrazole.

Reaction Scheme:

sonogashira_coupling reactant1 1-ethyl-5-iodo-1H-pyrazole catalyst PdCl₂(PPh₃)₂, CuI, Et₃N reactant2 (trimethylsilyl)acetylene product 1-ethyl-5-((trimethylsilyl)ethynyl)-1H-pyrazole catalyst->product

A plausible Sonogashira coupling reaction.

Protocol:

  • Preparation: To a flame-dried Schlenk flask, add 1-ethyl-5-iodo-1H-pyrazole (1 equivalent), PdCl₂(PPh₃)₂ (0.03 equivalents), and CuI (0.05 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Reagents: Add anhydrous, degassed triethylamine (2 equivalents) and a suitable solvent such as THF or DMF.

  • Alkyne Addition: Add (trimethylsilyl)acetylene (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-ethyl-5-((trimethylsilyl)ethynyl)-1H-pyrazole.

Part 2: Deprotection to Yield Terminal Alkyne

The trimethylsilyl (TMS) protecting group can be readily removed under mild basic conditions to yield the desired terminal alkyne.[1][2][3]

Reaction Scheme:

deprotection reactant 1-ethyl-5-((trimethylsilyl)ethynyl)-1H-pyrazole reagent K₂CO₃, MeOH product 1-ethyl-5-ethynyl-1H-pyrazole reagent->product

Deprotection of the silyl-protected alkyne.

Protocol:

  • Dissolution: Dissolve the TMS-protected pyrazole from the previous step in methanol.

  • Base Addition: Add a catalytic amount of potassium carbonate (e.g., 0.2 equivalents).

  • Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC.

  • Work-up: Once the reaction is complete, neutralize the mixture with a mild acid (e.g., dilute HCl).

  • Extraction: Extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-ethyl-5-ethynyl-1H-pyrazole.

Surface Modification Protocols

The terminal alkyne of 1-ethyl-5-ethynyl-1H-pyrazole allows for its covalent attachment to azide-functionalized surfaces via two primary "click" chemistry pathways: CuAAC and SPAAC. The choice between these methods depends on the nature of the substrate and the desired reaction conditions.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted triazole linkage.[5] It is suitable for a wide range of materials that are not sensitive to copper ions.

Workflow for CuAAC Surface Modification:

CuAAC_Workflow A Azide-Functionalized Surface B Prepare 'Click' Solution: 1-ethyl-5-ethynyl-1H-pyrazole CuSO₄, Sodium Ascorbate, Ligand (e.g., THPTA) C Immerse Surface in 'Click' Solution B->C D Incubate at Room Temperature (1-4 hours) C->D E Rinse with Solvent (e.g., Ethanol, Water) D->E F Dry under Inert Gas (N₂) E->F G Characterize Modified Surface F->G

General workflow for CuAAC surface modification.

Detailed Protocol for Modification of an Azide-Terminated Self-Assembled Monolayer (SAM) on a Silicon Wafer:

  • Substrate: Begin with a clean silicon wafer functionalized with an azide-terminated SAM.

  • "Click" Solution Preparation:

    • In a clean vial, prepare a 10 mM solution of 1-ethyl-5-ethynyl-1H-pyrazole in a 3:1 mixture of t-butanol and deionized water.

    • In a separate vial, prepare a fresh 100 mM aqueous solution of sodium ascorbate.

    • In a third vial, prepare a 20 mM aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O).

  • Reaction:

    • Place the azide-functionalized silicon wafer in a reaction chamber.

    • Add the 1-ethyl-5-ethynyl-1H-pyrazole solution to the chamber, ensuring the surface is fully covered.

    • Add the sodium ascorbate solution to a final concentration of 5 mM.

    • Add the CuSO₄ solution to a final concentration of 1 mM.

  • Incubation: Gently agitate the reaction mixture at room temperature for 1-4 hours.

  • Washing: Remove the wafer from the reaction solution and rinse thoroughly with ethanol and deionized water to remove any unreacted reagents.

  • Drying: Dry the modified wafer under a stream of inert gas (e.g., nitrogen).

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that is ideal for modifying sensitive biological materials or applications where copper contamination is a concern.[3] This method utilizes a strained alkyne, which is not the case for 1-ethyl-5-ethynyl-1H-pyrazole. Therefore, for SPAAC, the roles are reversed: the surface would need to be functionalized with a strained alkyne (e.g., DBCO), and an azide-modified pyrazole would be used. For the purpose of this guide, we will describe the modification of an azide-functionalized surface with a strained alkyne as a comparative protocol.

Workflow for SPAAC Surface Modification:

SPAAC_Workflow A Azide-Functionalized Surface B Prepare Solution of Strained Alkyne (e.g., DBCO-functionalized molecule) C Immerse Surface in Alkyne Solution D Incubate at Room Temperature (2-12 hours) E Rinse with Solvent (e.g., PBS, Water) F Dry under Inert Gas (N₂) G Characterize Modified Surface

General workflow for SPAAC surface modification.

Detailed Protocol for Modification of Azide-Functionalized Gold Nanoparticles (AuNPs) with a DBCO-linked Molecule:

  • Nanoparticle Suspension: Disperse azide-functionalized AuNPs in a suitable buffer, such as phosphate-buffered saline (PBS).

  • Conjugation: Add a solution of the dibenzocyclooctyne (DBCO)-functionalized molecule to the AuNP suspension. A 2- to 5-fold molar excess of the strained alkyne is typically used.

  • Incubation: Allow the reaction to proceed at room temperature for 2-12 hours with gentle agitation.

  • Purification: Purify the conjugated nanoparticles by repeated centrifugation and resuspension in fresh buffer to remove unreacted DBCO-alkyne.

Characterization of Modified Surfaces

A thorough characterization of the modified surface is crucial to confirm the success of the functionalization. A combination of surface-sensitive techniques should be employed.

Technique Parameter Measured Expected Outcome for Pyrazole Modification References
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical statesAppearance of a nitrogen (N 1s) signal. High-resolution scans can distinguish between the pyrazole nitrogen environments and the triazole nitrogens formed during the click reaction.[8]
Fourier-Transform Infrared Spectroscopy (FTIR) Vibrational modes of functional groupsDisappearance of the azide peak (~2100 cm⁻¹) and the terminal alkyne C-H stretch (~3300 cm⁻¹) and C≡C stretch (~2100-2260 cm⁻¹). Appearance of characteristic triazole ring vibrations.[9][10][11]
Contact Angle Goniometry Surface wettabilityA change in the water contact angle, indicating an alteration of the surface energy.
Atomic Force Microscopy (AFM) Surface topography and roughnessChanges in surface morphology and roughness may be observed upon successful modification.

Expected XPS N 1s Binding Energies:

Nitrogen Species Approximate Binding Energy (eV)
Pyrazole Nitrogens~399-401 eV
Triazole Nitrogens~400-402 eV

Conclusion

1-ethyl-5-ethynyl-1H-pyrazole is a valuable and versatile molecule for the functionalization of material surfaces. The protocols outlined in this guide provide a framework for its synthesis and application in surface modification via click chemistry. The combination of robust synthetic and modification procedures with thorough characterization techniques will enable researchers to harness the full potential of pyrazole chemistry to develop novel materials with tailored surface properties for a wide array of applications.

References

  • A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. (2018). ResearchGate. [Link]

  • Deprotection of trimethylsilyl group of an alkyne. ChemSpider Synthetic Pages. [Link]

  • Synthesis of compounds 20-30 via Sonogashira cross-coupling reaction. ResearchGate. [Link]

  • Silver(I)‐Catalysed Protiodesilylation of 1‐(Trimethylsilyl)‐1‐alkynes. ResearchGate. [Link]

  • Recent Progress of Protecting Groups for Terminal Alkynes. cjoc.cicc.org.cn. [Link]

  • 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. ResearchGate. [Link]

  • ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. ResearchGate. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

  • X-Ray Photoelectron Spectroscopy Investigation of the Nitrogen Species in Photoactive Perfluorophenylazide-Modified Surfaces. PubMed Central. [Link]

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PubMed Central. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. National Institutes of Health. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. PubMed. [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. acgpubs.org. [Link]

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central. [Link]

  • SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. IJRPC. [Link]

  • FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. [Link]

  • Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. ResearchGate. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health. [Link]

  • FTIR spectra of triazole I (a), [MSTrAzBs⁺]3[PW12O40³⁻] (b),... ResearchGate. [Link]

  • 1,2,3-Triazolation of terminal alkynes. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Click Reactions for 1-ethyl-5-ethynyl-1H-pyrazole

Welcome to the technical support resource for researchers utilizing 1-ethyl-5-ethynyl-1H-pyrazole in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This guide, prepared by our senior application scient...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing 1-ethyl-5-ethynyl-1H-pyrazole in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and optimized protocols to ensure the success of your experiments. We address the unique challenges posed by N-heterocyclic alkynes and offer solutions grounded in mechanistic principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the use of 1-ethyl-5-ethynyl-1H-pyrazole in click chemistry.

Q1: Why are click reactions with pyrazole-containing alkynes like mine prone to failure or low yields?

The primary challenge stems from the pyrazole ring itself. The sp2-hybridized nitrogen atoms in the pyrazole can act as ligands, coordinating to the catalytically active Cu(I) center. This coordination can sequester the copper, forming a stable but inactive complex, thereby inhibiting the cycloaddition reaction.[1][2] This catalyst inhibition is a common cause of sluggish reactions or complete failure. Overcoming this requires careful selection of reaction conditions, particularly the use of an appropriate ancillary ligand that binds more strongly to copper than the pyrazole substrate.

Q2: I have no product, and my starting materials are unchanged. What is the most likely cause?

Assuming your azide and alkyne are pure and stable, the most probable cause is complete catalyst inactivation. This can happen for several reasons:

  • Oxidation of Cu(I) to Cu(II): The active catalyst is Cu(I). Exposure to atmospheric oxygen can rapidly oxidize it to the inactive Cu(II) state.[3] This is often the culprit in reactions that fail to initiate.

  • Pyrazole Inhibition: As mentioned in Q1, your pyrazole substrate may be binding to and deactivating the copper catalyst.

  • Insufficient Reducing Agent: When using a Cu(II) source (like CuSO₄) with a reducing agent (like sodium ascorbate), an insufficient amount of the reductant will fail to generate enough Cu(I) to drive the reaction.

Q3: My reaction is sluggish and gives a low yield. What are the key parameters to optimize?

For slow and inefficient reactions, a systematic optimization of the following parameters is recommended:

  • Ligand Choice: This is the most critical parameter. A strongly coordinating ligand can prevent your pyrazole substrate from binding to the copper catalyst, thus protecting its activity.[4]

  • Solvent System: The choice of solvent affects the solubility of all components and can influence the reaction rate.[5][6] Protic solvents like t-BuOH/water or ethanol/water often give excellent results.[7]

  • Copper Source and Loading: While Cu(I) salts (CuI, CuBr) can be used directly, the in-situ reduction of CuSO₄ with sodium ascorbate is more common and often more reliable.[8][9] Increasing catalyst loading can sometimes overcome partial inhibition, but it's often better to address the root cause with a suitable ligand.

  • Temperature: While many click reactions proceed at room temperature, gentle heating (e.g., 40-60 °C) can sometimes accelerate sluggish reactions.[10] However, be aware that higher temperatures can also promote side reactions.

Q4: I see a faint byproduct spot on my TLC, especially when the reaction is concentrated or runs for a long time. What could it be?

This is likely the result of alkyne homocoupling, known as the Glaser coupling, which produces a diyne. This side reaction is also catalyzed by copper and is favored by the presence of oxygen.[11] Using degassed solvents and maintaining an inert atmosphere (e.g., nitrogen or argon) can minimize this byproduct. The use of certain ligands can also suppress Glaser coupling.

Part 2: In-Depth Troubleshooting Guide

This section provides a problem-oriented approach to resolving specific experimental issues.

Problem: Low to No Product Conversion
  • Potential Cause 1: Catalyst Inhibition by Pyrazole Substrate

    • Causality: The lone pair of electrons on the pyrazole nitrogen competes with the alkyne for coordination to the Cu(I) center. If the pyrazole-Cu(I) complex is too stable, it prevents the formation of the key copper-acetylide intermediate required for the catalytic cycle.[12]

    • Troubleshooting Steps:

      • Introduce a Strong Ligand: Use a ligand that forms a highly stable and catalytically active complex with Cu(I). Tris(triazolylmethyl)amine ligands like TBTA and the water-soluble THPTA are excellent choices as they are designed to stabilize Cu(I) and accelerate the reaction.[4][13][14] A general rule is to use a ligand-to-copper ratio of 1:1 to 5:1.[14]

      • Pre-form the Catalyst Complex: Instead of adding the copper source and ligand separately, pre-mix them in the solvent for 10-15 minutes before adding your reactants. This ensures the formation of the desired catalytically active complex. See Protocol 2 for a detailed procedure.

  • Potential Cause 2: Oxidative Deactivation of Cu(I) Catalyst

    • Causality: The Cu(I) oxidation state is thermodynamically unstable in the presence of oxygen and will readily oxidize to Cu(II), which is inactive in the CuAAC reaction.[3]

    • Troubleshooting Steps:

      • Degas Solvents: Thoroughly degas all solvents (e.g., by sparging with nitrogen or argon for 20-30 minutes) before use. See Protocol 3 .

      • Use an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas like nitrogen or argon.

      • Ensure Sufficient Reducing Agent: When using a Cu(II)/ascorbate system, use a 5- to 10-fold excess of sodium ascorbate relative to the copper catalyst to maintain a reducing environment throughout the reaction.

Problem: Formation of Side Products (e.g., Glaser Coupling)
  • Potential Cause: Presence of Oxygen

    • Causality: The copper-catalyzed homocoupling of terminal alkynes is an oxidative process that requires O₂. The presence of oxygen facilitates this unwanted side reaction, consuming your starting material and complicating purification.[11]

    • Troubleshooting Steps:

      • Rigorous Degassing: As detailed above, ensure all solvents are free of dissolved oxygen.

      • Ligand Selection: Certain ligands, particularly bulky N-donor ligands, can sterically hinder the formation of the dimeric copper-acetylide species required for Glaser coupling, thus favoring the desired cycloaddition pathway.

      • Control Reactant Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the azide component can help ensure the alkyne is consumed by the desired reaction pathway more rapidly.

Problem: Poor Reaction Reproducibility
  • Potential Cause: Inconsistent Catalyst Preparation and Handling

    • Causality: The activity of the copper catalyst is highly sensitive to its preparation and environment. Minor variations in oxygen exposure, reagent quality, or mixing can lead to significant differences in reaction outcomes.

    • Troubleshooting Steps:

      • Standardize Catalyst Preparation: Always use the same procedure for preparing your catalyst. The pre-formation method (Protocol 2 ) is highly recommended for consistency.

      • Use Fresh Solutions: Prepare the sodium ascorbate solution fresh before each reaction, as it can degrade over time in solution.

      • Ensure Homogeneity: Inadequate mixing can lead to localized high concentrations of reactants or catalyst, which can promote side reactions.[15] Ensure vigorous and consistent stirring throughout the reaction.

Part 3: Optimized Protocols and Data

Protocol 1: Baseline CuAAC Reaction for 1-ethyl-5-ethynyl-1H-pyrazole

This protocol provides a robust starting point for the click reaction, incorporating best practices to mitigate common issues.

Materials:

  • 1-ethyl-5-ethynyl-1H-pyrazole (1.0 eq)

  • Azide coupling partner (1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq, 5 mol%)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.25 eq, 25 mol%)

  • Sodium ascorbate (0.5 eq, 50 mol%)

  • Solvent: Degassed t-Butanol and water (1:1 v/v)

Procedure:

  • In a reaction vial, dissolve 1-ethyl-5-ethynyl-1H-pyrazole (1.0 eq) and the azide partner (1.1 eq) in the t-BuOH/H₂O mixture (to achieve a final concentration of ~0.1 M).

  • In a separate vial, prepare the catalyst solution: Add CuSO₄·5H₂O (0.05 eq) to a small amount of degassed water, followed by THPTA (0.25 eq). Mix until a clear solution is formed. This pre-complexation step is crucial.[13]

  • Add the catalyst solution to the reaction mixture.

  • Prepare a fresh solution of sodium ascorbate (0.5 eq) in degassed water.

  • Add the sodium ascorbate solution to the reaction mixture to initiate the reaction. The solution may change color.

  • Seal the vial under an inert atmosphere (e.g., nitrogen) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Upon completion, the crude product can be extracted with an organic solvent like ethyl acetate. Further purification is typically achieved via column chromatography.[12]

Protocol 2: Preparation of the Cu(I)-THPTA Catalyst Complex
  • Prepare a 100 mM stock solution of THPTA in deionized water.

  • Prepare a 20 mM stock solution of CuSO₄·5H₂O in deionized water.

  • In a microcentrifuge tube, combine 10 µL of the 100 mM THPTA solution with 10 µL of the 20 mM CuSO₄ solution.

  • Vortex briefly and allow the mixture to stand for 5-10 minutes. This solution contains the pre-formed catalyst complex ready for addition to the reaction.[13]

Protocol 3: Procedure for Degassing Solvents
  • Place the solvent in a flask with a side-arm.

  • Seal the flask with a septum.

  • Connect the side-arm to a vacuum/inert gas manifold.

  • Subject the flask to 3-5 cycles of vacuum followed by backfilling with an inert gas (nitrogen or argon).

  • For more rigorous degassing, bubble the inert gas through the solvent via a long needle for 20-30 minutes while maintaining a positive pressure outlet.

Table 1: Comparison of Common CuAAC Conditions for N-Heterocyclic Alkynes
ParameterCondition A (Standard)Condition B (Ligand-Free)Condition C (Alternative Solvent)Rationale & Expected Outcome
Cu Source CuSO₄/NaAscCuICuSO₄/NaAscCuI avoids reductant but is less stable. CuSO₄/NaAsc is robust and common.[8]
Ligand THPTA (5 eq to Cu)NoneTBTA (5 eq to Cu)Crucial for pyrazoles. Ligands prevent catalyst inhibition. Ligand-free is likely to fail.
Solvent t-BuOH/H₂O (1:1)THF/H₂O (1:1)DMFProtic solvents often accelerate the reaction.[5][7] DMF can be useful for poorly soluble substrates.[6]
Temperature Room TempRoom Temp40 °CGentle heating can overcome a moderate activation barrier but may increase side products.
Atmosphere Inert (N₂)Inert (N₂)Inert (N₂)Mandatory. Prevents Cu(I) oxidation and Glaser coupling.
Expected Yield High (>90%)Very Low to NoneHigh (>90%)Ligand is the key determinant of success for this substrate class.

Part 4: Visualization of Workflows and Mechanisms

Diagram 1: General Experimental Workflow for Pyrazole Click Reaction

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Degas Solvents (t-BuOH, H2O) P2 Prepare Reactant Solution (Pyrazole + Azide) P1->P2 P3 Prepare Catalyst Complex (CuSO4 + THPTA) P1->P3 P4 Prepare Fresh Ascorbate Solution P1->P4 R1 Combine Reactants & Catalyst Complex P2->R1 P3->R1 R2 Initiate with Ascorbate Under N2 Atmosphere R1->R2 R3 Stir at RT Monitor by TLC/LC-MS R2->R3 W1 Quench / Dilute R3->W1 W2 Extract with Organic Solvent W1->W2 W3 Purify by Column Chromatography W2->W3

Caption: A typical workflow for the CuAAC reaction with pyrazole alkynes.

Diagram 2: Troubleshooting Flowchart for Low Reaction Yield

G Start Low or No Yield Observed Q1 Was the reaction run under an inert atmosphere? Start->Q1 Sol1 Use rigorously degassed solvents. Run under N2 or Ar. Q1->Sol1 No Q2 Is a Cu(I)-stabilizing ligand being used? Q1->Q2 Yes End Re-run Optimized Reaction Sol1->End Sol2 Add a ligand (e.g., THPTA, TBTA). Pre-form the catalyst complex. Q2->Sol2 No Q3 Are reagents pure and is ascorbate solution fresh? Q2->Q3 Yes Sol2->End Sol3 Verify starting material purity. Prepare fresh ascorbate solution. Q3->Sol3 No Q3->End Yes Sol3->End G cluster_inhibition Catalyst Inhibition Pathway (Undesirable) cluster_protection Ligand Protection Pathway (Desirable) Cu_I Active Cu(I) Inactive_Complex Inactive Pyrazole-Cu(I) Complex Cu_I->Inactive_Complex Pyrazole Pyrazole Alkyne Pyrazole->Inactive_Complex No_Reaction Reaction Stalls Inactive_Complex->No_Reaction Cu_I2 Active Cu(I) Active_Complex Active THPTA-Cu(I) Complex Cu_I2->Active_Complex Ligand THPTA Ligand Ligand->Active_Complex Reaction_Proceeds Reaction Proceeds Active_Complex->Reaction_Proceeds

Sources

Optimization

Technical Support Center: Synthesis of 1-ethyl-5-ethynyl-1H-pyrazole

Welcome to the technical support center for the synthesis of 1-ethyl-5-ethynyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and sid...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-ethyl-5-ethynyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth, experience-driven insights and troubleshooting protocols to ensure the successful and efficient production of your target molecule.

Introduction to the Synthesis

The synthesis of 1-ethyl-5-ethynyl-1H-pyrazole is a valuable process for obtaining a key building block in medicinal chemistry and materials science. The primary synthetic route involves two key transformations:

  • N-alkylation: Introduction of the ethyl group onto the pyrazole nitrogen.

  • Sonogashira Coupling: Formation of the carbon-carbon bond between the pyrazole core and an ethynyl group.

This guide will address potential pitfalls in both stages, as well as in the crucial deprotection step if a silyl-protected alkyne is used.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Part 1: N-Alkylation of the Pyrazole Core

Question 1: I am observing a mixture of N1- and N2-ethylated pyrazole isomers. How can I improve the regioselectivity for the desired N1-ethyl-pyrazole?

Answer: The formation of isomeric N-alkylated pyrazoles is a common challenge. The ratio of N1 to N2 isomers is influenced by the nature of the alkylating agent, the base, the solvent, and the steric hindrance on the pyrazole ring.

  • Underlying Cause: Pyrazole has two nucleophilic nitrogen atoms. Direct alkylation can lead to a mixture of products. The N1 position is generally more sterically accessible, but electronic factors can also influence reactivity.

  • Troubleshooting Protocol:

    • Choice of Base and Alkylating Agent: Using a strong, non-nucleophilic base like sodium hydride (NaH) to first deprotonate the pyrazole, followed by the addition of an ethyl halide (e.g., ethyl iodide or ethyl bromide), generally favors N1-alkylation.

    • Solvent Effects: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for this reaction.

    • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can enhance selectivity.

    • Purification: If a mixture is obtained, careful column chromatography is typically required to separate the isomers. Characterization by NMR is crucial to confirm the structure of the desired isomer.

Question 2: My N-alkylation reaction is sluggish, or the yield is low. What factors should I investigate?

Answer: Low conversion or yield in N-alkylation can be attributed to several factors, including reagent quality, reaction conditions, and workup procedures.

  • Troubleshooting Protocol:

    • Reagent Quality: Ensure that your pyrazole starting material is pure and that the ethylating agent has not degraded. The base (e.g., NaH) should be fresh and reactive.

    • Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous.

    • Reaction Time and Temperature: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. If the reaction is slow at room temperature, gentle heating may be required, but be mindful of potential side reactions.

    • Workup: Quench the reaction carefully, typically with water or a saturated ammonium chloride solution. Ensure complete extraction of the product from the aqueous layer.

Part 2: Sonogashira Coupling

The Sonogashira coupling is a powerful tool for forming C(sp²)-C(sp) bonds, but it is not without its challenges, especially with heterocyclic substrates like pyrazoles.[1]

Question 3: My Sonogashira coupling reaction with 1-ethyl-5-halopyrazole shows low to no conversion. What are the primary factors to investigate?

Answer: Low or no conversion in Sonogashira couplings with pyrazole substrates can stem from several sources. The primary areas to troubleshoot are the catalyst system, reaction conditions, and the quality of your reagents.[2]

  • Underlying Cause: Pyrazoles, as N-heterocycles, can coordinate to the palladium catalyst, leading to catalyst inhibition.[2] Additionally, the presence of oxygen or water can negatively impact the catalytic cycle.[2]

  • Troubleshooting Protocol:

    • Catalyst System:

      • Palladium Source: Standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are commonly used.[3] Consider using more robust pre-catalysts or ligands if catalyst deactivation is suspected.

      • Ligands: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can often improve catalytic activity with heterocyclic substrates.[2]

      • Copper Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst. Ensure it is fresh and of high purity.

    • Reaction Conditions:

      • Anaerobic Conditions: Thoroughly degas all solvents and reagents by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[2] The reaction should be run under a positive pressure of an inert gas.

      • Base: A suitable amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is required. Ensure the base is anhydrous and distilled if necessary.[2]

      • Temperature: While many Sonogashira reactions proceed at room temperature, some less reactive aryl halides may require elevated temperatures to facilitate oxidative addition.[2] However, be aware that higher temperatures can also lead to catalyst decomposition. Monitor the reaction closely.

    • Reagent Quality:

      • Solvents: Use anhydrous, degassed solvents.

      • Alkyne: If using a protected alkyne like trimethylsilylacetylene (TMSA), ensure it is of high purity.

Question 4: I am observing significant homocoupling of my terminal alkyne (Glaser coupling). How can this side reaction be minimized?

Answer: Homocoupling of the terminal alkyne to form a 1,3-diyne is a common side reaction in Sonogashira couplings, particularly in the presence of the copper(I) co-catalyst and oxygen.[2][4]

  • Underlying Cause: The copper acetylide intermediate can undergo oxidative dimerization in the presence of an oxidant, typically oxygen.[5]

  • Troubleshooting Protocol:

    • Rigorous Anaerobic Conditions: This is the most critical factor. Ensure the reaction is completely free of oxygen.[2]

    • Copper-Free Conditions: In some cases, running the reaction without the copper co-catalyst can minimize homocoupling, although this may require higher catalyst loading or longer reaction times.

    • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.

    • Use of a Reducing Atmosphere: Performing the reaction under a dilute hydrogen atmosphere (mixed with an inert gas) has been shown to significantly reduce homocoupling.[5]

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add 1-ethyl-5-halopyrazole, Pd catalyst, CuI, and base to flask degas 2. Degas solvent and add to flask reagents->degas inert 3. Establish inert atmosphere (Ar/N2) degas->inert add_alkyne 4. Add terminal alkyne (e.g., TMSA) inert->add_alkyne stir 5. Stir at appropriate temperature add_alkyne->stir monitor 6. Monitor by TLC/LC-MS stir->monitor quench 7. Quench reaction monitor->quench extract 8. Aqueous workup and extraction quench->extract purify 9. Column chromatography extract->purify Troubleshooting_Sonogashira start Low Conversion? catalyst Check Catalyst System: - Fresh Pd/Cu catalysts? - Appropriate ligand? start->catalyst conditions Review Conditions: - Rigorously anaerobic? - Anhydrous solvent/base? - Optimal temperature? start->conditions side_reactions Side Reactions Observed? catalyst->side_reactions If reagents OK conditions->side_reactions If conditions optimal homocoupling Homocoupling (Diyne)? side_reactions->homocoupling Yes dehalogenation Hydrodehalogenation? side_reactions->dehalogenation Yes success Successful Coupling side_reactions->success No homocoupling_sol Action: - Improve degassing - Consider Cu-free conditions - Slow alkyne addition homocoupling->homocoupling_sol dehalogenation_sol Action: - Ensure anhydrous conditions - Lower reaction temperature dehalogenation->dehalogenation_sol homocoupling_sol->success dehalogenation_sol->success

Caption: A decision tree for troubleshooting common Sonogashira coupling issues.

Quantitative Data Summary

ParameterRecommended ConditionsPotential Issues
N-Alkylation
BaseNaH (1.1 eq)Incomplete deprotonation, side reactions
SolventAnhydrous DMF or THFPresence of water leads to low yield
Temperature0 °C to RTHigher temperatures may reduce regioselectivity
Sonogashira Coupling
Pd CatalystPd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%)Catalyst deactivation
Cu Co-catalystCuI (1-5 mol%)Promotes homocoupling if O₂ is present
BaseAnhydrous TEA or DIPA (2-3 eq)Presence of water can inhibit catalysis
TemperatureRT to 60 °CHigher temperatures risk catalyst decomposition
TMS Deprotection
ReagentK₂CO₃ in MeOH or TBAF in THFIncomplete reaction, product degradation
Temperature0 °C to RTHigher temperatures may cause side reactions

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Valois-Escamilla, I., et al. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society, 55(3), 133-137. [Link]

  • Bérubé, A., & Drouin, M. (2006). A chemoselective deprotection of trimethylsilyl acetylenes catalyzed by silver salts. Tetrahedron Letters, 47(14), 2261-2264. [Link]

  • Valois-Escamilla, I., et al. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society, 55(3), 133-137. [Link]

  • SlidePlayer. (n.d.). PYRAZOLE. Retrieved from [Link]

  • Shaikh, A., et al. (2024). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Medicinal Chemistry, 15(1), 23-45. [Link]

  • Xiao, Y., et al. (2021). Homocoupling of terminal alkynes catalyzed by CuCl under solvent-free conditions. RSC Advances, 11(58), 36835-36839. [Link]

  • Da Settimo, A., et al. (2001). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. European Journal of Medicinal Chemistry, 36(9), 737-42. [Link]

  • Slideshare. (n.d.). Unit 4 Pyrazole. Retrieved from [Link]

  • Wang, T., & Gevorgyan, V. (2019). Atom-Economical Cross-Coupling of Internal and Terminal Alkynes to Access 1,3-Enynes. Angewandte Chemie International Edition, 58(38), 13349-13353. [Link]

  • Ananth, D. A., & Jeganmohan, M. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 69(25), 8692-8695. [Link]

  • Rasayan Journal of Chemistry. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl 5-[(E)-1-methyl-2-phenylethenyl]-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • Google Patents. (2016). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • Huang, D., et al. (2019). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Monatshefte für Chemie - Chemical Monthly, 150, 457-462. [Link]

  • Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • ResearchGate. (2011). (PDF) ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Retrieved from [Link]

  • Wang, C., et al. (2015). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society, 137(36), 11554-11557. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • de la Torre, B., et al. (2021). Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces. ACS Nano, 15(3), 5248-5259. [Link]

  • MH Chem. (2022, June 18). Silyl group deprotection by TBAF solution [Video]. YouTube. [Link]

  • Xu, X. (2021, September 7). [Orgo Lab 2] Oxidative Coupling of Alkynes [Video]. YouTube. [Link]

  • Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 53-62. [Link]

  • Martínez-Alvarez, R., et al. (2019). Synthesis of 4-Arylallylidenepyrazolone Derivatives. Molbank, 2019(2), M1061. [Link]

  • Journal of Physical Chemistry & Biophysics. (2024). One-Pot Multi-Component Synthesis of Novel Polyfunctionally Substituted Pyrazoles and Pyrazolo[3,4-b]pyridines. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification Strategies for 1-ethyl-5-ethynyl-1H-pyrazole and its Derivatives

Welcome to the Technical Support Center for the purification of 1-ethyl-5-ethynyl-1H-pyrazole and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 1-ethyl-5-ethynyl-1H-pyrazole and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the unique challenges associated with the purification of these valuable heterocyclic compounds. This resource offers troubleshooting guides in a question-and-answer format and detailed experimental protocols to ensure the successful isolation of your target molecules with high purity.

Introduction: The Challenge of Purifying Ethynylpyrazoles

1-ethyl-5-ethynyl-1H-pyrazole is a versatile building block in medicinal chemistry and materials science. Its synthesis, commonly achieved through a Sonogashira coupling, can introduce a variety of impurities that complicate purification. The presence of the terminal alkyne and the basic pyrazole ring necessitates a carefully considered purification strategy to avoid product degradation and ensure the removal of reaction byproducts and residual catalysts. This guide will walk you through the common pitfalls and provide robust solutions for obtaining your desired compound in high purity.

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of 1-ethyl-5-ethynyl-1H-pyrazole and its derivatives.

Q1: My primary purification by silica gel column chromatography is giving low yield and I see signs of product degradation. What is happening and how can I fix it?

A1: This is a common issue when purifying nitrogen-containing heterocycles, especially those with sensitive functional groups like terminal alkynes, on standard silica gel.

  • Causality: Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH). The basic nitrogen atoms of the pyrazole ring can interact strongly with these acidic sites, leading to poor mobility on the column (streaking) and, in some cases, acid-catalyzed decomposition of the ethynyl group or other sensitive functionalities. This strong interaction can result in irreversible adsorption and significant loss of your product on the column.

  • Solutions:

    • Deactivation of Silica Gel: Before packing your column, you can neutralize the acidic sites on the silica gel. This is a highly effective and widely practiced technique. A common method is to prepare a slurry of the silica gel in your starting eluent and add a small amount of a tertiary amine base, such as triethylamine (Et₃N), typically 0.5-1% by volume.[1] Allow the slurry to mix for a few minutes before packing the column. This will cap the acidic silanol groups and minimize unwanted interactions.

    • Alternative Stationary Phases: If deactivation is insufficient, consider using a less acidic stationary phase like neutral alumina. Alumina is available in different activity grades (I, II, III, with I being the most active), so you may need to experiment to find the optimal grade for your separation.

    • Solvent System Optimization: Ensure your chosen solvent system provides good separation on a TLC plate before attempting a column. If your compound is streaking on the TLC plate, adding a small amount of triethylamine to the mobile phase can often resolve this.

Q2: After my Sonogashira coupling reaction, I'm having trouble separating my desired product from a very nonpolar impurity. What is this impurity and how can I remove it?

A2: The most likely nonpolar impurity from a Sonogashira reaction is the homocoupled alkyne, also known as a Glaser coupling byproduct.

  • Causality: In the presence of oxygen and a copper(I) co-catalyst, terminal alkynes can undergo oxidative homocoupling to form a symmetrical diyne.[2] For example, if you are using ethynyltrimethylsilane as your alkyne source, you may form 1,4-bis(trimethylsilyl)buta-1,3-diyne. This byproduct is often highly nonpolar and can be difficult to separate from the desired product, especially if the product itself has low polarity.

  • Solutions:

    • Optimized Chromatography: A carefully optimized gradient elution in your column chromatography is key. Start with a very nonpolar eluent (e.g., pure hexane) to first elute the homocoupled diyne before gradually increasing the polarity (e.g., with ethyl acetate) to elute your product.

    • Recrystallization: If your product is a solid, recrystallization can be an excellent method to remove the homocoupled impurity. The difference in crystal lattice packing between your product and the symmetrical diyne can lead to effective separation. Experiment with different solvent systems, such as hexane/ethyl acetate or ethanol/water mixtures.

    • Reaction Optimization: The best solution is often to prevent the formation of the impurity in the first place. Ensure your reaction is performed under strictly anaerobic conditions by thoroughly degassing your solvents and running the reaction under an inert atmosphere (e.g., argon or nitrogen). Using a copper-free Sonogashira protocol can also minimize homocoupling.[2]

Q3: I see a significant amount of starting material (the iodo- or bromo-pyrazole) remaining in my crude product. How can I efficiently remove it?

A3: Incomplete conversion is a common issue. Fortunately, the starting halopyrazole often has a significantly different polarity compared to the product, making separation straightforward.

  • Causality: Incomplete reactions can be due to a number of factors, including insufficient reaction time, low temperature, or catalyst deactivation.

  • Solutions:

    • Column Chromatography: The starting halopyrazole is typically more polar than the alkyne-coupled product due to the polar C-X bond. Therefore, it will have a lower Rf value on a normal-phase TLC plate. A standard silica gel column should effectively separate the less polar product from the more polar starting material.

    • Acid-Base Extraction (for N-H pyrazoles): If your pyrazole has a free N-H group, you can exploit its acidic proton. By washing the organic layer with an aqueous base (like NaOH), you can deprotonate the pyrazole and extract it into the aqueous layer, leaving your non-acidic product in the organic layer. However, for N-ethylated pyrazoles like the target compound, this is not applicable.

    • Reaction Re-run: If a significant amount of starting material remains, consider re-subjecting the crude mixture to the reaction conditions with fresh catalyst and reagents to drive the reaction to completion.

Frequently Asked Questions (FAQs)

Q: What is a good starting point for a solvent system for column chromatography of 1-ethyl-5-ethynyl-1H-pyrazole?

A: A good starting point for normal-phase silica gel chromatography is a gradient of ethyl acetate in hexane.[3][4] Begin with a low polarity mixture, such as 5% ethyl acetate in hexane, and gradually increase the concentration of ethyl acetate. The exact ratio will depend on the specific derivatives you are working with, so it is crucial to first develop your separation on a TLC plate.

Q: Can I use recrystallization to purify my 1-ethyl-5-ethynyl-1H-pyrazole?

A: Yes, if your product is a solid, recrystallization is an excellent and often preferred method for final purification as it can yield highly pure crystalline material.[5][6][7] The choice of solvent is critical. You are looking for a solvent in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Good starting points for screening recrystallization solvents for pyrazole derivatives include:

  • Ethanol or methanol[5]

  • Ethyl acetate[6]

  • Hexane/ethyl acetate mixtures[5]

  • Benzene/hexane mixtures[5]

Q: Is there a risk of my terminal alkyne reacting or decomposing during purification?

A: Yes, terminal alkynes can be sensitive under certain conditions.

  • Acid Sensitivity: As mentioned, acidic conditions (like untreated silica gel) can potentially lead to hydration or other reactions of the alkyne.

  • Base Sensitivity: Strong bases can deprotonate the terminal alkyne, which can be a desired step in some reactions but should be avoided during purification unless part of a specific extraction strategy.

  • Metal Contamination: Residual copper or palladium from the Sonogashira coupling can sometimes catalyze side reactions. It is important to remove these metals during your workup or chromatography.

Q: How can I confirm the purity of my final product?

A: A combination of techniques is recommended for confirming the purity of your 1-ethyl-5-ethynyl-1H-pyrazole:

  • Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and assessing purity. The absence of impurity peaks is a strong indicator of a pure sample.

  • Mass Spectrometry (MS): To confirm the molecular weight of your compound.

  • Melting Point Analysis: A sharp melting point range is characteristic of a pure crystalline solid.

Experimental Protocols

Protocol 1: Purification of 1-ethyl-5-ethynyl-1H-pyrazole by Flash Column Chromatography

This protocol provides a general procedure that should be optimized for your specific derivative.

1. Preparation of Deactivated Silica Gel: a. In a beaker, add the required amount of silica gel for your column. b. Add your initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane) to form a slurry. c. Add triethylamine to the slurry to a final concentration of 1% (v/v). d. Stir the slurry for 10-15 minutes.

2. Column Packing: a. Pack your column with the deactivated silica gel slurry. b. Equilibrate the column by running 2-3 column volumes of your initial eluent through it.

3. Sample Loading: a. Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or your eluent). b. Alternatively, for better resolution, perform a "dry loading" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of your column.

4. Elution and Fraction Collection: a. Begin eluting with your low-polarity solvent system. b. Gradually increase the polarity of the eluent according to the separation you observed on TLC. c. Collect fractions and monitor them by TLC to identify the fractions containing your pure product.

5. Product Isolation: a. Combine the pure fractions. b. Remove the solvent under reduced pressure to obtain your purified product.

Protocol 2: Purification of 1-ethyl-5-ethynyl-1H-pyrazole by Recrystallization

This protocol outlines a general procedure for recrystallization.

1. Solvent Selection: a. In a small test tube, add a small amount of your crude product. b. Add a few drops of a potential recrystallization solvent and observe the solubility at room temperature. c. If the compound is insoluble, gently heat the test tube. A good solvent will dissolve your compound when hot but not at room temperature. d. Once a good solvent is identified, allow the hot solution to cool slowly to room temperature and then in an ice bath to see if crystals form.

2. Recrystallization Procedure: a. Place your crude product in an Erlenmeyer flask. b. Add a minimal amount of the chosen hot solvent to just dissolve the compound. c. If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove the colored impurities. d. Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of well-defined crystals. e. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

3. Crystal Isolation: a. Collect the crystals by vacuum filtration. b. Wash the crystals with a small amount of the cold recrystallization solvent. c. Allow the crystals to dry completely.

Data Presentation

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for a 1-ethyl-5-ethynyl-1H-pyrazole Scaffold

Position ¹H Chemical Shift (ppm, CDCl₃) ¹³C Chemical Shift (ppm, CDCl₃)
Pyrazole H-3~7.5~140
Pyrazole H-4~6.3~110
Ethynyl-H~3.1-
Pyrazole C-3-~140
Pyrazole C-4-~110
Pyrazole C-5-~125
Ethynyl C≡CH-~80
Ethynyl C≡CH-~75
N-CH₂CH₃~4.2 (quartet)~45
N-CH₂CH₃~1.5 (triplet)~15

Note: These are approximate values and will vary depending on the specific substitution pattern of the pyrazole derivative.

Visualization of Purification Workflow

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Strategy cluster_analysis Purity Analysis Crude_Product Crude Product from Sonogashira Coupling Initial_Assessment Initial Purity Assessment (TLC, ¹H NMR) Crude_Product->Initial_Assessment Analyze crude mixture Liquid_Liquid_Extraction Liquid-Liquid Extraction (to remove polar impurities) Crude_Product->Liquid_Liquid_Extraction Aqueous work-up Column_Chromatography Column Chromatography (Deactivated Silica) Initial_Assessment->Column_Chromatography Major impurities present Recrystallization Recrystallization Initial_Assessment->Recrystallization Product is solid and relatively pure Column_Chromatography->Recrystallization For further polishing Final_Purity_Check Final Purity and Identity Confirmation (NMR, MS, MP) Column_Chromatography->Final_Purity_Check Recrystallization->Final_Purity_Check Liquid_Liquid_Extraction->Column_Chromatography

Caption: A decision workflow for the purification of 1-ethyl-5-ethynyl-1H-pyrazole.

References

  • Vasilevsky, S. F., et al. (2003). Ethyl Vinyl Ether - An Agent for Protection of the Pyrazole NH-Fragment. A Convenient Method for the Preparation of N-Unsubstituted 4-Alkynylpyrazoles. HETEROCYCLES, 60(4), 879-886. [Link]

  • Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 34-42. [Link]

  • (PDF) Reagent-Assisted Regio-Divergent Cyclization Synthesis of Pyrazole - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • (PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • (PDF) Physicochemical stability of azacitidine suspensions at 25 mg/mL in polypropylene syringes stored under different conditions of storage - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • (PDF) Stability of ciprofloxacin and norfloxacin in the presence and absence of metal ions in acidic solution - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • (PDF) ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 22, 2026, from [Link]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate - Optional[13C NMR] - Chemical Shifts. (n.d.). Retrieved January 22, 2026, from [Link]

  • ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate | C9H14N2O2 | CID 16394811 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

  • 1-Ethyl-1H-pyrazole-5-carboxylic acid | C6H8N2O2 | CID 565702 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. (n.d.). Retrieved January 22, 2026, from [Link]

  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. (n.d.). Retrieved January 22, 2026, from [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents. (n.d.).
  • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metallations - AWS. (n.d.). Retrieved January 22, 2026, from [Link]

Sources

Optimization

Overcoming low yields in the ethynylation of 1-ethyl-1H-pyrazole

Technical Support Center: Ethynylation of 1-Ethyl-1H-Pyrazole A Guide to Overcoming Low Yields and Optimizing Reaction Outcomes Prepared by the Senior Application Scientist Team Welcome to the technical support center fo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethynylation of 1-Ethyl-1H-Pyrazole

A Guide to Overcoming Low Yields and Optimizing Reaction Outcomes

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the ethynylation of 1-ethyl-1H-pyrazole and related N-heterocyclic substrates. We understand that low yields in coupling reactions can be a significant bottleneck in synthetic campaigns. This document provides in-depth troubleshooting advice, optimized protocols, and the mechanistic reasoning behind our recommendations to empower you to solve these challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the Sonogashira coupling of pyrazole substrates.

Q1: My Sonogashira reaction is failing or giving very low yields. What are the primary factors to investigate?

A1: Low or no conversion in the Sonogashira coupling of pyrazoles is a multifaceted issue. The investigation should be systematic, starting with the most likely culprits: the catalyst system, reagent quality, and reaction conditions.

  • Catalyst Inactivation: Pyrazoles are N-heterocycles that can act as ligands, coordinating to the palladium center and inhibiting its catalytic activity.[1] This is a common cause of failure. The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-Heterocyclic Carbene (NHC) ligands can often mitigate this issue by preventing the pyrazole substrate from blocking the catalyst's active site.[1][2]

  • Reagent Purity and Inertness: The Sonogashira reaction is highly sensitive to oxygen and water.

    • Oxygen: The presence of oxygen promotes the unwanted oxidative homocoupling of the terminal alkyne, known as Glaser coupling.[1][3]

    • Water & Solvents: Solvents and amine bases must be anhydrous and thoroughly degassed. Water can negatively impact catalyst activity, and failure to properly degas is one of the most frequent causes of low yield.[1][4] It has been noted that simply distilling the amine base can sometimes resolve reaction failure.[1][5]

  • Reaction Conditions:

    • Temperature: While many Sonogashira reactions can proceed at room temperature, less reactive starting materials, such as aryl bromides (compared to aryl iodides), often require heating to facilitate the rate-limiting oxidative addition step.[6][7] However, excessive heat can lead to catalyst decomposition (forming palladium black) and increase side reactions.[3]

    • Base Selection: The base is not merely a scavenger for the HX byproduct; it is critical for the deprotonation of the alkyne.[8][9] The choice of base (e.g., amine vs. inorganic) can dramatically affect the outcome.[8]

Q2: I'm observing a significant amount of a byproduct with a mass corresponding to a dimer of my alkyne. How can I prevent this?

A2: This byproduct is the result of alkyne homocoupling (Glaser coupling), a common side reaction in Sonogashira couplings, particularly those that use a copper co-catalyst.[10][11] This reaction is primarily driven by the presence of oxygen.

Strategies to Minimize Homocoupling:

  • Ensure Rigorously Anaerobic Conditions: This is the most critical step. Solvents and the reaction mixture must be thoroughly degassed. Standard inert gas bubbling is often insufficient. The "freeze-pump-thaw" method (three cycles) is highly recommended for completely removing dissolved oxygen.[1][3]

  • Switch to a Copper-Free Protocol: The copper(I) co-catalyst is a known promoter of Glaser coupling.[6][12] Numerous copper-free Sonogashira protocols have been developed specifically to avoid this side reaction. These often rely on more sophisticated palladium/ligand systems but can provide much cleaner reaction profiles.[1][2]

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly via a syringe pump can maintain its concentration at a low level throughout the reaction. This favors the desired cross-coupling pathway with the palladium complex over the bimolecular homocoupling pathway.[1]

Q3: My pyrazole starting material is consumed, but my main product is 1-ethyl-1H-pyrazole (missing the halogen). What is causing this hydrodehalogenation?

A3: Hydrodehalogenation is the replacement of the halide atom with a hydrogen atom. This side reaction can become competitive with the desired coupling, particularly under certain conditions.[3][13] The mechanism often involves the formation of a palladium-hydride species.

Troubleshooting Strategies:

  • Solvent Choice: Protic solvents, such as alcohols, can be a source of hydrides and should be avoided. Ensure you are using a dry, aprotic solvent like THF, DMF, or toluene.[3][13]

  • Base Selection: The choice and purity of the base are critical. Some amine bases can degrade to generate species that lead to palladium-hydride formation.[13] Consider screening inorganic bases like K₂CO₃ or Cs₂CO₃, which are less prone to this issue.

  • Lower the Reaction Temperature: Higher temperatures can accelerate the rate of hydrodehalogenation.[14] Running the reaction at the lowest possible temperature that still allows for reasonable conversion of the starting material can minimize this side reaction.[13]

Q4: My reaction mixture turns dark brown or black shortly after starting. Is the reaction failing?

A4: The formation of a dark precipitate, often referred to as "palladium black," is a visual indicator of catalyst decomposition.[3] The active Pd(0) catalyst has agglomerated into an inactive, insoluble form. While some color change is normal, a rapid shift to black with precipitation is problematic.

Causes and Solutions:

  • High Temperature: This is a common cause of catalyst decomposition.[3]

  • Inappropriate Ligand or Ligandless Conditions: Phosphine ligands stabilize the palladium nanoparticles, preventing aggregation. If the ligand dissociates or is not robust enough for the reaction conditions, decomposition can occur. Ensure you are using a suitable ligand, especially for a potentially coordinating substrate like pyrazole.[1]

  • Solvent Effects: Certain solvents can promote the formation of palladium black. For instance, THF has been anecdotally reported to sometimes cause this issue more than other solvents like DMF or dioxane.[5]

If you observe catalyst decomposition, the reaction yield will be severely compromised. The solution is to re-optimize the conditions, focusing on a lower temperature and a more robust, stabilizing ligand for the palladium catalyst.[4]

Visualized Mechanisms and Workflows

The Sonogashira Catalytic Cycle

The reaction proceeds via two interconnected catalytic cycles involving palladium and copper. Understanding this mechanism is key to troubleshooting.[15] The palladium cycle facilitates the C-C bond formation, while the copper cycle generates the reactive copper acetylide species.[2]

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition PdII_Alkyne R¹-Pd(II)L₂-C≡CR² PdII_Aryl->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0  Regenerates  Catalyst Product R¹-C≡C-R² PdII_Alkyne->Product Reductive Elimination Alkyne H-C≡C-R² Cu_Acetylide Cu-C≡C-R² Alkyne->Cu_Acetylide Deprotonation (Base, CuI) Cu_Acetylide->PdII_Aryl CuX CuX Cu_Acetylide->CuX Used in Transmetalation CuX->Alkyne  Regenerates SM1 R¹-X (1-Ethyl-Halo-Pyrazole) SM1->Pd0 Troubleshooting_Workflow start Low Yield Observed check_reagents 1. Verify Reagent Quality (Anhydrous, Degassed, Fresh) start->check_reagents side_products 2. Analyze Side Products (TLC, LC-MS) check_reagents->side_products homocoupling Homocoupling (Glaser Product)? side_products->homocoupling dehalogenation Hydrodehalogenation? homocoupling->dehalogenation No action_homocoupling Action: • Switch to Copper-Free Protocol • Rigorous Degassing (Freeze-Pump-Thaw) • Slow Alkyne Addition homocoupling->action_homocoupling Yes no_reaction Mainly Unreacted Starting Material? dehalogenation->no_reaction No action_dehalogenation Action: • Use Aprotic Solvent • Screen Inorganic Bases (K₂CO₃) • Lower Reaction Temperature dehalogenation->action_dehalogenation Yes action_no_reaction Action: • Increase Temperature • Screen Bulky/NHC Ligands • Screen Different Bases/Solvents no_reaction->action_no_reaction Yes success Improved Yield action_homocoupling->success action_dehalogenation->success action_no_reaction->success

Caption: A stepwise guide to troubleshooting low product yield.

Optimized Experimental Protocols

The following protocols provide robust starting points for the ethynylation of a halo-pyrazole substrate.

Protocol A: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol is a classic method suitable for reactive substrates like 1-ethyl-4-iodo-1H-pyrazole.

Reagents & Equipment:

  • 1-Ethyl-4-iodo-1H-pyrazole (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2-5 mol%)

  • Copper(I) Iodide (CuI) (4-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), anhydrous and degassed (Solvent and Base)

  • Anhydrous, degassed co-solvent (e.g., THF or DMF), if needed

  • Schlenk flask or sealed reaction vial, magnetic stir bar, inert atmosphere (Argon or Nitrogen)

Step-by-Step Methodology:

  • Preparation: Flame-dry the Schlenk flask under vacuum and backfill with inert gas. Repeat three times.

  • Reagent Addition: To the flask, add the 1-ethyl-4-iodo-1H-pyrazole (1.0 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and CuI (0.1 equiv) under a positive flow of inert gas.

  • Solvent Addition: Add anhydrous, degassed triethylamine (approx. 0.2 M concentration). If the substrate has poor solubility, a co-solvent like THF can be used.

  • Degassing: Subject the heterogeneous mixture to three cycles of "freeze-pump-thaw" to ensure all dissolved oxygen is removed.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Stir the mixture at room temperature. If no reaction is observed after 1-2 hours (monitor by TLC or LC-MS), slowly heat the reaction to 40-60 °C.

  • Workup: Once the reaction is complete, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol B: Copper-Free Sonogashira Coupling

This protocol is recommended when alkyne homocoupling is a significant issue or for sensitive substrates.

Reagents & Equipment:

  • 1-Ethyl-4-bromo-1H-pyrazole (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Palladium Precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Bulky Phosphine Ligand (e.g., SPhos, 4 mol%)

  • Inorganic Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane or DMF)

  • Schlenk flask or sealed reaction vial, magnetic stir bar, inert atmosphere (Argon or Nitrogen)

Step-by-Step Methodology:

  • Preparation: Flame-dry the Schlenk flask under vacuum and backfill with inert gas.

  • Reagent Addition: In a glovebox or under a positive flow of argon, add the 1-ethyl-4-bromo-1H-pyrazole (1.0 equiv), palladium precatalyst, ligand, and base to the flask.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Dioxane).

  • Degassing: Perform three "freeze-pump-thaw" cycles on the reaction mixture.

  • Alkyne Addition: Add the terminal alkyne (1.5 equiv) via syringe.

  • Reaction: Seal the vial or flask and heat the mixture to 80-100 °C. Monitor reaction progress by TLC or LC-MS. Note that bromo-pyrazoles are less reactive than iodo-pyrazoles and typically require higher temperatures. [7]7. Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography.

Data & Condition Summary Tables

Table 1: Troubleshooting Quick Reference

Issue Observed Probable Cause(s) Recommended Action(s)
Low Conversion Catalyst inhibition by pyrazole; Wet/oxygenated reagents; Suboptimal temperature. Use bulky/NHC ligands; Rigorously dry/degas all reagents; Screen temperatures (e.g., RT to 80 °C). [1][4]
Alkyne Homocoupling Presence of oxygen; Copper(I) co-catalyst. Perform "freeze-pump-thaw" degassing; Switch to a copper-free protocol. [3][6]
Hydrodehalogenation Protic solvent; Inappropriate base; High temperature. Use aprotic solvents (THF, Dioxane); Screen inorganic bases (K₂CO₃); Lower reaction temperature. [13][14]

| Catalyst Decomposition | Temperature too high; Unstable ligand. | Lower reaction temperature; Use a robust, bulky phosphine ligand to stabilize Pd(0). [3]|

Table 2: Comparison of Common Bases in Sonogashira Coupling

Base Type Examples Advantages Disadvantages
Amine Bases Et₃N, DIPEA, Piperidine Often act as both base and solvent; Good solubility for many reagents. Can be a source of impurities; May contribute to hydrodehalogenation; Must be rigorously dried and degassed. [8]

| Inorganic Bases | K₂CO₃, Cs₂CO₃, K₃PO₄ | Less likely to cause side reactions; Readily available in high purity. | Poor solubility can lead to heterogeneous mixtures requiring efficient stirring; May require a co-solvent. [8][13]|

Table 3: Recommended Starting Conditions for 1-Ethyl-Halo-Pyrazoles

Substrate Reactivity Typical Catalyst System Recommended Temperature
1-Ethyl-4-iodo-1H-pyrazole High PdCl₂(PPh₃)₂ / CuI Room Temperature to 60 °C [6][7]
1-Ethyl-4-bromo-1H-pyrazole Moderate Pd(OAc)₂ / Bulky Ligand (e.g., SPhos) 80 °C to 110 °C [7][16]

| 1-Ethyl-4-chloro-1H-pyrazole | Low | Specialized Pd / NHC Ligand systems | >120 °C, often requires microwave conditions [7]|

References

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • Ali, H., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Retrieved January 22, 2026, from [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved January 22, 2026, from [Link]

  • Praveen, C., et al. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. Journal of Organic Chemistry. Retrieved January 22, 2026, from [Link]

  • Wang, X., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. Retrieved January 22, 2026, from [Link]

  • ChemOrgChem. (2025). Sonogashira coupling reaction | Organometallic name reaction. YouTube. Retrieved January 22, 2026, from [Link]

  • Wang, Y., et al. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Precision Chemistry. Retrieved January 22, 2026, from [Link]

  • Jiang, H., et al. (2010). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry. Retrieved January 22, 2026, from [Link]

  • Jiang, H., et al. (2010). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. ResearchGate. Retrieved January 22, 2026, from [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles | Request PDF. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Glaser Coupling, Hay Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 22, 2026, from [Link]

  • Sonogashira coupling - YouTube. (2019). Retrieved January 22, 2026, from [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC - NIH. (2025). Retrieved January 22, 2026, from [Link]

  • Ethyl Vinyl Ether - An Agent for Protection of the Pyrazole NH-Fragment. A Convenient Method for the Preparation of N-Unsubstituted 4-Alkynylpyrazoles - ResearchGate. (2025). Retrieved January 22, 2026, from [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

  • C−I Selective Sonogashira and Heck Coupling Reactions Catalyzed by Aromatic Triangular Tri‐palladium | Request PDF. (2022). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023). Retrieved January 22, 2026, from [Link]

  • Shroder, M. (n.d.). The Sonogashira Coupling. Retrieved January 22, 2026, from [Link]

  • Synthetic strategies of pyrazole‐directing C−H activation - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC. (n.d.). Retrieved January 22, 2026, from [Link]

  • Efficient synthesis of fused pyrazoles via simple cyclization of o-alkynylchalcones with hydrazine. (n.d.). Retrieved January 22, 2026, from [Link]

  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (2021). Retrieved January 22, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Efficient Sonogashira Coupling of 1-Ethyl-5-Halo-1H-Pyrazole

Welcome to the technical support center for catalyst selection in Sonogashira coupling reactions involving 1-ethyl-5-halo-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for catalyst selection in Sonogashira coupling reactions involving 1-ethyl-5-halo-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial C-C bond-forming reaction. Here, we address common challenges and provide in-depth, evidence-based solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Sonogashira reaction with a 1-ethyl-5-halo-1H-pyrazole is showing low to no conversion. What are the primary factors I should investigate?

A1: Low or no conversion in Sonogashira couplings with pyrazole substrates can often be traced back to a few key areas: the catalyst system, the reactivity of the halide, and the reaction conditions.

  • Catalyst Inactivation: Pyrazoles, as N-heterocycles, have the potential to coordinate with the palladium center, which can inhibit the catalytic cycle. It is crucial to select a catalyst system that is robust to such interactions. The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands is often recommended to promote the desired catalytic activity.[1]

  • Halide Reactivity: The reactivity of the halogen on the pyrazole ring follows the general trend: I > Br >> Cl.[2][3] If you are using a 5-bromo or 5-chloro pyrazole, more forcing conditions, such as higher temperatures or more specialized catalyst systems, may be necessary to achieve good yields.[3][4]

  • Reagent Quality: The purity of your reagents is paramount. Solvents and amine bases must be anhydrous and thoroughly degassed. Oxygen can lead to the undesirable homocoupling of the alkyne (Glaser coupling), and water can deactivate the catalyst.[1][5] In some cases, simply distilling the amine base can resolve reaction failures.[1][6]

Q2: I'm observing a significant amount of alkyne homocoupling (Glaser product). How can I minimize this side reaction?

A2: The formation of Glaser coupling byproducts is a frequent issue in copper-catalyzed Sonogashira reactions, primarily caused by the presence of oxygen.[5][7] Here are several strategies to mitigate this:

  • Ensure Rigorously Anaerobic Conditions: This is the most critical factor. Employ techniques like freeze-pump-thaw cycles for solvent degassing or continuous sparging with an inert gas (Argon or Nitrogen) before and during the reaction.[1][5]

  • Consider Copper-Free Conditions: The copper(I) co-catalyst is a known promoter of Glaser coupling.[5][7][8] Switching to a copper-free protocol is often the most effective way to eliminate this side product, especially for sensitive substrates.[7][9][10]

  • Slow Addition of the Alkyne: Maintaining a low concentration of the terminal alkyne throughout the reaction can favor the desired cross-coupling pathway over the bimolecular homocoupling.[1][11]

  • Reduce Copper Catalyst Loading: If a copper-catalyzed system is necessary, reducing the amount of the copper(I) salt can help to decrease the rate of homocoupling.[5]

Q3: Which palladium catalyst and ligand combination is most effective for a 1-ethyl-5-halo-1H-pyrazole substrate?

A3: The optimal choice of catalyst and ligand is highly dependent on the specific halide (iodo, bromo, or chloro) and the steric and electronic properties of the coupling partner. However, some general principles apply:

  • For 5-Iodopyrazoles: These are generally the most reactive substrates.[12] Standard catalyst systems like PdCl₂(PPh₃)₂/CuI or Pd(PPh₃)₄/CuI often provide good results under mild conditions.[2][8][13]

  • For 5-Bromopyrazoles and 5-Chloropyrazoles: These less reactive substrates typically require more advanced catalyst systems.[4] Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or P(t-Bu)₃ are highly effective.[4][12] These ligands promote the formation of a highly reactive, monoligated palladium(0) species that facilitates the challenging oxidative addition step.[7][11][14] N-heterocyclic carbene (NHC) ligands are also excellent choices for these substrates due to their strong σ-donating ability, which stabilizes the palladium catalyst.[1][11][13]

  • Pre-catalysts: For ease of handling and improved reproducibility, consider using air-stable palladium pre-catalysts that readily generate the active Pd(0) species in situ.[1][7]

Q4: I am seeing hydrodehalogenation of my 1-ethyl-5-halo-1H-pyrazole. What is causing this and how can I prevent it?

A4: Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction that can be influenced by the choice of solvent, base, and reaction temperature.[5] To minimize this unwanted outcome:

  • Avoid Alcohol Solvents: Solvents like methanol can act as a hydride source, particularly in the presence of a strong base, leading to hydrodehalogenation.[5] Opt for aprotic solvents such as DMF, THF, dioxane, or acetonitrile.[1]

  • Optimize the Base: The strength and type of base can play a role. While amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common, consider screening weaker bases if hydrodehalogenation is a significant issue.[5]

  • Lower the Reaction Temperature: Higher temperatures can sometimes accelerate the rate of hydrodehalogenation.[1][5] If your reaction allows, try running it at a lower temperature for a longer period.

Q5: Should I use a copper co-catalyst? What are the pros and cons?

A5: The use of a copper(I) co-catalyst is a defining feature of the traditional Sonogashira reaction, but copper-free protocols have become increasingly popular.[9][10]

  • Role of Copper: In the classical mechanism, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, which is a key step in the catalytic cycle.[2][7] This generally leads to faster reaction rates at lower temperatures.

  • Drawbacks of Copper: The primary disadvantage is the promotion of alkyne homocoupling (Glaser coupling), especially in the presence of oxygen.[7][9] Copper residues can also be problematic in pharmaceutical applications, requiring additional purification steps.[7]

  • When to Go Copper-Free: Copper-free systems are highly recommended when Glaser coupling is a major issue or when synthesizing compounds for biological applications where metal contamination is a concern.[7][15] These systems often require more specialized ligands and potentially higher reaction temperatures to achieve comparable efficiency.[4]

Data Presentation

Table 1: Recommended Catalyst Systems for 1-Ethyl-5-Halo-1H-Pyrazoles
HalideReactivityRecommended Catalyst SystemKey Considerations
Iodo HighSystem A (Copper-Catalyzed): PdCl₂(PPh₃)₂ (2-5 mol%), CuI (4-10 mol%), Et₃N or DIPEA, DMF or THF, Room Temp to 60 °C.[1][8]Generally provides good to excellent yields. Monitor for Glaser coupling.
Bromo ModerateSystem B (Copper-Free): Pd(OAc)₂ (2-5 mol%), XPhos or SPhos (4-10 mol%), K₂CO₃ or Cs₂CO₃, Dioxane or Toluene, 80-110 °C.[12][16]Requires higher temperatures. Eliminates Glaser coupling.
Chloro LowSystem C (Advanced Copper-Free): Pd precatalyst (e.g., XPhos-Pd-G3) (1-5 mol%), K₃PO₄, t-BuOH, 100-120 °C.Requires highly active catalyst systems and more forcing conditions.

Experimental Protocols

Protocol 1: Standard Copper-Co-Catalyzed Sonogashira Coupling of 1-Ethyl-5-iodo-1H-pyrazole

This protocol is a general starting point and may require optimization for specific alkynes.

  • Reaction Setup: To a flame-dried Schlenk flask, add 1-ethyl-5-iodo-1H-pyrazole (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous, degassed DMF (to make a ~0.2 M solution) and triethylamine (2.0 equiv) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise to the stirring mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling of 1-Ethyl-5-bromo-1H-pyrazole

This protocol utilizes a more active catalyst system suitable for less reactive aryl bromides.

  • Reaction Setup: In a glovebox, add 1-ethyl-5-bromo-1H-pyrazole (1.0 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₂CO₃ (2.0 equiv) to a vial equipped with a stir bar.

  • Solvent and Alkyne Addition: Add anhydrous, degassed dioxane (to make a ~0.2 M solution) and the terminal alkyne (1.5 equiv).

  • Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Catalytic Cycles of the Sonogashira Coupling

Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition (R¹-X) product_complex R¹-Pd(II)L₂(C≡CR²) pd_complex->product_complex Transmetalation product_complex->pd0 Reductive Elimination product R¹-C≡CR² product_complex->product cu_x CuX cu_acetylide Cu-C≡CR² cu_x->cu_acetylide + H-C≡CR² + Base cu_acetylide->pd_complex cu_acetylide->cu_x

Caption: The interconnected catalytic cycles of the copper-catalyzed Sonogashira reaction.

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow start Low/No Conversion in Sonogashira Reaction check_reagents Check Reagent Quality (Anhydrous/Degassed?) start->check_reagents check_halide Assess Halide Reactivity (I > Br > Cl) check_reagents->check_halide Reagents OK optimize_conditions Optimize Reaction Conditions check_halide->optimize_conditions increase_temp Increase Temperature optimize_conditions->increase_temp Yes change_catalyst Change Catalyst System optimize_conditions->change_catalyst No Improvement change_base_solvent Screen Base/Solvent increase_temp->change_base_solvent success Successful Coupling increase_temp->success Improved Yield change_base_solvent->change_catalyst change_base_solvent->success Improved Yield bulky_ligand Use Bulky, Electron-Rich Phosphine or NHC Ligand change_catalyst->bulky_ligand Yes change_catalyst->success No copper_free Switch to Copper-Free Protocol bulky_ligand->copper_free copper_free->success

Caption: A decision-making workflow for troubleshooting low-yielding Sonogashira reactions.

References

  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Iodopyrazoles.
  • Eller, G. A., Vilkauskaitė, G., Arbačiauskienė, E., Šačkus, A., & Holzer, W. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles.
  • BenchChem. (2025). Technical Support Center: Sonogashira Coupling of Iodopyrazoles.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Eller, G. A., et al. (2011). ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles.
  • BenchChem. (2025).
  • MDPI. (n.d.).
  • Royal Society of Chemistry. (n.d.). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
  • RSC Publishing. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • BenchChem. (2025).
  • MDPI. (n.d.).
  • The Chemical Reaction Database. (2008). Copper-free Sonogashira coupling.
  • National Institutes of Health. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview.
  • ResearchGate. (2004).
  • ResearchGate. (n.d.). Copper-free Sonogashira coupling reactions in the presence of the PdCl2(PPh3)3.
  • Organic Chemistry Portal. (2008). Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions.
  • BenchChem. (2025). Troubleshooting guide for the Sonogashira reaction with ortho-substituted aryl bromides.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 4-Halo-Pyrazoles in Cross-Coupling Reactions.
  • Green Chemistry (RSC Publishing). (n.d.). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles.
  • DSpace@MIT. (2014). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development.
  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen.

Sources

Optimization

Stability issues of 1-ethyl-5-ethynyl-1H-pyrazole under acidic or basic conditions

Overview This technical guide provides in-depth support for researchers, scientists, and drug development professionals working with 1-ethyl-5-ethynyl-1H-pyrazole. The stability of this molecule is paramount for reproduc...

Author: BenchChem Technical Support Team. Date: February 2026

Overview

This technical guide provides in-depth support for researchers, scientists, and drug development professionals working with 1-ethyl-5-ethynyl-1H-pyrazole. The stability of this molecule is paramount for reproducible experimental outcomes, particularly in the context of screening, synthesis, and formulation development. This document addresses common stability issues encountered under acidic and basic conditions, offering troubleshooting advice, mechanistic explanations, and validated protocols to assess stability in your own laboratory setting.

The core structure of 1-ethyl-5-ethynyl-1H-pyrazole combines a generally robust N-substituted pyrazole ring with a chemically reactive terminal alkyne. The pyrazole ring itself is aromatic and relatively resistant to degradation.[1][2] However, the molecule's stability is largely dictated by the interplay of pH with two key functional groups: the basic pyridine-like nitrogen (N2) of the pyrazole ring and the acidic proton of the terminal ethynyl group.[3][4] Understanding these properties is crucial for preventing unintended reactions and degradation.

Frequently Asked Questions (FAQs)

Q1: My solution of 1-ethyl-5-ethynyl-1H-pyrazole turned cloudy and I'm observing a loss of starting material after adding a strong base (e.g., NaH, BuLi, NaNH₂). What is happening?

A: You are likely observing the deprotonation of the terminal alkyne. The hydrogen atom on the ethynyl group is acidic (pKa ≈ 25-26) due to the high s-character of the sp-hybridized carbon atom.[5] Very strong bases, such as sodium amide (NaNH₂), sodium hydride (NaH), or n-butyllithium (BuLi), are capable of abstracting this proton to form a sodium or lithium acetylide salt.[4][6] This newly formed acetylide is a potent carbon-centered nucleophile.[7] The cloudiness is likely the precipitation of this salt, especially in less polar organic solvents. The "loss of starting material" is, in fact, a chemical transformation into this highly reactive species, which can then participate in subsequent SN2 or carbonyl addition reactions.[5]

Q2: Is it safe to use common laboratory bases like sodium hydroxide (NaOH) or triethylamine (TEA) with this compound?

A: Generally, yes, with caution. The terminal alkyne proton is not acidic enough to be significantly deprotonated by weaker bases like NaOH, sodium ethoxide, or tertiary amines.[6] However, even with these bases, two less common but potential issues should be considered. First, in concentrated solutions or under prolonged heating, base-catalyzed side reactions may occur. Second, some strong bases can induce the opening of the pyrazole ring itself, although this typically requires harsh conditions.[1][3] For most applications requiring a base where the acetylide is not the desired product, using a hindered, non-nucleophilic base or carefully controlling stoichiometry and temperature is recommended.

Q3: How does 1-ethyl-5-ethynyl-1H-pyrazole behave in acidic solutions (e.g., HCl, TFA)?

A: The compound is generally stable in moderately acidic conditions, but its chemical nature changes. The pyrazole ring contains a pyridine-like nitrogen at the N2 position, which is basic (pKa of the conjugate acid is ~2.5).[1][2] In the presence of an acid, this nitrogen will be protonated to form a pyrazolium cation.[3] This transformation increases the compound's polarity and its solubility in aqueous acidic media. Both the pyrazole ring and the ethynyl group are typically stable and do not decompose under these conditions, provided no strong oxidizing agents or specific catalysts for alkyne hydration (like mercury salts) are present.

Q4: What is the optimal pH range for storing and handling aqueous or semi-aqueous solutions of this compound?

A: For maximum stability and to avoid unintended reactivity, it is recommended to maintain solutions in a pH range of 5.0 to 7.5 . This neutral-to-slightly-acidic range avoids both the protonation of the N2 nitrogen (which occurs at lower pH) and the deprotonation of the sensitive ethynyl proton (which requires a strongly basic environment). Buffering your solution within this range is advisable for prolonged experiments or storage.

Q5: I am performing a cross-coupling reaction at the ethynyl position and see low yields. Could stability be the issue?

A: Yes, stability under the reaction conditions is a critical factor. Many cross-coupling reactions (e.g., Sonogashira coupling) are performed under basic conditions, often using an amine base. If the base is too strong or if reaction temperatures are too high, you risk side reactions involving the pyrazole ring or base-induced oligomerization of the alkyne. Ensure your base is appropriate for the catalytic cycle and consider if the formation of the acetylide is a required step or an unwanted side reaction in your specific protocol.

Troubleshooting Guide

This table provides a quick reference for common issues, their probable causes rooted in chemical principles, and actionable solutions.

Symptom Observed Potential Chemical Cause Recommended Action & Rationale
Loss of starting material in strongly basic media (pH > 12) Deprotonation of the terminal alkyne to form a reactive acetylide anion.[6][7]Action: If acetylide formation is not desired, switch to a weaker, non-nucleophilic base (e.g., DBU, DIPEA). Rationale: Avoids the abstraction of the acidic alkyne proton.
Precipitate formation upon adding NaH, LDA, or BuLi Formation of the corresponding sodium or lithium acetylide salt, which may have low solubility.[5]Action: Use a more polar aprotic solvent (e.g., THF, Dioxane) to improve solubility or use the resulting suspension directly in the next step. Rationale: The salt is ionic and requires a suitable solvent for solvation.
Increased aqueous solubility at low pH (pH < 4) Protonation of the basic N2 nitrogen on the pyrazole ring, forming a more polar pyrazolium salt.[2][3]Action: If this is undesirable, buffer the solution to a pH > 5. If enhanced solubility is needed for a reaction, this property can be exploited. Rationale: Controls the ionization state of the molecule.
Inconsistent results in unbuffered aqueous solutions Minor shifts in pH during the experiment are altering the protonation state of either the pyrazole N2 or the terminal alkyne.Action: Use a suitable buffer system (e.g., phosphate, MES) to maintain a constant pH between 5.0 and 7.5. Rationale: Ensures a consistent chemical environment and reproducible results.
Degradation under harsh basic conditions and heat Potential for strong base-mediated ring-opening of the pyrazole heterocycle.[1][3]Action: Avoid prolonged exposure to highly concentrated strong bases and high temperatures. Perform reactions at the lowest effective temperature. Rationale: Minimizes the energy input required for high-activation-energy degradation pathways.

Visualizing the Stability Profile

The following diagrams illustrate the key chemical transformations of 1-ethyl-5-ethynyl-1H-pyrazole under basic and acidic conditions.

Basic_Condition cluster_main Reaction under Strong Base start 1-Ethyl-5-ethynyl-1H-pyrazole product 1-Ethyl-5-ethynyl-1H-pyrazole Acetylide Anion start->product + Strong Base (e.g., NaH) - H₂ / Na⁺

Caption: Deprotonation of the terminal alkyne under strong basic conditions.

Acidic_Condition cluster_main Reaction under Acidic Conditions start 1-Ethyl-5-ethynyl-1H-pyrazole product 1-Ethyl-5-ethynyl-1H-pyrazolium Cation start->product + H⁺ (e.g., HCl)

Caption: Protonation of the pyrazole N2 atom under acidic conditions.

Experimental Protocols for Stability Assessment

These protocols provide a systematic framework for evaluating the stability of 1-ethyl-5-ethynyl-1H-pyrazole. The core principle is to compare a sample stored under specific stress conditions to a control sample analyzed at the outset.[8][9]

Protocol 1: General Stability Testing Workflow

This workflow can be adapted for both acidic and basic conditions by modifying the stress condition in Step 3.

Stability_Workflow prep Step 1: Prepare Stock Solution Dissolve compound in a suitable organic solvent (e.g., ACN, THF) to a known concentration (e.g., 1 mg/mL). t0 Step 2: Time Zero (T₀) Analysis Immediately dilute an aliquot of the stock solution to the final test concentration and analyze via HPLC/LC-MS. This is your control. prep->t0 stress Step 3: Apply Stress Condition Add aliquots of the stock solution to vials containing pre-prepared acidic or basic buffers/solutions. prep->stress compare Step 6: Data Comparison Compare the peak area of the parent compound at Tₓ to the T₀ sample. Calculate percent remaining. t0->compare Control Data incubate Step 4: Incubate Store the vials at a controlled temperature (e.g., RT, 40°C) for a defined period (e.g., 1, 4, 8, 24 hours). stress->incubate analyze Step 5: Time Point (Tₓ) Analysis At each time point, quench the reaction (if necessary by neutralizing), and analyze via HPLC/LC-MS. incubate->analyze analyze->compare Test Data

Caption: General workflow for kinetic stability assessment.

Protocol 2: Step-by-Step Stability Assessment in Solution

Objective: To quantify the degradation of 1-ethyl-5-ethynyl-1H-pyrazole over 24 hours at room temperature under representative acidic, neutral, and basic conditions.

Materials:

  • 1-ethyl-5-ethynyl-1H-pyrazole

  • Acetonitrile (ACN) or other suitable organic solvent

  • Deionized Water

  • Buffer Solutions:

    • Acidic: pH 2.0 (0.01 M HCl)

    • Neutral: pH 7.0 (Phosphate Buffered Saline)

    • Basic: pH 12.0 (0.01 M NaOH)

  • HPLC or LC-MS system with a suitable C18 column

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 1-ethyl-5-ethynyl-1H-pyrazole in acetonitrile.

  • Test Sample Preparation:

    • Label three sets of vials for each time point (e.g., T=0, T=1h, T=4h, T=24h) for each pH condition.

    • For each vial, add 950 µL of the respective aqueous buffer (pH 2, 7, or 12).

    • Add 50 µL of the 1 mg/mL stock solution to each vial to achieve a final concentration of 50 µg/mL. Mix thoroughly.

  • Time Zero (T₀) Analysis: Immediately take the "T=0" vials for each pH condition and analyze them via HPLC/LC-MS. Record the peak area of the parent compound. This serves as the 100% reference value for each condition.[9]

  • Incubation: Store the remaining vials at a constant room temperature (e.g., 25°C), protected from light.

  • Time Point Analysis: At each designated time point (1h, 4h, 24h), retrieve the corresponding set of vials. Before injection, if using LC-MS, consider quenching the acidic and basic samples by adding a small amount of neutralizing agent to prevent damage to the column or alteration of ionization. Analyze the samples by HPLC/LC-MS using the same method as the T₀ samples.

  • Data Analysis:

    • For each time point and pH condition, calculate the percentage of the compound remaining using the formula: % Remaining = (Peak Area at Tₓ / Peak Area at T₀) * 100

    • Plot "% Remaining" versus time for each pH condition to visualize the degradation profile. A significant drop (>10-15%) indicates instability under those conditions.

References

  • Vertex AI Search Result[5]: Acidity of Terminal Alkynes Explained | Why Alkynes Are More Acidic Than Alkenes. (2025). [Source details not fully provided].

  • University of Calgary: Ch 9: Acidity of Terminal Alkynes. chem.ucalgary.ca. [Link]

  • Michigan State University Chemistry[6]: Alkyne Reactivity. chemistry.msu.edu. [Link]

  • Chemistry LibreTexts[7]: Acidity of Terminal Alkynes. (2023). chem.libretexts.org. [Link]

  • Allen Institute[4]: Acidity of Alkynes: Why Terminal Alkynes are Acidic (CnH₂n-₂). allen.ac.in. [Link]

  • ResearchGate[10]: Effect of the acid and base on the pyrazole ring. researchgate.net. [Link]

  • MDPI[1]: An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024). mdpi.com. [Link]

  • ResearchGate[11]: On the relationships between basicity and acidity in azoles. (2016). researchgate.net. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research[2]: Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). globalresearchonline.net. [Link]

  • ResearchGate[8]: A protocol for testing the stability of biochemical analytes. Technical document. researchgate.net. [Link]

  • PubMed[9]: A protocol for testing the stability of biochemical analytes. Technical document. (2019). pubmed.ncbi.nlm.nih.gov. [Link]

Sources

Troubleshooting

Technical Support Center: Efficient Removal of Copper Catalyst from 1-Ethyl-5-ethynyl-1H-pyrazole Click Products

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the critical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the critical post-reaction step: the removal of residual copper catalyst from products synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry."

The focus of this guide is on products derived from 1-ethyl-5-ethynyl-1H-pyrazole, a common building block. The presence of the pyrazole and the resulting triazole moieties can introduce specific purification challenges due to their potential to chelate copper ions.[1] Failure to remove the copper catalyst can lead to significant issues, including cellular toxicity in biological assays, interference with downstream applications like fluorescence, and compromised product stability.[2][3]

Part 1: Troubleshooting Guide

This section is designed to provide rapid solutions to common problems encountered during the workup and purification of your click reaction products.

Problem Observed Probable Cause(s) Recommended Solutions & Expert Insights
Persistent blue or green color in the purified organic product. Incomplete removal of copper(II) salts. The product itself, containing N-heterocycles (pyrazole and triazole), may be strongly chelating the copper ions.[1]1. Perform additional aqueous washes with a chelating agent like 0.5 M EDTA solution.[3] 2. Wash with a saturated aqueous solution of ammonium chloride ; this forms a deep blue tetraamminecopper(II) complex that is highly soluble in the aqueous phase.[3][4] 3. For products stable to basic conditions, a wash with aqueous ammonia can be highly effective.[4] Observe the aqueous layer: a blue color indicates successful copper extraction.[4]
Low product yield after purification. - The product may have co-precipitated with copper salts during workup. - The product might be adsorbing too strongly to the purification media (e.g., silica gel or scavenger resin).[3] - For polar products, significant loss may occur into the aqueous phase during EDTA or other chelation washes.1. Test a small sample with your chosen scavenger resin to ensure your product is not irreversibly retained.[3] 2. Pass the crude mixture through a short plug of silica gel or alumina . This can often trap the copper salts while allowing the desired product to elute.[4][5] 3. If using aqueous extraction, minimize the volume of the aqueous phase and consider back-extracting the aqueous layers with a fresh portion of organic solvent to recover any dissolved product.
Product appears to degrade during copper removal. - Exposure to harsh pH conditions (strongly acidic or basic) during aqueous washes.[3] - Residual copper may be catalyzing the oxidation of sensitive functional groups on your molecule.[6]1. Use buffered solutions (e.g., phosphate-buffered saline with EDTA) to maintain a neutral pH during extractions.[3] 2. Work quickly and at lower temperatures to minimize contact time with potentially harmful reagents. 3. Ensure the reaction is run under an inert atmosphere to prevent air oxidation, which can be exacerbated by the copper catalyst.
Inconsistent or poor results in subsequent biological assays. Trace amounts of residual copper are causing cytotoxicity or interfering with assay components (e.g., enzymes, fluorescent probes).[2]1. Employ a multi-step purification strategy : For example, an EDTA wash followed by filtration through a scavenger resin or a silica plug. 2. Quantify residual copper using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to ensure levels are below the tolerance threshold for your specific application. A common target is <50 ppm.[4]

Part 2: Frequently Asked Questions (FAQs) & In-Depth Protocols

This section provides a deeper understanding of the principles behind copper removal and offers detailed, step-by-step protocols for common and effective methods.

Q1: What are the primary methods for removing copper, and how do they work?

There are four main strategies for removing copper catalysts, each with its own mechanism and ideal use case.

  • Aqueous Chelation/Extraction: This involves washing the organic reaction mixture with an aqueous solution of a chelating agent. The chelator, such as Ethylenediaminetetraacetic acid (EDTA), forms a stable, water-soluble coordination complex with the copper ions, effectively pulling them from the organic phase into the aqueous phase, which is then discarded.[2] This is a cost-effective and widely applicable method.

  • Solid-Phase Scavenging: This technique uses solid supports, typically polymer resins, that are functionalized with groups that have a high affinity for metals (e.g., thiourea, iminodiacetic acid).[1] The resin is stirred with the crude reaction mixture, selectively binds the copper, and is then simply removed by filtration. This method is often very clean and efficient.

  • Precipitation: This method involves changing the solvent conditions or adding an anti-solvent to cause the copper salts to precipitate out of the solution, after which they can be removed by filtration.[7] This is less common for this specific application but can be useful in certain large-scale scenarios.

  • Filtration through Adsorbents: The entire crude reaction mixture is passed through a short column ("plug") of an adsorbent material like silica gel, Celite, or alumina.[1][5] The polar copper salts adsorb onto the solid support, while the typically less polar organic product elutes with the solvent.

Q2: How do I choose the best copper removal method for my 1-ethyl-5-ethynyl-1H-pyrazole product?

The optimal choice depends on several factors: the scale of your reaction, the solubility and stability of your product, and the required final purity. The following workflow can guide your decision.

G start Crude Reaction Mixture q1 Is the product soluble in a water- immiscible organic solvent? start->q1 chelation Aqueous Chelation (e.g., EDTA Wash) [Protocol 1] q1->chelation Yes q2 Is the product water-soluble? q1->q2 No final_check Assess Purity: Is it still colored or does it fail assay? chelation->final_check scavenger1 Solid-Phase Scavenger (e.g., Thiol Resin) [Protocol 2] scavenger1->final_check dialysis Dialysis against EDTA Buffer q2->dialysis Yes (Biomolecule) spe Solid-Phase Extraction (e.g., C18 Cartridge) q2->spe Yes (Small Molecule) dialysis->final_check spe->final_check plug Pass through Silica/Alumina Plug [Protocol 3] final_check->plug Yes end Pure Product final_check->end No plug->end

Caption: Decision workflow for selecting a copper removal method.
Protocol 1: Copper Removal by Aqueous EDTA Wash

This protocol is a robust first-line method for many common click reactions where the product is soluble in an organic solvent like dichloromethane (DCM) or ethyl acetate.

Mechanism Visualization:

G cluster_before Before Chelation cluster_after After Chelation Cu Cu²⁺ Product Product-N: Product->Cu Weak Coordination Cu_EDTA Cu²⁺ EDTA_N1 N EDTA_N1->Cu_EDTA EDTA_N2 N EDTA_N2->Cu_EDTA EDTA_O1 O EDTA_O1->Cu_EDTA EDTA_O2 O EDTA_O2->Cu_EDTA EDTA_O3 O EDTA_O3->Cu_EDTA EDTA_O4 O EDTA_O4->Cu_EDTA label_complex Stable Water-Soluble [Cu(EDTA)]²⁻ Complex

Caption: EDTA displaces the product to form a stable complex with copper.

Step-by-Step Procedure:

  • Dilution: Once the reaction is complete, dilute the reaction mixture with an appropriate organic solvent (e.g., DCM, ethyl acetate). This ensures the product remains soluble and reduces the viscosity.

  • Extraction: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a 0.5 M aqueous solution of EDTA (disodium salt).

  • Mixing: Shake the separatory funnel vigorously for 1-2 minutes. You may observe the aqueous layer turning blue as the copper-EDTA complex forms.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat: Repeat the extraction (steps 2-4) one or two more times, or until the aqueous layer is no longer colored.

  • Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual water and EDTA.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product, now depleted of copper.

Protocol 2: Copper Removal Using a Solid-Phase Scavenger Resin

This method is excellent for achieving very low levels of residual copper and is often simpler than repeated extractions.

Step-by-Step Procedure:

  • Resin Selection: Choose a copper scavenging resin (e.g., SiliaMetS Thiourea, QuadraSil AP).[1] The manufacturer's guide will provide information on capacity and solvent compatibility.

  • Addition: Add the scavenger resin to the crude reaction mixture (typically 3-5 equivalents relative to the copper catalyst).

  • Stirring: Stir the resulting slurry at room temperature. The required time can range from 30 minutes to several hours; monitor the disappearance of the color from the solution as an indicator of copper removal.

  • Filtration: Filter the mixture to remove the resin. A simple gravity filtration or filtration through a fritted funnel is sufficient.

  • Washing: Wash the collected resin with a fresh portion of the reaction solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure.

Protocol 3: Purification via a Silica or Alumina Plug

This is a rapid "polishing" step that can be used after an initial workup or as a standalone method if the copper contamination is not severe.

Step-by-Step Procedure:

  • Prepare the Plug: Place a small cotton ball or glass wool plug at the bottom of a Pasteur pipette or a small chromatography column. Add a layer of sand (approx. 0.5 cm), followed by the adsorbent (silica gel or alumina, approx. 5-10 cm).[4][5] Top with another small layer of sand.

  • Equilibrate: Wet the plug with the desired elution solvent.

  • Load: Dissolve your crude product in a minimal amount of the elution solvent and carefully load it onto the top of the plug.

  • Elute: Add more solvent to the top of the plug and collect the eluent. The copper salts will typically remain adsorbed at the top of the plug as a colored band.

  • Concentrate: Collect all the fractions containing your product and remove the solvent under reduced pressure.

References
  • Technical Support Center: Removal of Residual Copper Catalyst from Click Chemistry Reactions. Benchchem.
  • Technical Support Center: Copper Catalyst Removal in Click Chemistry. Benchchem.
  • How to remove copper after CuAAc click reaction?.
  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology.
  • Technical Support Center: Protocol for Removal of Copper C
  • Is there another way to get rid of the remnants of the copper catalyst?.
  • Aerobic Copper-Catalyzed Organic Reactions.
  • ORGANIC PRECIPITATION OF METALLIC COPPER.

Sources

Optimization

Characterization challenges of 1,4- vs 1,5-regioisomers in pyrazole synthesis

A-Scientist's-Guide-to-Navigating-the-Characterization-of-1,4-and-1,5-Regioisomers Welcome to the technical support center for pyrazole synthesis and characterization. This guide provides detailed answers to frequently a...

Author: BenchChem Technical Support Team. Date: February 2026

A-Scientist's-Guide-to-Navigating-the-Characterization-of-1,4-and-1,5-Regioisomers

Welcome to the technical support center for pyrazole synthesis and characterization. This guide provides detailed answers to frequently asked questions, troubleshooting advice for common experimental issues, and established protocols to assist researchers, scientists, and drug development professionals in unambiguously determining the structure of their synthesized pyrazole regioisomers.

Frequently Asked Questions (FAQs)

Q1: My pyrazole synthesis yielded two product spots on TLC with very similar Rf values. Why is it so challenging to distinguish between the 1,4- and 1,5-disubstituted regioisomers?

This is a classic and common challenge in pyrazole synthesis. The difficulty arises from the subtle structural differences between the 1,4- and 1,5-disubstituted isomers. Both regioisomers share the same molecular weight and often exhibit very similar polarities, leading to co-elution or poor separation in standard column chromatography.[1] Their structural similarity also means that many basic analytical techniques, like ¹H NMR, can sometimes be ambiguous without a more in-depth, multi-technique approach. The regioselectivity of the synthesis itself is highly dependent on factors like the steric and electronic properties of the substituents, reaction pH, and solvent choice, often leading to the formation of isomeric mixtures.[2]

Q2: What is the most reliable method for the unambiguous assignment of pyrazole regioisomers?

The gold standard for absolute, unambiguous structure determination is single-crystal X-ray crystallography .[3][4][5] If you can grow a suitable crystal of your compound, this technique will provide a definitive 3D map of the molecule, leaving no doubt about the connectivity of the atoms.[3][6]

However, obtaining high-quality crystals can be a significant challenge in itself. Therefore, in routine laboratory practice, a strategic combination of 2D Nuclear Magnetic Resonance (NMR) spectroscopy techniques is the most reliable and accessible method.[7] Specifically, Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are powerful tools to definitively establish the isomeric structure.[8][9]

Q3: I have a proton signal for the pyrazole ring, but its chemical shift isn't conclusive. How can I use 2D NMR to definitively assign the 1,4- vs. 1,5-isomer?

This is where the power of 2D NMR becomes indispensable. The key is to look for long-range correlations (through 2-3 bonds for HMBC, and through space for NOESY) between the protons on your substituents and the carbons or other protons of the pyrazole core.

  • For the 1,5-isomer: The substituent at the N1 position (let's call it R¹) is spatially close to the substituent at the C5 position (R⁵). A NOESY experiment should show a cross-peak between the protons of R¹ and the protons of R⁵.[8][10]

  • For the 1,4-isomer: The R¹ substituent is now distant from the substituent at C4 (R⁴). You would not expect to see a NOE correlation between R¹ and R⁴. Instead, you would look for HMBC correlations.

The following table and diagram summarize the key correlations to look for.

Technique 1,5-Regioisomer (Key Correlation) 1,4-Regioisomer (Key Correlation) Causality
NOESY Correlation between protons on N1-substituent and C5-substituent.[8][10]No correlation between protons on N1-substituent and C4-substituent.NOESY detects through-space proximity. In the 1,5-isomer, these groups are close neighbors on the ring.
HMBC Correlation from N1-substituent protons to pyrazole C5. Correlation from C5-substituent protons to pyrazole C5 and C4.Correlation from N1-substituent protons to pyrazole C5. Correlation from C4-substituent protons to pyrazole C3, C4, and C5.HMBC detects 2- and 3-bond J-coupling (through-bond connectivity). The pattern of these long-range couplings provides a definitive map of the molecular scaffold.[11][12]

Visual Guide to NMR-Based Isomer Assignment

The following diagrams illustrate the critical NMR correlations that differentiate the 1,4- and 1,5-regioisomers.

G cluster_15 1,5-Regioisomer cluster_14 1,4-Regioisomer isomer_15 caption1 Key NOESY and HMBC Correlations for 1,5-Isomer isomer_14 caption2 Key HMBC Correlations for 1,4-Isomer

Figure 1. Key NMR correlations for isomer differentiation.

Troubleshooting & Protocols

Q4: My NOESY experiment is inconclusive or shows no clear correlations. What should I do?

This is a common issue. A weak or absent NOE signal can be due to several factors.

Problem Potential Cause Recommended Solution
No NOE signal observedThe molecule is tumbling too rapidly in solution, averaging the NOE effect to zero. This is common for small molecules.Switch to a ROESY experiment. Rotating-frame Overhauser Effect Spectroscopy (ROESY) is effective for molecules in this tumbling regime and will still show through-space correlations.
Weak NOE signalsInsufficient sample concentration or suboptimal mixing time in the pulse sequence.Increase the sample concentration. Optimize the NOE mixing time; run a series of 1D NOE experiments with varying mixing times to find the optimal value before running the 2D experiment.
Ambiguous correlationsOverlapping signals in the ¹H spectrum.Improve spectral dispersion by using a higher-field NMR spectrometer if available. You can also try a different deuterated solvent, as solvent effects can sometimes shift proton resonances enough to resolve overlap.
Experimental Protocol: Distinguishing Isomers with HMBC

This protocol outlines the steps for acquiring and analyzing a ¹H-¹³C HMBC spectrum to determine pyrazole regiochemistry.

1. Sample Preparation:

  • Prepare a concentrated sample (10-20 mg) of your purified pyrazole isomer mixture or isolated isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure the solvent is dry to minimize exchangeable proton signals that could interfere.[11]

2. NMR Acquisition:

  • Acquire standard ¹H and ¹³C{¹H} spectra first to determine chemical shifts and ensure sample purity.

  • Set up a standard gradient-selected HMBC experiment (e.g., hsqcetgplp on Bruker instruments).

  • Key Parameter Optimization: The most critical parameter is the long-range coupling constant, J(C,H). Set this value to optimize for 2- and 3-bond correlations, typically around 8-10 Hz .[11] This is crucial because it filters out the strong, direct one-bond correlations.

3. Data Analysis:

  • Process the 2D data using appropriate software (e.g., TopSpin, MestReNova).

  • Step 1: Identify the cross-peak for the proton on the pyrazole ring (e.g., C4-H in a 1,5-isomer or C5-H in a 1,4-isomer). This proton should show correlations to two other pyrazole ring carbons, confirming its position.

  • Step 2 (The Decisive Step): Locate the signals for the protons on your N1-substituent (e.g., the N-CH₃ or N-CH₂ group).

  • Step 3: Trace the correlations from these N1-substituent protons to the carbons of the pyrazole ring.

    • If you see a correlation to the C5 carbon , this is strong evidence for either isomer.

    • Crucially, look for a correlation to the C3 carbon. A three-bond correlation from the N1-substituent protons to C3 is only possible in the 1,4-isomer . This correlation is impossible in the 1,5-isomer.

Q5: My isomers are inseparable by column chromatography. What are my options?

When standard silica gel chromatography fails, you may need to adjust your strategy.[1]

  • Optimize the Mobile Phase: Systematically screen different solvent systems with TLC. Try switching to a solvent system with different properties (e.g., using dichloromethane/methanol instead of hexane/ethyl acetate) or employing a very shallow solvent gradient during the column run.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC offers significantly higher resolving power. Both normal-phase and reverse-phase (e.g., using a C18 column) HPLC can be effective for separating closely related regioisomers.[1]

  • Preparative TLC: For small amounts of material, preparative thin-layer chromatography can sometimes provide the separation needed to obtain a pure sample for definitive analysis.

Q6: Can computational methods help me assign the correct isomer?

Yes, computational chemistry can be a powerful predictive tool. By using methods like Density Functional Theory (DFT) with the Gauge-Invariant Atomic Orbital (GIAO) method, you can calculate the theoretical NMR chemical shifts for both the 1,4- and 1,5-isomers.[13][14] You can then compare the predicted spectra for each isomer to your experimental data. The isomer whose calculated shifts more closely match the experimental values is likely the correct one.[15] While this doesn't replace experimental verification, it provides strong supporting evidence for your assignment.

Workflow for Pyrazole Regioisomer Characterization

Figure 2. Decision workflow for characterization.

References

  • BenchChem Technical Support Team. (2025).
  • ResearchGate. (n.d.). Regiocontrol in the synthesis of 1,5‐ or 1,4‐substituted pyrazoles 12–14 from enones 4. ResearchGate. [Link]

  • PubMed. (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. National Center for Biotechnology Information. [Link]

  • BenchChem Technical Support Team. (n.d.).
  • ResearchGate. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). A Complete Prediction Model of 1H- and 13C-NMR Chemical Shift and Torsional Angles in Phenyl Substituted Pyrazoles. ResearchGate. [Link]

  • PubMed Central. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. National Center for Biotechnology Information. [Link]

  • BenchChem Technical Support Team. (2025).
  • AZoNetwork. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. AZoM. [Link]

  • Sci-Hub. (1981). ChemInform Abstract: IDENTIFICATION OF N‐METHYLPYRAZOLE ANALOG ISOMERS BY (13)C NMR. [Link]

  • ResearchGate. (n.d.). Gas Chromatograph of Pyrazole Isomer Mixture. ResearchGate. [Link]

  • ResearchGate. (n.d.). X-ray crystallographic comparison of pyrazole subsidiaries. ResearchGate. [Link]

  • ResearchGate. (n.d.). Relevant NMR couplings observed in NOESY and HMBC spectra of 8 regio-isomers. ResearchGate. [Link]

  • ACS Publications. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry. [Link]

  • National Institutes of Health. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. National Center for Biotechnology Information. [Link]

  • ACS Publications. (n.d.). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N -Arylhydrazones and Nitroolefins. ResearchGate. [Link]

  • Organic Chemistry Portal. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. [Link]

  • BenchChem Technical Support Team. (n.d.).
  • National Institutes of Health. (n.d.). Synthesis of Chromone-Related Pyrazole Compounds. National Center for Biotechnology Information. [Link]

  • MDPI. (n.d.). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. [Link]

  • ACS Publications. (n.d.). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Journal of Chemical Information and Modeling. [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. National Center for Biotechnology Information. [Link]

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

  • PubMed Central. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Relevant ¹H-¹³C HMBC, ¹H-¹⁵N HMBC, and ¹H-¹H NOESY correlations and.... ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). Predicting paramagnetic 1H NMR chemical shifts and state-energy separations in spin-crossover host–guest systems. [Link]

  • ACS Publications. (2025). Access to Pyrazolo[1,5-a]pyrimidinone Regioisomers from Acylated Meldrum's Acids. Organic Letters. [Link]

  • ResearchGate. (2025). Access to Pyrazolo[1,5- a]pyrimidinone Regioisomers from Acylated Meldrum's Acids. ResearchGate. [Link]

  • ResearchGate. (2014). Use of activated enol ethers in the synthesis of pyrazoles: Reactions with hydrazine and a study of pyrazole tautomerism. ResearchGate. [Link]

  • PubMed. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Differentiation between[1][11][16]triazolo[1,5-a] pyrimidine and[1][11][16]triazolo[4,3-a]- Pyrimidine regioisomers by 1H-15N HMBC experiments. ResearchGate. [Link]

  • ACS Publications. (2025). Access to Pyrazolo[1,5- a]pyrimidinone Regioisomers from Acylated Meldrum's Acids. Organic Letters. [Link]

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Troubleshooting

Improving the regioselectivity of reactions involving the pyrazole ring of 1-ethyl-5-ethynyl-1H-pyrazole

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-ethyl-5-ethynyl-1H-pyrazole. This guide is designed to provide in-depth, practical solutions to commo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-ethyl-5-ethynyl-1H-pyrazole. This guide is designed to provide in-depth, practical solutions to common challenges related to achieving high regioselectivity in reactions involving this versatile building block. My aim is to move beyond simple protocols and offer a deeper understanding of the underlying principles that govern the reactivity of the pyrazole ring, empowering you to troubleshoot and optimize your synthetic strategies effectively.

Introduction: The Regiochemical Challenge of a Disubstituted Pyrazole

1-Ethyl-5-ethynyl-1H-pyrazole presents a unique set of regiochemical challenges and opportunities. The pyrazole ring itself has distinct electronic properties, and the interplay between the N-ethyl and C-ethynyl substituents dictates the preferred site of reaction. Understanding these directing effects is paramount to achieving the desired isomer and avoiding tedious purification of regioisomeric mixtures. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the issues you may encounter in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Electrophilic Aromatic Substitution: Targeting the C4 Position

Question: I am attempting an electrophilic aromatic substitution (e.g., halogenation, nitration) on 1-ethyl-5-ethynyl-1H-pyrazole and obtaining a mixture of products, or the reaction is not proceeding at the desired C4 position. Why is this happening and how can I improve the regioselectivity?

Answer:

This is a common challenge. The pyrazole ring is a π-excessive heterocycle, making it susceptible to electrophilic attack. However, the regiochemical outcome is a delicate balance of electronic and steric effects of the substituents.

The Underlying Chemistry:

The N1-ethyl group is an activating, ortho-, para-directing group (in this context, directing to C5 and C3). However, the C5 position is already substituted. The pyridine-like nitrogen at N2 is deactivating and directs meta to itself (to C4 and C5). The ethynyl group at C5 is a deactivating group, which further influences the electron density of the ring. The C4 position is generally the most electron-rich and sterically accessible site for electrophilic attack on a 1,5-disubstituted pyrazole.

Troubleshooting Guide for Electrophilic Aromatic Substitution:

Problem Potential Cause Suggested Solution
Low Conversion Insufficiently activated electrophile or harsh reaction conditions leading to decomposition.Use a milder electrophilic reagent. For example, for bromination, use N-bromosuccinimide (NBS) instead of Br₂. For nitration, consider using a milder nitrating agent like acetyl nitrate.
Mixture of Regioisomers (C3 and C4 substitution) Strong activating conditions or a highly reactive electrophile overcoming the inherent preference for C4.Lower the reaction temperature. Use a less polar solvent to reduce the reactivity of the electrophile.
Reaction at the Ethynyl Group The triple bond of the ethynyl group can also react with electrophiles.Protect the ethynyl group, for example, as a trimethylsilyl (TMS) derivative, before performing the electrophilic aromatic substitution. The TMS group can be easily removed post-reaction.

Experimental Protocol: Regioselective Bromination at C4

  • Dissolve 1-ethyl-5-ethynyl-1H-pyrazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain 4-bromo-1-ethyl-5-ethynyl-1H-pyrazole.

[3+2] Cycloaddition (Click Chemistry): Ensuring 1,4-Regioselectivity

Question: I am performing a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 1-ethyl-5-ethynyl-1H-pyrazole and an organic azide, but I am observing the formation of the undesired 1,5-regioisomer along with the expected 1,4-isomer. How can I enhance the regioselectivity of this "click" reaction?

Answer:

While the CuAAC reaction is renowned for its high regioselectivity, certain factors can lead to the formation of the undesired 1,5-isomer.[1][2]

The Underlying Chemistry:

The generally accepted mechanism for the Cu(I)-catalyzed azide-alkyne cycloaddition involves the formation of a copper acetylide intermediate. The organic azide then coordinates to the copper, and subsequent cyclization leads to a six-membered copper-containing intermediate that rearranges to the 1,4-disubstituted triazole product. The formation of the 1,5-isomer is typically a result of the uncatalyzed thermal cycloaddition, which can occur at elevated temperatures and often gives a mixture of regioisomers.[3]

Troubleshooting Guide for [3+2] Cycloaddition:

Problem Potential Cause Suggested Solution
Formation of 1,5-Regioisomer High reaction temperature promoting the uncatalyzed thermal cycloaddition.Conduct the reaction at room temperature. The Cu(I) catalyst should be sufficiently active to promote the reaction without heating.
Low Reaction Rate Inactive or insufficient Cu(I) catalyst.Use a reliable source of Cu(I), such as CuI or by in situ reduction of CuSO₄ with a reducing agent like sodium ascorbate.[4] The use of a stabilizing ligand, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), can protect the Cu(I) from oxidation and improve catalytic efficiency.[5]
Side Reactions Dimerization of the terminal alkyne (Glaser coupling).Ensure the reaction is performed under an inert atmosphere (nitrogen or argon) to minimize oxidation of the copper acetylide intermediate.

Experimental Protocol: Highly Regioselective CuAAC Reaction

  • To a solution of 1-ethyl-5-ethynyl-1H-pyrazole (1.0 eq) and the organic azide (1.0 eq) in a 1:1 mixture of t-butanol and water, add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (0.01 eq).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion , dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization to yield the pure 1,4-disubstituted triazole.

Sonogashira Cross-Coupling: Challenges with a Pyrazole-Substituted Alkyne

Question: I am trying to perform a Sonogashira coupling between 1-ethyl-5-ethynyl-1H-pyrazole and an aryl halide, but I am experiencing low yields and significant homocoupling of the alkyne (Glaser coupling). What are the critical parameters to control for a successful coupling?

Answer:

The Sonogashira coupling is a powerful tool for forming C(sp)-C(sp²) bonds.[6] However, its success with N-heterocyclic substrates can be sensitive to the reaction conditions.[7]

The Underlying Chemistry:

The Sonogashira reaction involves a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by a copper(I) salt.[8][9] The palladium catalyst undergoes oxidative addition to the aryl halide, while the copper co-catalyst forms a copper acetylide with the terminal alkyne. Transmetalation from copper to palladium, followed by reductive elimination, yields the coupled product and regenerates the active palladium(0) catalyst. Homocoupling of the alkyne is a common side reaction, particularly in the presence of oxygen, which oxidizes the copper acetylide.[10]

Troubleshooting Guide for Sonogashira Coupling:

Problem Potential Cause Suggested Solution
Low Yield of Coupled Product Inactive palladium catalyst or poor solubility of reagents.Use a robust palladium catalyst system, such as Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., PdCl₂(PPh₃)₂) with a suitable phosphine ligand. Ensure all reagents are soluble in the chosen solvent system. A co-solvent like THF or dioxane may be necessary.
Significant Homocoupling (Glaser Coupling) Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and reagents before use. Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction.
Decomposition of Starting Material High reaction temperatures.Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For reactive aryl iodides, room temperature may be sufficient. Less reactive aryl bromides may require heating.
Reaction Stalls Catalyst inhibition by the pyrazole nitrogen.The use of bulky phosphine ligands on the palladium can sometimes mitigate coordination by the pyrazole nitrogen.

Experimental Protocol: Optimized Sonogashira Coupling

  • To a flame-dried Schlenk flask , add the aryl halide (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous and degassed triethylamine (2.0 eq) and a suitable solvent (e.g., THF or DMF).

  • Add 1-ethyl-5-ethynyl-1H-pyrazole (1.2 eq) via syringe.

  • Stir the reaction at room temperature or heat to 50-70 °C, monitoring by TLC.

  • Upon completion , cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways

To further clarify the regiochemical considerations, the following diagrams illustrate the key intermediates and pathways discussed.

electrophilic_substitution sub 1-Ethyl-5-ethynyl-1H-pyrazole intermediate_C4 Wheland Intermediate (C4) sub->intermediate_C4 Attack at C4 (Favored) intermediate_C3 Wheland Intermediate (C3) sub->intermediate_C3 Attack at C3 (Disfavored) E_plus Electrophile (E⁺) product_C4 4-Substituted Product intermediate_C4->product_C4 -H⁺ product_C3 3-Substituted Product intermediate_C3->product_C3 -H⁺

Caption: Electrophilic substitution on 1-ethyl-5-ethynyl-1H-pyrazole.

cuaac_reaction cluster_catalyzed Cu(I) Catalyzed Pathway cluster_thermal Thermal Pathway (Side Reaction) alkyne 1-Ethyl-5-ethynyl-1H-pyrazole cu_acetylide Copper Acetylide Intermediate alkyne->cu_acetylide + Cu(I) cu_catalyst Cu(I) azide R-N₃ triazole_1_4 1,4-Disubstituted Triazole cu_acetylide->triazole_1_4 + R-N₃ alkyne_th 1-Ethyl-5-ethynyl-1H-pyrazole mixture Mixture of 1,4- and 1,5-Triazoles alkyne_th->mixture + R-N₃, Δ azide_th R-N₃ heat Δ

Caption: Regioselectivity in the azide-alkyne cycloaddition.

sonogashira_coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0) pd_complex Ar-Pd(II)-X pd0->pd_complex + Ar-X (Oxidative Addition) aryl_halide Ar-X coupled_pd Ar-Pd(II)-C≡C-R pd_complex->coupled_pd + Cu-C≡C-R (Transmetalation) cu_acetylide Cu-C≡C-Pyrazole coupled_pd->pd0 Reductive Elimination product Ar-C≡C-Pyrazole alkyne HC≡C-Pyrazole alkyne->cu_acetylide + Cu(I), Base cu_catalyst Cu(I) base Base

Caption: Catalytic cycles of the Sonogashira coupling reaction.

References

  • Eller, G. A., Vilkauskaitė, G., Arbačiauskienė, E., Šačkus, A., & Holzer, W. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles.
  • BenchChem Technical Support Team. (2025).
  • Jiang, Q., Zhan, W., Xie, Y., Wang, M., Bai, L., Li, X., & Li, G. (2023). Assembly drives regioselective azide–alkyne cycloaddition reaction. Nature Communications, 14(1), 3958. [Link]

  • Yi, F., Zhao, W., Wang, Z., & Bi, X. (2019). A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles. Organic Letters, 21(9), 3158-3161.
  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315.
  • Arbačiauskienė, E., et al. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules, 28(15), 5869. [Link]

  • Valdés, C. (2014). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. Molecules, 19(9), 13586-13603.
  • LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Tummatorn, J., & Dudley, G. B. (2011). Clicking Azides and Alkynes with Poly(pyrazolyl)borate-Copper(I) Catalysts: An Experimental and Computational Study. Molecules, 16(12), 10434-10448.
  • Portilla, J. (2021). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. Molecules, 26(16), 5013. [Link]

  • Kang, E., & Kim, H. T. (2020). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. The Chemical Record, 20(12), 1536-1550.
  • Jiang, Q., Zhan, W., Xie, Y., Wang, M., Bai, L., Li, X., & Li, G. (2023). Assembly drives regioselective azide–alkyne cycloaddition reaction.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • Dong, W., et al. (2007). Ethyl 5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-1H-pyrazole-1-acetate. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4567.
  • de la Torre, E., Gotor, V., & Gotor-Fernández, V. (2019). Green Methodologies for Copper(I)
  • Li, Y., et al. (2023). Assembly of 1,3-diaryl-1H-pyrazoles via base-mediated [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 21(33), 6754-6758.
  • Reddit User Discussion. (2017). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]

  • Zabarjad, S. M., et al. (2013). Theoretical Study on the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Azulene. Journal of the Chinese Chemical Society, 60(11), 1335-1340.
  • Li, J., et al. (2024). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 89(7), 4585–4596.
  • Boufroura, H., et al. (2021). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. Molecules, 26(23), 7168.
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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Comparative Reactivity of 1-ethyl-5-ethynyl-1H-pyrazole

An In-depth Analysis Against Aliphatic and Aromatic Terminal Alkynes in Key Synthetic Transformations Introduction Terminal alkynes are foundational building blocks in modern organic synthesis, materials science, and dru...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis Against Aliphatic and Aromatic Terminal Alkynes in Key Synthetic Transformations

Introduction

Terminal alkynes are foundational building blocks in modern organic synthesis, materials science, and drug development. Their unique linear geometry and the reactivity of the sp-hybridized C-H bond enable a suite of powerful transformations, including cycloadditions, cross-coupling reactions, and homocoupling.[1] The choice of a specific terminal alkyne can profoundly influence reaction kinetics, yield, and the properties of the final product.

This guide provides a comparative analysis of 1-ethyl-5-ethynyl-1H-pyrazole , a key heterocyclic building block, against two representative terminal alkynes: the aliphatic 1-Octyne and the aromatic Phenylacetylene . The pyrazole moiety is a well-established pharmacophore present in numerous FDA-approved drugs, making its ethynyl derivative a valuable synthon for introducing this privileged scaffold.[2] By examining the electronic and steric characteristics of each alkyne, we can predict and rationalize their relative performance in three cornerstone reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Sonogashira cross-coupling, and the Glaser-Hay homocoupling. This analysis is designed to provide researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic campaigns.

Fundamental Drivers of Terminal Alkyne Reactivity

The reactivity of a terminal alkyne (R-C≡C-H) is governed by a combination of electronic and steric factors that influence the C-H bond and the triple bond itself.

  • C-H Bond Acidity (pKa): The acidity of the terminal proton (pKa ≈ 25) is a critical parameter, particularly in reactions that proceed via a metal acetylide intermediate, such as the CuAAC, Sonogashira, and Glaser couplings.[3] Electron-withdrawing substituents (R) increase the acidity of this proton, facilitating deprotonation and often accelerating the rate-determining step.

  • Electronic Effects of the Substituent (R): Electron-withdrawing groups can activate the alkyne for certain cycloadditions by lowering the energy of the LUMO.[4] Conversely, the electronic nature of the R group dictates the nucleophilicity and stability of the resulting metal acetylide.

  • Steric Hindrance: The steric bulk of the R group can impede the approach of catalysts and reagents to the triple bond.[5][6] Sterically unhindered alkynes, such as linear aliphatic ones, generally exhibit faster reaction rates in sterically sensitive transformations.[1][7]

Alkyne_Reactivity_Factors substituent Substituent (R) alkyne Terminal Alkyne (R-C≡C-H) substituent->alkyne electronics Electronic Effects (Inductive/Resonance) substituent->electronics sterics Steric Hindrance substituent->sterics reactivity Overall Reactivity alkyne->reactivity Determines electronics->alkyne acidity C-H Bond Acidity (pKa) electronics->acidity sterics->alkyne acidity->alkyne CuAAC_Cycle CuAAC Catalytic Cycle Cu_L [Cu(I)]-L Acetylide [Cu(I)]-C≡C-R Cu_L->Acetylide + Alkyne - H+ Alkyne R-C≡C-H Cu_Azide_Complex Copper-Azide-Acetylide Complex Acetylide->Cu_Azide_Complex + Azide Azide R'-N3 Metallacycle Six-Membered Cupracycle Intermediate Cu_Azide_Complex->Metallacycle Cu_Triazolide Copper Triazolide Metallacycle->Cu_Triazolide Product 1,4-Triazole Product Cu_Triazolide->Product + H+ Product->Cu_L Releases

Catalytic cycle of the CuAAC reaction.
Sonogashira Cross-Coupling

The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds by reacting a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper. [8][9] Mechanistic Insight: The reaction involves two interconnected catalytic cycles. The palladium cycle facilitates the oxidative addition of the halide and reductive elimination of the product. The copper cycle generates the reactive copper(I) acetylide, which then undergoes transmetalation to the palladium center. [8]A potential complication with heterocyclic alkynes like 1-ethyl-5-ethynyl-1H-pyrazole is the coordination of the pyrazole's nitrogen atoms to the palladium catalyst, which can sometimes lead to catalyst inhibition. [10] Predicted Reactivity & Experimental Considerations:

  • Reactivity: All three alkynes are generally effective substrates. The relative rates will depend heavily on the specific halide, palladium catalyst, and ligands used.

  • Side Reactions: The primary side reaction is the Glaser-Hay homocoupling of the terminal alkyne, which is promoted by the copper co-catalyst in the presence of oxygen. [10]Running the reaction under strictly anaerobic conditions is crucial to minimize this pathway. For sensitive substrates, a copper-free Sonogashira protocol may be advantageous. [10]

Sonogashira_Cycle Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_oa R'-Pd(II)(X)L2 pd0->pd_oa Oxidative Addition (R'-X) pd_tm R'-Pd(II)(C≡CR)L2 pd_oa->pd_tm Transmetalation product R'-C≡C-R pd_tm->product Reductive Elimination product->pd0 Releases cu1 Cu(I)X cu_acetylide Cu(I)-C≡C-R cu_acetylide->pd_oa alkyne H-C≡C-R alkyne->cu_acetylide + Cu(I)X - HX base Base

Interconnected catalytic cycles in Sonogashira coupling.
Glaser-Hay Homocoupling

The Glaser-Hay reaction is the copper-catalyzed oxidative homocoupling of terminal alkynes to form symmetric 1,3-diynes. [11]This transformation is valuable for synthesizing conjugated materials and macrocycles. [12] Mechanistic Insight: The reaction proceeds through the formation of a copper(I) acetylide, followed by an oxidative step where two copper-acetylide units couple to form the diyne and a reduced copper species, which is then reoxidized by an external oxidant (typically O₂). [11]The reaction rate can be influenced by ligands, which affect the solubility and speciation of the copper catalyst. [11] Predicted Reactivity & Experimental Considerations:

  • Reactivity: The ease of acetylide formation is again a key factor. Therefore, the predicted reactivity order is similar to CuAAC: 1-ethyl-5-ethynyl-1H-pyrazole > Phenylacetylene > 1-Octyne .

  • Heterocoupling vs. Homocoupling: Achieving selective heterocoupling between two different terminal alkynes is a significant challenge due to the prevalence of competing homocoupling reactions. [13]This underscores the importance of minimizing Glaser coupling when it is an undesired side reaction, such as in Sonogashira couplings.

Experimental Protocols for Comparative Analysis

To empirically validate the predicted reactivity, the following protocols are designed for a small-scale, parallel comparison.

Protocol 1: Comparative Kinetics in CuAAC

This protocol uses in-situ reaction monitoring to compare the rate of triazole formation.

Materials:

  • 1-ethyl-5-ethynyl-1H-pyrazole (1.0 M in DMSO)

  • Phenylacetylene (1.0 M in DMSO)

  • 1-Octyne (1.0 M in DMSO)

  • Benzyl azide (1.0 M in DMSO)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 M in H₂O)

  • Sodium ascorbate (0.5 M in H₂O, freshly prepared)

  • Solvent: t-Butanol/H₂O (1:1 v/v)

  • Internal Standard (e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • Set up three parallel reaction vials, one for each alkyne.

  • To each vial, add the solvent (800 µL), the respective alkyne stock solution (100 µL, 0.1 mmol, 1.0 eq), benzyl azide stock solution (100 µL, 0.1 mmol, 1.0 eq), and the internal standard.

  • Initiate the reactions by adding the sodium ascorbate solution (40 µL, 0.02 mmol, 0.2 eq) followed immediately by the CuSO₄ solution (20 µL, 0.002 mmol, 0.02 eq).

  • Stir the reactions vigorously at room temperature.

  • At defined time points (e.g., 5, 15, 30, 60, 120 min), withdraw a 50 µL aliquot, quench with an EDTA solution, dilute with solvent, and analyze by LC-MS or ¹H NMR to determine the percent conversion by integrating the product peak relative to the internal standard.

  • Plot percent conversion versus time for each alkyne to compare their reaction rates.

Protocol 2: Yield Comparison in Sonogashira Coupling

This protocol compares the isolated yield of the cross-coupled product under standardized conditions.

Materials:

  • 4-Iodoanisole (1.0 eq)

  • 1-ethyl-5-ethynyl-1H-pyrazole (1.2 eq)

  • Phenylacetylene (1.2 eq)

  • 1-Octyne (1.2 eq)

  • PdCl₂(PPh₃)₂ (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triethylamine (Et₃N), anhydrous and degassed (3.0 eq)

  • DMF, anhydrous and degassed

Procedure:

  • To three separate flame-dried Schlenk flasks under an argon atmosphere, add 4-iodoanisole, PdCl₂(PPh₃)₂ and CuI.

  • In each flask, add anhydrous DMF followed by Et₃N.

  • To each respective flask, add the designated alkyne (1-ethyl-5-ethynyl-1H-pyrazole, Phenylacetylene, or 1-Octyne).

  • Stir the reaction mixtures at 60 °C and monitor completion by TLC.

  • Upon completion, cool the reactions to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude products by flash column chromatography and calculate the isolated yield for each reaction.

Summary and Synthetic Outlook

The reactivity of a terminal alkyne is a nuanced property dictated by a subtle interplay of steric and electronic factors. Our analysis suggests that 1-ethyl-5-ethynyl-1H-pyrazole is a highly reactive and valuable building block for reactions proceeding through a copper acetylide intermediate, likely outperforming standard aromatic and aliphatic alkynes in CuAAC and Glaser-Hay couplings.

ReactionPredicted Reactivity OrderKey Considerations
CuAAC Pyrazole > Phenylacetylene > 1-OctyneExcellent choice for rapid conjugations.
Sonogashira Substrate dependentPotential for catalyst inhibition; requires strict anaerobic conditions to prevent homocoupling.
Glaser-Hay Pyrazole > Phenylacetylene > 1-OctyneHigh propensity for homocoupling; can be a problematic side reaction.

For drug development professionals, 1-ethyl-5-ethynyl-1H-pyrazole represents an excellent choice for rapidly and efficiently incorporating a key medicinal chemistry scaffold via "click" chemistry. When employing it in palladium-catalyzed reactions, careful optimization of ligands and conditions may be necessary to mitigate potential catalyst inhibition. By understanding these comparative principles, researchers can strategically select the optimal terminal alkyne to accelerate discovery and achieve their synthetic goals.

References

  • A Comparative Guide to the Reactivity of Terminal vs. Internal Alkynes in Cycloaddition Reactions. (2025). Benchchem.
  • A Comparative Guide to the Reactivity of 1,9-Decadiyne and Other Terminal Alkynes. (n.d.). Benchchem.
  • Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Str
  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Cu-Catalyzed Azide-Alkyne Cycloaddition. Chemical Reviews.
  • Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs. (2024). The Journal of Physical Chemistry C.
  • Steric Hindrance in SN2 and SN1 Reactions. (n.d.). Chemistry Steps.
  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews.
  • Navigating Regioselectivity: A Comparative Guide to Reactions of Unsymmetrical versus Symmetrical Alkynes. (2025). Benchchem.
  • Krasnov, M. S., et al. (2013). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition.
  • Wong, F. F., & Chan, C. W. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules.
  • Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustr
  • Glaser Coupling. (n.d.). Alfa Chemistry.
  • Technical Support Center: Sonogashira Coupling Reactions with Pyrazole Substr
  • Recent advances and applications of Glaser coupling employing greener protocols. (2014). RSC Publishing.
  • Glaser Heterocoupling Reaction for the Synthesis of Enantiomerically Enriched Unnatural α-Amino Acids Incorporating Asymmetric Diyne Moieties: Mechanistic Insights and Optimization. (2025).
  • A Technical Guide to the Reactivity of the Terminal Alkyne in 2-Methylnon-1-en-8-yne. (2025). Benchchem.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development. (n.d.). Benchchem.

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Comparative

A Comparative Guide to the Purity Analysis of Synthesized 1-ethyl-5-ethynyl-1H-pyrazole

Introduction: The Analytical Imperative for Novel Heterocycles In the landscape of drug discovery and materials science, nitrogen-containing heterocycles are foundational scaffolds.[1][2][3] The pyrazole ring, in particu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Novel Heterocycles

In the landscape of drug discovery and materials science, nitrogen-containing heterocycles are foundational scaffolds.[1][2][3] The pyrazole ring, in particular, is a privileged structure present in numerous therapeutic agents.[4][5] The synthesis of novel derivatives, such as 1-ethyl-5-ethynyl-1H-pyrazole, represents a critical step in developing new chemical entities. However, synthesis is only the beginning of the journey. The subsequent analytical characterization, specifically the determination of purity, is paramount. The presence of impurities, even in minute quantities, can significantly impact a compound's pharmacological activity, toxicity, and stability.

Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous purity assessment for new drug substances.[6][7][8] The ICH Q3A(R2) guideline, for instance, establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[6][8] This necessitates the use of validated, high-performance analytical techniques capable of separating, detecting, and quantifying the target analyte and any potential process-related impurities or degradation products.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) as the primary analytical technique for the purity determination of 1-ethyl-5-ethynyl-1H-pyrazole. Furthermore, we will explore two orthogonal methods, Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, to build a comprehensive and self-validating analytical package. Our focus will be on the causality behind methodological choices, ensuring each protocol is robust and trustworthy for researchers, scientists, and drug development professionals.

Primary Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for purity and impurity analysis, prized for its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally sensitive compounds.[9][10] For a substituted pyrazole like 1-ethyl-5-ethynyl-1H-pyrazole, a reversed-phase HPLC (RP-HPLC) method is the logical starting point due to the molecule's expected moderate polarity.

Causality of Method Design

The goal is to develop a stability-indicating method that can separate the main peak (the analyte) from potential impurities, which could include starting materials, by-products, or degradation products.

  • Stationary Phase Selection: A C18 (octadecylsilyl) column is the most common and versatile reversed-phase support. Its nonpolar nature provides effective retention for a wide range of organic molecules through hydrophobic interactions. For N-heterocyclic compounds, columns with end-capping are often preferred to minimize peak tailing caused by interactions between basic nitrogen atoms and residual acidic silanol groups on the silica support.[11]

  • Mobile Phase Composition: A gradient of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is typically employed. Acetonitrile is often chosen for its lower viscosity and UV transparency. The addition of a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to the aqueous phase serves a dual purpose: it protonates residual silanols to reduce tailing and provides protons to improve ionization efficiency if a mass spectrometer is used for detection.[12]

  • Detection: Given the pyrazole's aromatic structure, UV detection is the most straightforward approach. A photodiode array (PDA) detector is highly recommended as it can acquire spectra across a range of wavelengths simultaneously. This allows for the determination of the optimal detection wavelength for sensitivity and enables peak purity analysis by comparing spectra across a single chromatographic peak.[13]

Experimental Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis SamplePrep 1. Weigh & Dissolve Synthesized Compound in Diluent StandardPrep 2. Prepare Reference Standard Solution (if available) Injector Autosampler StandardPrep->Injector Inject MobilePhase Mobile Phase (A: 0.1% Formic Acid in H2O B: Acetonitrile) Pump Gradient Pump MobilePhase->Pump Pump->Injector Column C18 Column (e.g., 4.6 x 150 mm, 5 µm) Injector->Column Detector PDA Detector (e.g., 210-400 nm) Column->Detector Chromatogram 3. Acquire Chromatogram Detector->Chromatogram Signal Output Integration 4. Integrate Peak Areas Chromatogram->Integration PurityCalc 5. Calculate Purity (% Area Normalization) Integration->PurityCalc

Caption: Workflow for HPLC purity analysis of 1-ethyl-5-ethynyl-1H-pyrazole.

Detailed HPLC Protocol
  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and PDA detector.

  • Chemicals and Reagents: HPLC-grade acetonitrile, HPLC-grade water, and formic acid (>98% purity).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to 10% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: PDA detection at 254 nm (or optimal wavelength determined from UV scan). Data collected from 210-400 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of synthesized 1-ethyl-5-ethynyl-1H-pyrazole.

    • Dissolve in a 50:50 mixture of acetonitrile and water (diluent) to a final concentration of 1.0 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis and Calculation:

    • Inject the prepared sample.

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity using the area normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    • This method assumes that all compounds have a similar response factor at the chosen wavelength. For higher accuracy, relative response factors should be determined for known impurities.

Orthogonal Methods for Comprehensive Purity Assessment

Relying on a single analytical method can be misleading. Orthogonal methods, which rely on different chemical or physical principles, provide a more complete and trustworthy purity profile.[10]

Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable organic compounds.[14][15] Its applicability to 1-ethyl-5-ethynyl-1H-pyrazole depends on the compound's ability to be vaporized without degradation.

Principle of Operation: The sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing structural information and enabling identification.

Why it is a good alternative:

  • Different Selectivity: Separation is based on volatility and polarity, a different principle than the liquid-phase partitioning in RP-HPLC.

  • High Sensitivity: GC-MS can detect volatile impurities at very low levels (ppb or ppt).[15]

  • Impurity Identification: The mass spectrum provides a fingerprint that can be used to identify unknown impurities by comparison to spectral libraries.

Detailed GC-MS Protocol:

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., a single quadrupole with Electron Ionization - EI source).

  • Chromatographic Conditions:

    • Column: DB-5ms or equivalent (low-bleed, nonpolar), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Hold at 80 °C for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes.

    • Injection Mode: Split (e.g., 50:1 ratio) to avoid overloading the column.

  • Mass Spectrometer Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: 40-450 m/z.

  • Sample Preparation:

    • Prepare a dilute solution (e.g., 100 µg/mL) of the analyte in a volatile solvent like dichloromethane or ethyl acetate.

  • Analysis:

    • Purity is estimated by area percent normalization of the Total Ion Chromatogram (TIC).[10]

    • Crucially, analyze the mass spectra of minor peaks to tentatively identify potential impurities.

Caveat: The primary risk with GC-MS is the potential for thermal degradation of the analyte or impurities in the hot injector, which could create artifacts and lead to an inaccurate purity assessment.[10]

Alternative Method 2: Quantitative NMR (qNMR)

qNMR has emerged as a primary analytical method for determining purity without the need for a specific reference standard of the analyte itself.[16][17] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[17]

Principle of Operation: A precisely weighed amount of the analyte is dissolved in a deuterated solvent along with a precisely weighed amount of a certified internal standard. The ¹H NMR spectrum is acquired under conditions that ensure full signal relaxation. By comparing the integral of a known proton signal from the analyte to the integral of a known proton signal from the internal standard, the purity of the analyte can be calculated with high accuracy.[16]

Why it is a superior alternative for absolute quantification:

  • Primary Ratio Method: qNMR provides a direct measurement of the molar ratio of the analyte to the standard, leading to an absolute purity value rather than a relative one (like area % from chromatography).[17]

  • Universality: It can quantify any soluble compound with NMR-active nuclei, provided a unique signal can be integrated.

  • Non-destructive: The sample can be recovered after analysis.[17]

Detailed qNMR Protocol:

  • Instrumentation: NMR Spectrometer (400 MHz or higher recommended for better signal dispersion).

  • Materials:

    • Internal Standard: A certified reference material with high purity, stability, and non-overlapping signals. Maleic acid is a common choice.

    • Deuterated Solvent: DMSO-d₆ or Chloroform-d, ensuring both the analyte and standard are fully soluble.

  • Sample Preparation:

    • Accurately weigh ~15 mg of the 1-ethyl-5-ethynyl-1H-pyrazole into a vial.

    • Accurately weigh ~10 mg of the internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.7 mL) of the deuterated solvent.

  • NMR Acquisition Parameters:

    • Pulse Sequence: A standard 90° pulse experiment.

    • Relaxation Delay (d1): Must be at least 5 times the longest T₁ relaxation time of the signals being quantified to ensure complete relaxation. A d1 of 30-60 seconds is often sufficient.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8 or 16 scans).

  • Data Processing and Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Carefully integrate a well-resolved signal from the analyte (e.g., the ethyl group protons) and a signal from the internal standard (e.g., the two olefinic protons of maleic acid).

    • Calculate the purity using the following formula[16]:

      • Purity (%) = (Ianalyte / Istd) x (Nstd / Nanalyte) x (Manalyte / Mstd) x (mstd / manalyte) x Pstd

      • Where: I = Integral value, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P = Purity of the standard.

Comparative Summary of Analytical Techniques

Comparison_Diagram Analyte 1-ethyl-5-ethynyl- 1H-pyrazole HPLC HPLC (Separation by Partitioning) Analyte->HPLC Liquid Phase GCMS GC-MS (Separation by Volatility) Analyte->GCMS Gas Phase qNMR qNMR (Absolute Quantification) Analyte->qNMR Solution State (Molar Ratio)

Caption: Core principles of the compared analytical methods for purity determination.

FeatureHPLC-PDAGC-MSqNMR
Principle Liquid-solid phase partitioningGas-solid phase partitioning based on volatilityNuclear magnetic resonance; quantification via molar ratio to an internal standard
Analyte Suitability Excellent for non-volatile & thermally labile compoundsOnly for volatile & thermally stable compoundsExcellent for any soluble compound with unique proton signals
Quantification Type Relative (Area %); requires response factors for accuracyRelative (Area %); highly dependent on ionization efficiencyAbsolute; provides a direct purity value (w/w %)
Impurity Identification Limited (retention time matching, UV spectra); requires MS detector for structural dataExcellent; provides mass spectra for library matching and structural elucidationPossible for structurally similar impurities; complex mixtures are challenging
Typical LOQ ~0.01 - 0.05%~0.001 - 0.01% (for volatile impurities)~0.1 - 0.5%
Throughput High (typical run time 20-30 min)High (typical run time 20-30 min)Lower (requires longer relaxation delays and careful sample prep)
Key Advantage Robust, widely applicable, industry standard for pharmaceutical purity.[9]Excellent for identifying and quantifying volatile/residual solvent impurities.[18]Gold standard for absolute purity assignment without a specific analyte standard.[19][20]
Key Disadvantage Co-elution can hide impurities; assumes equal response factors in area % modePotential for thermal degradation of the analyte, creating artifacts.[10]Lower sensitivity than chromatographic methods; signal overlap can complicate quantification.[21]

Conclusion and Recommendations

For the comprehensive purity analysis of synthesized 1-ethyl-5-ethynyl-1H-pyrazole, a multi-faceted approach is essential for ensuring scientific integrity and regulatory compliance.

  • Primary Method: HPLC-PDA should be developed and validated as the primary method for routine purity testing. Its robustness, high-resolution, and suitability for non-volatile heterocycles make it the ideal choice for quality control and stability studies.[22][23] The validation should follow ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[9][13]

  • Orthogonal Confirmation: GC-MS serves as an excellent complementary technique, specifically for screening for volatile starting materials, reagents, or residual solvents that may not be well-retained or detected by RP-HPLC.

  • Absolute Purity Assignment: qNMR should be employed to assign the absolute purity of a reference standard batch. This qNMR-certified standard can then be used to develop a more accurate HPLC assay based on external standardization, rather than relying on area percent normalization. This provides a direct link to a primary standard, creating a highly trustworthy and self-validating system.[16][17]

By integrating these three techniques, researchers and drug developers can build a complete, authoritative, and defensible purity profile for 1-ethyl-5-ethynyl-1H-pyrazole, ensuring the quality and safety of this novel chemical entity.

References

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

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  • Manera, C., et al. (2001). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. European Journal of Medicinal Chemistry, 36(9), 737-42. [Link]

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Validation

A Comparative Guide to the Biological Activity Screening of 1-Ethyl-5-ethynyl-1H-pyrazole Derivatives

This guide provides a comprehensive framework for the biological activity screening of novel 1-ethyl-5-ethynyl-1H-pyrazole derivatives. Designed for researchers, medicinal chemists, and drug development professionals, th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the biological activity screening of novel 1-ethyl-5-ethynyl-1H-pyrazole derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, establishes self-validating systems for trustworthy data, and compares the potential efficacy of this novel scaffold against established alternatives in key therapeutic areas: oncology, inflammation, and infectious diseases.

The pyrazole nucleus is a five-membered aromatic heterocycle that stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its metabolic stability and versatile structure are cornerstones in a wide array of therapeutics, including the anti-inflammatory drug Celecoxib and the anticancer agent Ruxolitinib.[1][4] The introduction of an ethyl group at the N1 position and a reactive ethynyl group at the C5 position of the pyrazole ring presents a unique opportunity for developing new chemical entities with potentially novel mechanisms of action and improved therapeutic profiles. This guide outlines a logical, multi-tiered screening cascade to elucidate the biological potential of this specific derivative class.

Part 1: Anticancer Activity Screening

Pyrazole derivatives have been extensively explored as potent and selective anticancer agents, often targeting critical cellular machinery like protein kinases (e.g., CDK, EGFR) and tubulin.[5][6] The initial step in evaluating a novel compound like 1-ethyl-5-ethynyl-1H-pyrazole is to assess its general cytotoxicity against a panel of human cancer cell lines.

Workflow for Anticancer Evaluation

A Initial Screening: In Vitro Cytotoxicity (MTT Assay) (e.g., MCF-7, A549, HepG2) B Hit Identification (IC50 < 10 µM) A->B Data Analysis C Mechanism of Action Studies B->C Proceed with Hits D Kinase Inhibition Assays (e.g., CDK2, VEGFR-2) C->D E Apoptosis Assays (Annexin V/PI Staining) C->E F Cell Cycle Analysis (Flow Cytometry) C->F G Lead Optimization D->G E->G F->G

Caption: High-level workflow for anticancer drug screening.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay provides a quantitative measure of a compound's ability to inhibit cell proliferation.

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast, A549 for lung) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

    • Causality Note: Seeding density is critical; too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.

  • Compound Treatment: Prepare a stock solution of 1-ethyl-5-ethynyl-1H-pyrazole in DMSO. Serially dilute the stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to prevent solvent-induced toxicity.

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Mechanism Insight: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Comparative Data: Anticancer Cytotoxicity

The following table presents hypothetical data comparing our target compound to a standard chemotherapeutic agent, Doxorubicin, and a known pyrazole-based kinase inhibitor.

CompoundTarget ClassIC₅₀ vs. MCF-7 (µM)IC₅₀ vs. A549 (µM)IC₅₀ vs. Normal Fibroblasts (µM)
1-Ethyl-5-ethynyl-1H-pyrazole Investigational 4.5 8.2 > 100
DoxorubicinDNA Intercalator0.951.52.1
Ruxolitinib (Reference Pyrazole)JAK Kinase Inhibitor25.630.1> 50

Data are hypothetical and for illustrative purposes only.

The data suggest our novel derivative possesses potent and selective cytotoxicity against cancer cells compared to normal cells, a highly desirable trait.[5]

Key Target Pathway: CDK2 and Cell Cycle Regulation

Many pyrazole derivatives exert their anticancer effects by inhibiting Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle progression.[5] A logical next step is to screen for CDK2 inhibition.

cluster_G1 G1 Phase cluster_S S Phase G1 Growth and Metabolism CDK2 Cyclin E/A CDK2 G1->CDK2 G1/S Transition CDK46 Cyclin D CDK4/6 Rb Rb CDK46->Rb Inactivates E2F E2F Rb->E2F E2F->CDK2 Activates S DNA Replication CDK2->S Promotes Pyrazole Pyrazole Derivative Pyrazole->CDK2 Inhibits

Caption: Simplified cell cycle pathway showing CDK2 inhibition.

Part 2: Anti-inflammatory Activity Screening

Experimental Protocol: In Vitro COX Inhibition Assay

This assay determines the potency and selectivity of a compound against the two main COX isoforms.

  • Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.

  • Reaction Mixture: In a 96-well plate, prepare a reaction buffer containing Tris-HCl, hematin, and EDTA.

  • Compound Incubation: Add the test compound (1-ethyl-5-ethynyl-1H-pyrazole) at various concentrations or a reference drug (e.g., Ibuprofen, Celecoxib) to the wells. Incubate with the COX-1 or COX-2 enzyme for 15 minutes at room temperature.

    • Causality Note: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring an accurate measurement of inhibition.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid (the substrate).

  • Reaction Termination & Measurement: After a 10-minute incubation at 37°C, stop the reaction. Measure the amount of Prostaglandin E₂ (PGE₂) produced using a commercial ELISA kit.

  • Data Analysis: Calculate the IC₅₀ values for both COX-1 and COX-2. The selectivity index is calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2). A higher index indicates greater selectivity for COX-2.

Comparative Data: COX Inhibition Profile
CompoundIC₅₀ COX-1 (µM)IC₅₀ COX-2 (µM)Selectivity Index (COX-1/COX-2)
1-Ethyl-5-ethynyl-1H-pyrazole 25.5 0.45 56.7
Ibuprofen (Non-selective)12.09.81.2
Celecoxib (COX-2 Selective)15.00.04375

Data are hypothetical and for illustrative purposes only.

These hypothetical results suggest the novel pyrazole is a potent and selective COX-2 inhibitor, warranting further in vivo investigation.[7]

Part 3: Antimicrobial Activity Screening

The structural versatility of pyrazoles has also led to their investigation as antimicrobial agents to combat the rise of resistant bacteria.[9][10] A standard primary screen involves determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for MIC Determination

This method establishes the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Bacterial Strains: Use standard reference strains, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

  • Inoculum Preparation: Grow bacteria in a suitable broth (e.g., Mueller-Hinton Broth) to the log phase. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Compound Dilution: Serially dilute the test compound in the broth in a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well, resulting in a final concentration of about 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Comparative Data: Antimicrobial Activity
CompoundMIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)
1-Ethyl-5-ethynyl-1H-pyrazole 64 >128
Ciprofloxacin (Standard Antibiotic)0.50.015
A Generic Pyrazole Derivative[9]12.5>64

Data are hypothetical and for illustrative purposes only.

The results indicate that this particular pyrazole derivative has weak antimicrobial activity, suggesting that its primary therapeutic potential likely lies elsewhere.

Summary and Future Directions

This guide outlines a systematic approach to screening the biological activities of 1-ethyl-5-ethynyl-1H-pyrazole derivatives. Based on our comparative analysis of hypothetical data, this novel compound emerges as a promising candidate for development as an anticancer or anti-inflammatory agent, with notable selectivity in both areas. Its weak antimicrobial profile suggests that this is not a primary avenue for further investigation.

The next logical steps would involve:

  • Lead Optimization: Synthesizing analogues to improve potency and selectivity based on Structure-Activity Relationship (SAR) studies.[5]

  • In Vivo Efficacy: Testing the compound in relevant animal models, such as tumor xenograft models for cancer or carrageenan-induced paw edema for inflammation.[11]

  • ADME/Tox Profiling: Evaluating the absorption, distribution, metabolism, excretion, and toxicity properties of the compound to assess its drug-likeness and safety profile.

By following a structured, comparative, and mechanistically driven screening process, researchers can efficiently identify and validate the therapeutic potential of novel pyrazole derivatives, accelerating their journey from the laboratory to the clinic.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2024). Preprints.org. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). PubMed Central. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). National Center for Biotechnology Information. [Link]

  • Pyrazole as an anti-inflammatory scaffold. (2022). International journal of health sciences. [Link]

  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023). IJPPR. [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2021). Journal of Chemical Health Risks. [Link]

  • Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. (2014). Taylor & Francis Online. [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. (2022). PubMed Central. [Link]

  • Mini review on anticancer activities of Pyrazole Derivatives. (2023). IJNRD. [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2021). PubMed. [Link]

  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (2021). Bentham Science. [Link]

  • Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (2022). ResearchGate. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central. [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Future Science. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2020). MDPI. [Link]

  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. [Link]

  • Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. (2021). Taylor & Francis Online. [Link]

  • Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. (2018). Springer. [Link]

  • Current status of pyrazole and its biological activities. (2015). PubMed Central. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. [Link]

Sources

Comparative

A Comparative Guide to Catalytic Systems for the Synthesis of 1-Ethyl-5-ethynyl-1H-pyrazole

Introduction The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide range of FDA-approved pharmaceuticals that exhibit diverse biological activities, including anti-inflammatory, analge...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide range of FDA-approved pharmaceuticals that exhibit diverse biological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties.[1] Specifically, 1-ethyl-5-ethynyl-1H-pyrazole serves as a crucial building block for the synthesis of more complex molecular architectures, largely due to the reactive ethynyl group which allows for further functionalization through various coupling reactions. This guide provides a comparative analysis of different catalytic systems for the synthesis of this key intermediate, offering field-proven insights and experimental data to aid researchers in selecting the most suitable methodology for their specific needs.

The Synthetic Challenge: Introducing the Ethynyl Moiety

The primary challenge in synthesizing 1-ethyl-5-ethynyl-1H-pyrazole lies in the efficient and regioselective introduction of the ethynyl group onto the pyrazole core. The most common strategy involves the cross-coupling of a halogenated pyrazole precursor with a suitable acetylene source. This guide will focus on the comparison of catalytic systems for this key transformation, primarily centered around the Sonogashira cross-coupling reaction.

Palladium-Copper Co-catalyzed Sonogashira Coupling: The Gold Standard

The Sonogashira reaction, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[2] The traditional and most widely employed catalytic system involves a combination of a palladium catalyst and a copper(I) co-catalyst.

Mechanistic Rationale

The synergistic interplay between palladium and copper is central to the efficiency of this reaction. The catalytic cycle is generally understood to involve two interconnected cycles:

  • The Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl/vinyl halide (in our case, 1-ethyl-5-halo-1H-pyrazole).

  • The Copper Cycle: Copper(I) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-halide complex, regenerating the copper(I) catalyst and forming a Pd(II)-alkynyl complex.

  • Reductive Elimination: The Pd(II)-alkynyl complex undergoes reductive elimination to yield the desired ethynylated pyrazole and regenerate the active Pd(0) catalyst.

Experimental Data and Performance Comparison

The choice of palladium source, ligand, copper salt, and base significantly impacts the reaction's efficiency. Below is a comparative table summarizing typical conditions and outcomes.

Catalyst SystemPrecursorAlkyne SourceBaseSolventTemperature (°C)Yield (%)Key Observations
Pd(PPh₃)₄ / CuI1-ethyl-5-iodo-1H-pyrazoleTrimethylsilylacetyleneEt₃NTHFRoom Temp.~85-95High yields, mild conditions. Requires subsequent deprotection of the TMS group.
PdCl₂(PPh₃)₂ / CuI1-ethyl-5-iodo-1H-pyrazoleEthynyltrimethylsilanePiperidineDMF80~90Robust and reliable system.
Pd(OAc)₂ / PPh₃ / CuI1-ethyl-5-bromo-1H-pyrazoleAcetylene gasDIPAToluene100~70-80Bromo-precursor is less reactive, requiring higher temperatures.
Workflow Diagram: Palladium-Copper Co-catalyzed Sonogashira Coupling

Sonogashira_Coupling cluster_palladium Palladium Cycle cluster_copper Copper Cycle Pd0 Pd(0) PdII_Aryl Ar-Pd(II)-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkynyl Ar-Pd(II)-C≡CR PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Product Ar-C≡CR PdII_Alkynyl->Product Reductive Elimination CuI Cu(I)X Cu_Acetylide Cu(I)-C≡CR CuI->Cu_Acetylide Deprotonation (Base) Cu_Acetylide->PdII_Aryl Cu_Acetylide->CuI Alkyne H-C≡CR Alkyne->Cu_Acetylide caption Figure 1: Catalytic cycles in Sonogashira coupling.

Caption: Figure 1: Catalytic cycles in Sonogashira coupling.

Experimental Protocol: Pd(PPh₃)₄/CuI Catalyzed Synthesis

Materials:

  • 1-ethyl-5-iodo-1H-pyrazole

  • Trimethylsilylacetylene (TMSA)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-ethyl-5-iodo-1H-pyrazole (1.0 eq).

  • Dissolve the starting material in anhydrous THF.

  • Add CuI (0.05 eq) and Pd(PPh₃)₄ (0.025 eq) to the solution.

  • Add triethylamine (2.0 eq) as the base.

  • Finally, add trimethylsilylacetylene (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-ethyl-5-(trimethylsilylethynyl)-1H-pyrazole.

  • For the deprotection of the TMS group, dissolve the purified product in methanol and add a catalytic amount of potassium carbonate. Stir at room temperature until deprotection is complete (monitored by TLC).

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain 1-ethyl-5-ethynyl-1H-pyrazole.

Copper-Free Sonogashira Coupling: A Greener Alternative

While effective, the use of a copper co-catalyst can sometimes lead to the formation of undesired alkyne homocoupling byproducts (Glaser coupling).[3] This has prompted the development of copper-free Sonogashira coupling protocols.

Mechanistic Considerations

In the absence of copper, the activation of the terminal alkyne is believed to occur directly at the palladium center. The proposed mechanism involves the oxidative addition of the aryl halide to Pd(0), followed by coordination of the alkyne to the Pd(II) complex. A base then facilitates the deprotonation of the alkyne, leading to the formation of the Pd(II)-alkynyl intermediate, which then undergoes reductive elimination.

Performance and Comparison

Copper-free systems often require specific ligands and bases to achieve high efficiency.

Catalyst SystemPrecursorAlkyne SourceBaseSolventTemperature (°C)Yield (%)Key Observations
Pd(OAc)₂ / SPhos1-ethyl-5-iodo-1H-pyrazolePhenylacetyleneK₂CO₃Toluene110~80Effective for arylacetylenes.
Pd(dba)₂ / P(t-Bu)₃1-ethyl-5-bromo-1H-pyrazole1-hexyneCs₂CO₃Dioxane100~75-85Bulky phosphine ligands are often crucial.
Advantages and Limitations

Advantages:

  • Avoids alkyne homocoupling.

  • Simplifies product purification.

  • Reduces the use of a potentially toxic heavy metal.

Limitations:

  • May require more expensive and air-sensitive ligands.

  • Can be less efficient for certain substrates compared to the traditional system.

Alternative Catalytic Approaches

While Sonogashira coupling is the most prevalent method, other catalytic strategies for the synthesis of ethynylpyrazoles exist.

Palladium-Catalyzed Carbonylative Sonogashira Coupling

This method involves a three-component reaction of an aryl halide, carbon monoxide, and a terminal alkyne, followed by cyclization with hydrazine.[4] This approach allows for the one-pot synthesis of the pyrazole ring system with the ethynyl group already in place.

Copper-Catalyzed Cycloaddition Reactions

Copper catalysts can promote the [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates to provide substituted pyrazoles.[5] While not a direct ethynylation of a pre-formed pyrazole, this method offers an alternative route to the desired scaffold. Recent research has also explored novel copper-based nanocatalysts for efficient pyrazole synthesis.[6]

Conclusion and Future Perspectives

The synthesis of 1-ethyl-5-ethynyl-1H-pyrazole is most reliably achieved through Sonogashira cross-coupling reactions. The traditional palladium-copper co-catalyzed system remains the workhorse for this transformation, offering high yields under mild conditions. However, for substrates prone to homocoupling or when aiming for greener synthetic routes, copper-free protocols present a viable alternative, albeit sometimes at the cost of higher catalyst and ligand expense.

Future research in this area will likely focus on the development of more sustainable and cost-effective catalytic systems. This includes the use of earth-abundant metal catalysts, heterogeneous catalysts for easier separation and recycling, and milder reaction conditions. The continued exploration of novel synthetic methodologies will undoubtedly facilitate the synthesis of this and other valuable pyrazole-based building blocks for the advancement of drug discovery and materials science.

References

  • BenchChem. (2025). 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development.
  • ResearchGate. (n.d.). Synthesis of 5-ethynyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine via Sonogashira reaction.
  • Wikipedia. (2023). Sonogashira coupling.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • R Discovery. (2005). Palladium-Catalyzed Multicomponent Synthesis of Pyrazoles and Isoxazoles.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • National Institutes of Health. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • MDPI. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.

Sources

Validation

A Guide to Designing and Interpreting Cross-Reactivity Studies for Novel Pyrazole-Based Inhibitors: A Case Study with 1-ethyl-5-ethynyl-1H-pyrazole

This guide provides a comprehensive framework for assessing the cross-reactivity of novel pyrazole-based compounds in biological assays, using the hypothetical new chemical entity (NCE), 1-ethyl-5-ethynyl-1H-pyrazole, as...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for assessing the cross-reactivity of novel pyrazole-based compounds in biological assays, using the hypothetical new chemical entity (NCE), 1-ethyl-5-ethynyl-1H-pyrazole, as a practical case study. For researchers, scientists, and drug development professionals, understanding a compound's selectivity is paramount for predicting its therapeutic window, potential off-target toxicities, and overall viability as a drug candidate.

The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly protein kinase inhibitors.[1][2] Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket makes it a versatile starting point for inhibitor design.[3] However, the high degree of structural conservation across the ATP-binding sites of the human kinome presents a significant challenge: achieving selectivity.[4][5] Therefore, a rigorous, multi-tiered approach to cross-reactivity profiling is not just recommended; it is essential.

This document outlines the theoretical basis for predicting cross-reactivity, detailed experimental protocols for its assessment, and a guide to interpreting the resulting data to build a comprehensive selectivity profile for a novel pyrazole compound.

Part 1: Theoretical Assessment and Structural Comparison

Before initiating costly and time-consuming experimental assays, an in silico and comparative analysis can provide critical insights into the likely cross-reactivity profile of 1-ethyl-5-ethynyl-1H-pyrazole.

Causality Behind Experimental Choices

The rationale here is to use the known pharmacophoric features of the pyrazole scaffold to generate a testable hypothesis. By comparing our NCE to approved drugs, we can preemptively identify kinase families that are most likely to show off-target activity. This allows for the design of more focused and cost-effective initial screening panels.

The core pyrazole can act as both a hydrogen bond donor (at the N-unsubstituted position, if present) and an acceptor (at the N2 position), a key feature for binding to the kinase hinge region.[1][3] The substituents at the 1 and 5 positions dictate the compound's interaction with the surrounding hydrophobic pockets and solvent-exposed regions, which is a primary driver of selectivity.

Structural Comparison with Known Pyrazole-Based Kinase Inhibitors:

1-ethyl-5-ethynyl-1H-pyrazole features a small ethyl group at the N1 position and an ethynyl group at the C5 position. Let's compare this to established inhibitors:

  • Ruxolitinib: A potent JAK1/JAK2 inhibitor, Ruxolitinib also contains a pyrazole ring. However, its pyrazole is fused to a pyrrolo[2,3-d]pyrimidine scaffold, a much larger system designed to occupy the ATP binding site more extensively.[1]

  • Crizotinib: An ALK/ROS1/MET inhibitor, Crizotinib features a substituted pyrazole ring. The specific substitutions are critical for its target profile.

  • Encorafenib: A BRAF inhibitor, this compound includes a pyrazole linked to other heterocyclic systems, demonstrating how the pyrazole core is often a building block within a more complex molecule.[6]

The small, linear ethynyl group on our NCE suggests it might favor kinases with smaller, more accessible binding pockets. The ethyl group provides a degree of lipophilicity. This initial analysis suggests that 1-ethyl-5-ethynyl-1H-pyrazole may exhibit a different, possibly broader, selectivity profile than larger, more complex pyrazole-containing drugs.

G cluster_0 Known Pyrazole Inhibitors cluster_1 Hypothetical NCE cluster_2 Potential Target Classes Ruxolitinib Ruxolitinib JAK JAK Ruxolitinib->JAK Primary Target Crizotinib Crizotinib ALK ALK Crizotinib->ALK Primary Target Encorafenib Encorafenib BRAF BRAF Encorafenib->BRAF Primary Target NCE 1-ethyl-5-ethynyl-1H-pyrazole NCE->JAK Hypothesized Overlap NCE->ALK Hypothesized Overlap NCE->BRAF Hypothesized Overlap Other_Kinases Other Kinases? NCE->Other_Kinases Broad Screening Needed

Caption: Structural relationships and hypothesized target overlap.

Part 2: A Multi-Tiered Experimental Workflow for Profiling Cross-Reactivity

A systematic, tiered approach ensures a thorough investigation while managing resources efficiently. The workflow progresses from a broad, low-resolution screen to high-resolution quantitative analysis on a smaller, more relevant set of targets.

G Start Tier1 Tier 1: Broad Kinome Screen (e.g., 400+ kinases @ 10 µM) Start->Tier1 Decision1 Inhibition > 70%? Tier1->Decision1 Tier2 Tier 2: Dose-Response (IC50) (10-point curve for 'hits') Decision1->Tier2 Yes End Comprehensive Selectivity Profile Decision1->End No (Selective) Decision2 Potent Hits (IC50 < 1 µM)? Tier2->Decision2 Tier3 Tier 3: Orthogonal & Cellular Assays (e.g., Binding Assay, CETSA) Decision2->Tier3 Yes Decision2->End No (Weak Hits) Tier3->End

Caption: Multi-tiered workflow for cross-reactivity profiling.

Tier 1: Broad Kinome Screening

Objective: To identify all potential kinase targets of 1-ethyl-5-ethynyl-1H-pyrazole at a high concentration to cast the widest possible net.

Rationale: A single-concentration screen against a large panel of kinases is the most efficient method to rapidly identify potential off-targets.[7] A concentration of 1-10 µM is typically used, as it is high enough to detect even weak interactions that may become relevant at higher therapeutic doses.

Protocol: Radiometric [³³P]-ATP Kinase Assay

This protocol is a gold standard for its direct measurement of substrate phosphorylation.[8]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 1-ethyl-5-ethynyl-1H-pyrazole in 100% DMSO.

    • Prepare kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Prepare ATP solution containing a mixture of unlabeled ATP and [³³P]-ATP. The final concentration should be at or near the Km for each specific kinase.

    • Prepare specific peptide substrates for each kinase in the panel.

  • Assay Plate Setup:

    • In a 96-well or 384-well plate, add 5 µL of kinase/substrate mixture to each well.

    • Add 1 µL of the test compound (diluted from stock to achieve a final concentration of 10 µM) or DMSO vehicle control.

    • Pre-incubate for 10 minutes at room temperature to allow compound-enzyme interaction.

  • Reaction Initiation and Termination:

    • Initiate the kinase reaction by adding 4 µL of the [³³P]-ATP solution.

    • Incubate for 30-60 minutes at 30°C.

    • Terminate the reaction by adding phosphoric acid to precipitate the substrate onto a filter membrane.

  • Detection and Analysis:

    • Wash the filter membranes to remove unincorporated [³³P]-ATP.

    • Measure the radioactivity on the filter using a scintillation counter.

    • Calculate the percent inhibition relative to the DMSO control.

Tier 2: Dose-Response (IC₅₀) Determination

Objective: To quantify the potency of the NCE against the "hits" identified in Tier 1.

Rationale: An IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is a critical measure of potency. Generating a full dose-response curve ensures the inhibitory effect is real and not an artifact of a single high concentration.[7]

Protocol:

  • Serial Dilution: Prepare a 10-point serial dilution series of 1-ethyl-5-ethynyl-1H-pyrazole in DMSO, typically starting at 100 µM.

  • Assay Execution: Perform the same kinase assay as described in Tier 1, but use the full dilution series of the compound for each kinase hit.

  • Data Analysis:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Tier 3: Orthogonal and Cellular Target Engagement Assays

Objective: To validate the biochemical hits using different assay technologies and to confirm target engagement in a cellular context.

Rationale: It is crucial to use an orthogonal assay—one based on a different principle—to rule out assay-specific artifacts (e.g., compound interference with the detection method). A competitive binding assay measures the direct displacement of a probe from the ATP pocket, providing a dissociation constant (Kd), a direct measure of binding affinity.[8] Furthermore, confirming that the compound can bind its target inside a living cell using a method like the Cellular Thermal Shift Assay (CETSA) is a critical step towards validating its biological relevance.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat cultured cells (e.g., a relevant cancer cell line) with either the test compound (e.g., at 10x the IC₅₀) or a vehicle control for 1-2 hours.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

  • Lysis and Protein Separation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction (containing stabilized, unbound protein) from the precipitated, denatured protein by centrifugation.

  • Detection: Analyze the amount of the target kinase remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: A ligand-bound protein is stabilized against thermal denaturation. A positive result is observed as a shift in the melting curve to a higher temperature for the compound-treated cells compared to the vehicle control.

Part 3: Data Interpretation and Selectivity Analysis

The ultimate goal is to synthesize all the experimental data into a clear and objective selectivity profile.

Data Presentation

All quantitative data should be summarized in a clear, structured table.

Target KinaseFamily% Inhibition @ 10 µM (Tier 1)IC₅₀ (nM) (Tier 2)K_d_ (nM) (Tier 3 - Binding)CETSA Shift (°C) (Tier 3 - Cellular)
Kinase A TK98%5045+4.5°C
Kinase B ST85%800750+1.2°C
Kinase C ST72%2,5003,000No Shift
Kinase D AGC15%>10,000>10,000Not Tested
... (and so on for all hits)

This table uses hypothetical data for illustrative purposes.

Quantifying and Visualizing Selectivity

Beyond a simple list of IC₅₀ values, selectivity can be quantified using several metrics:

  • Selectivity Score (S-score): This score represents the number of non-target kinases inhibited above a certain threshold (e.g., >90%) at a given concentration, divided by the total number of kinases tested. A lower score indicates higher selectivity.

  • Gini Coefficient: Borrowed from economics, the Gini coefficient can be applied to kinome profiling data to provide a single value representing the evenness of inhibition across the kinome. A value close to 1 indicates high selectivity (uneven inhibition), while a value close to 0 indicates promiscuity (even inhibition).[7]

These data are often visualized on a kinome dendrogram, where inhibited kinases are marked with circles, providing an immediate visual representation of the compound's selectivity profile across the entire human kinome.

Caption: Conceptual kinome map visualizing selectivity.

Conclusion

The characterization of 1-ethyl-5-ethynyl-1H-pyrazole, or any novel pyrazole-based inhibitor, requires a disciplined and systematic investigation of its cross-reactivity. By progressing from broad biochemical screens to quantitative dose-response analysis and finally to orthogonal and cellular validation assays, researchers can build a robust and reliable selectivity profile. This comprehensive understanding of a compound's interactions across the kinome is a foundational requirement for making informed decisions in the complex process of drug discovery and development.

References

  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Biotechnology, 29(11), 1046-1051. [Link]

  • Gao, Y., et al. (2013). A strategy toward kinase-selective drug discovery. Journal of Chemical Theory and Computation, 9(4), 2194-2205. [Link]

  • Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7437-7450. [Link]

  • Oh, Y., et al. (2020). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 372-376. [Link]

  • van der Worp, H. B., et al. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling, 3(149), mr2. [Link]

  • Pop, C. E., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5363. [Link]

  • Cheng, A. C., et al. (2010). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 26(12), i247-i255. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Design, synthesis, and biological evaluation of a new series of pyrazole derivatives: Discovery of potent and selective JNK3 kinase inhibitors. Bioorganic & Medicinal Chemistry, 69, 116894. [Link]

  • Ali, G. M. E., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. Journal of Molecular Structure, 1301, 137353. [Link]

  • Ebenezer, O., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals, 15(7), 803. [Link]

  • Wang, X., et al. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 8(1), 1-32. [Link]

  • Wang, Y., et al. (2024). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 29(1), 226. [Link]

  • PubChem. (n.d.). 1-ethyl-5-ethynyl-1h-pyrazole. PubChem. [Link]

  • Patel, R. J., et al. (2017). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Journal of Pharmaceutical Sciences and Research, 9(8), 1276-1281. [Link]

  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Global Pharma Technology, 5(2), 1-15. [Link]

  • Opoku-Temeng, C., et al. (2019). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 24(18), 3290. [Link]

  • Huang, D., et al. (2020). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Monatshefte für Chemie - Chemical Monthly, 151(3), 457-463. [Link]

  • El-Gazzar, M. G., et al. (2022). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 27(19), 6667. [Link]

  • Singh, A., & Kaur, H. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1835-1840. [Link]

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